molecular formula C7H13NO3 B2813696 Ethyl morpholine-3-carboxylate CAS No. 84005-98-1

Ethyl morpholine-3-carboxylate

Cat. No.: B2813696
CAS No.: 84005-98-1
M. Wt: 159.185
InChI Key: WQOAAQVACAHQMK-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl morpholine-3-carboxylate is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.185. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl morpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(9)6-5-10-4-3-8-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOAAQVACAHQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4): A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical industry. As a derivative of morpholine, a scaffold recognized for its favorable physicochemical and metabolic properties, this building block serves as a critical intermediate in the synthesis of complex, high-value therapeutic agents.[1][2] Its defined (S)-stereochemistry is paramount for creating stereospecific interactions with biological targets, a cornerstone of modern drug design. This guide provides an in-depth technical overview of its chemical properties, plausible synthetic routes, robust analytical quality control methodologies, applications in drug discovery, and essential safety protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development pipelines.

The Strategic Importance of the Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their inherent advantages. The morpholine ring is one such "privileged structure."[1][2] Its utility stems from a unique combination of features:

  • Physicochemical Properties: The morpholine moiety, with its ether oxygen and secondary amine, imparts a favorable balance of hydrophilicity and lipophilicity. This can improve aqueous solubility, a common hurdle in drug development, without excessively increasing polarity, thereby aiding permeability across biological membranes like the blood-brain barrier.[3]

  • Metabolic Stability: The saturated heterocyclic ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life and bioavailability of a drug molecule.[2]

  • Synthetic Accessibility: Morpholine and its derivatives are readily synthesized through established chemical routes, making them attractive and cost-effective components for large-scale production.[1][4]

  • Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or a base, while the oxygen can also participate in hydrogen bonding, allowing the ring to form crucial interactions within the binding pockets of enzymes and receptors.[2][3]

The introduction of a chiral center, as in (S)-Ethyl morpholine-3-carboxylate, adds a layer of sophistication, enabling the synthesis of enantiomerically pure final compounds. This is critical as the biological activity and safety profile of a drug often reside in a single enantiomer.

Physicochemical Profile

A clear understanding of a starting material's properties is the foundation of any successful synthetic or analytical endeavor. The key specifications for this compound are summarized below.

PropertyValueReference(s)
CAS Number 218594-84-4[5][6][7]
Molecular Formula C₇H₁₄ClNO₃[6][8]
Molecular Weight 195.65 g/mol [6]
Synonyms Ethyl (3S)-3-morpholinecarboxylate hydrochloride[9]
Appearance Light brown to brown solid[10]
Purity Typically ≥95%[6]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)[6][7][10]
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N[6]

Plausible Synthesis and Mechanistic Rationale

While proprietary manufacturing processes may vary, a logical and common approach to synthesizing chiral morpholine-3-carboxylates involves the cyclization of a suitable N-substituted amino alcohol derivative, often originating from a chiral pool starting material like an amino acid.

A plausible synthetic workflow is outlined below. The causality behind each step is critical:

  • Starting Material Selection: L-Serine ethyl ester is an ideal precursor. Its inherent (S)-chirality directly translates to the desired stereochemistry in the final product, avoiding the need for costly chiral resolution or asymmetric synthesis.

  • N-Alkylation: The primary amine of the serine ester is alkylated with a 2-haloethanol derivative (e.g., 2-(2-chloroethoxy)ethanol) under basic conditions. A non-nucleophilic base is used to prevent side reactions with the ester. This step introduces the second heteroatom and the carbon backbone required for the morpholine ring.

  • Cyclization: The crucial ring-forming step is an intramolecular Williamson ether synthesis. A strong base (e.g., sodium hydride) deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the terminal halide on the ether chain to form the six-membered morpholine ring. This intramolecular reaction is entropically favored.

  • Salt Formation: The resulting free base, (S)-Ethyl morpholine-3-carboxylate, is often unstable or difficult to handle as an oil. Conversion to the hydrochloride salt by treatment with HCl in a suitable solvent (like diethyl ether or isopropanol) yields a stable, crystalline solid that is easier to purify, handle, and store.

G cluster_0 Synthetic Workflow A L-Serine Ethyl Ester (Chiral Precursor) B N-Alkylation with 2-Haloethanol Derivative A->B Base, Solvent C Intramolecular Cyclization (Williamson Ether Synthesis) B->C Strong Base (e.g., NaH) D (S)-Ethyl morpholine-3-carboxylate (Free Base) C->D E HCl Salt Formation D->E HCl in Solvent F (S)-Ethyl morpholine-3-carboxylate HCl (Final Product) E->F

Caption: Generalized synthetic pathway for the target compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of a key building block is non-negotiable in drug development. A multi-pronged analytical approach provides a self-validating system for quality control. For related morpholine compounds, techniques like HPLC, NMR, and MS are standard for characterization.[11]

G cluster_1 Quality Control Workflow Start Incoming Material Batch (CAS 218594-84-4) HPLC Purity & Impurity Profile (HPLC-UV) Start->HPLC MS Molecular Weight Confirmation (HRMS) Start->MS NMR Structural Identity & Chirality (¹H, ¹³C NMR) Start->NMR Result Pass/Fail? HPLC->Result MS->Result NMR->Result Release Release for Synthesis Result->Release Pass Reject Reject Batch Result->Reject Fail

Caption: A comprehensive analytical quality control workflow.
Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol describes a general method for determining the purity of the title compound. Method optimization is crucial and should be performed for specific impurity profiles.

Objective: To quantify the purity of (S)-Ethyl morpholine-3-carboxylate hydrochloride and identify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm (A good starting point for this moderately polar compound).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The TFA acts as an ion-pairing agent to improve peak shape for the amine.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. Causality: The ester carbonyl group provides a chromophore suitable for low UV wavelength detection.

  • Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Structural Confirmation

A. High-Resolution Mass Spectrometry (HRMS):

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺.

  • Rationale: This confirms the molecular weight of the free base (C₇H₁₃NO₃, MW 159.0895), and the high resolution allows for confirmation of the elemental composition, distinguishing it from isobaric impurities.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: D₂O or DMSO-d₆.

  • ¹H NMR: Expect signals corresponding to the ethyl ester (a triplet and a quartet), diastereotopic protons of the morpholine ring (complex multiplets), and the proton at the chiral center (C3). The integration of these signals should match the number of protons in the structure.

  • ¹³C NMR: Expect 7 distinct signals corresponding to each carbon atom in the molecule, including the ester carbonyl, the ethyl group carbons, and the four unique carbons of the morpholine ring.

Analytical TechniqueExpected OutcomePurpose
HPLC-UV Main peak purity >95%Quantifies purity and detects process-related impurities.
HRMS (ESI+) [M+H]⁺ ion for C₇H₁₃NO₃Confirms molecular weight and elemental composition.
¹H NMR Characteristic shifts and integrationsConfirms the proton framework of the molecular structure.
¹³C NMR 7 distinct carbon signalsConfirms the carbon backbone of the molecular structure.

Applications in Drug Discovery

(S)-Ethyl morpholine-3-carboxylate hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its application lies in providing a pre-formed, stereochemically defined morpholine ring system for incorporation into a larger, more complex drug candidate.

The morpholine scaffold is prevalent in drugs targeting:

  • Oncology: As inhibitors of kinases like PI3K and mTOR, where the morpholine ring often occupies a specific pocket in the enzyme's active site.[3]

  • Central Nervous System (CNS) Disorders: The scaffold's ability to improve blood-brain barrier penetration makes it valuable for drugs targeting receptors involved in mood disorders, pain, and neurodegenerative diseases.[3]

  • Infectious Diseases: Several antibiotics and antifungal agents incorporate the morpholine ring.[12]

G cluster_2 Role in Drug Discovery Pipeline A (S)-Ethyl morpholine-3-carboxylate HCl (Chiral Building Block) B Multi-Step Synthesis A->B Key Intermediate C Lead Compound (e.g., Kinase Inhibitor) B->C D Preclinical Development (ADME, Tox Studies) C->D E Clinical Trials D->E

Caption: Integration of the building block into a typical drug discovery pipeline.

The ester functional group on this building block is a versatile chemical handle. It can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, reduced to an alcohol for ether linkages, or converted to other functional groups, providing medicinal chemists with numerous options for elaborating the structure.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. The available data indicates that this compound should be handled with care.

Hazard InformationGHS ClassificationPrecautionary StatementsReference(s)
Pictogram GHS07 (Exclamation Mark)P261: Avoid breathing dust.[6]
Signal Word WarningP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.-[6][10][13]
Standard Operating Protocol for Safe Handling:
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: Handle the solid material exclusively within a certified chemical fume hood to avoid inhalation of dust.[14]

  • Dispensing: Use appropriate tools (spatulas) for transferring the solid. Avoid creating dust clouds.

  • Storage: Keep the container tightly sealed in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere as specified.[6][7]

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][15]

    • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is more than just a chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its pre-defined stereochemistry and the proven benefits of the morpholine scaffold provide a reliable and efficient starting point for the synthesis of sophisticated drug candidates. A thorough understanding of its properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for any research or development team aiming to unlock its full potential in the quest for novel therapeutics.

References

Ethyl morpholine-3-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Morpholine-3-carboxylate: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 3-position with an ethyl carboxylate group. As a bifunctional molecule, it incorporates the key structural features of a secondary amine, an ether, and an ester. This unique combination makes it a valuable and versatile building block in synthetic organic chemistry and a scaffold of significant interest in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, often incorporated into molecules to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to improve pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound for researchers and professionals in drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound define its behavior in chemical and biological systems. Its structure, featuring both hydrogen bond donors (the N-H group) and acceptors (the ether oxygen, the ester carbonyl, and the ester alkoxy oxygen), governs its solubility and interaction with biological targets.[3][4]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 84005-98-1 (Racemate)ChemScene[4]
218594-84-4 ((S)-hydrochloride)Sigma-Aldrich
Molecular Formula C₇H₁₃NO₃PubChem[3]
Molecular Weight 159.18 g/mol PubChem[3]
Appearance Solid or liquidSigma-Aldrich
SMILES CCOC(=O)C1COCCN1PubChem[3]
InChIKey WQOAAQVACAHQMK-UHFFFAOYSA-NPubChem[3]
LogP -0.3 to -0.46PubChem, ChemScene[3][4]
Topological Polar Surface Area (TPSA) 47.56 ŲChemScene[4]
Hydrogen Bond Acceptors 4ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Rotatable Bonds 2ChemScene[4]

Synthesis and Manufacturing

The synthesis of substituted morpholines is a well-established area of organic chemistry, often involving the cyclization of vicinal amino alcohols or their derivatives.[5][6] A common and logical approach to this compound involves the reaction of an appropriate amino alcohol with a dielectrophile to form the heterocyclic ring.

Conceptual Synthesis Pathway

A plausible and efficient route starts from an L-serine ethyl ester derivative, which provides the required C3-carboxylate stereocenter. The synthesis involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization. This strategy is favored for its stereochemical control and the availability of starting materials.

Illustrative Synthesis Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Serine_Ester Ethyl Serinate Alkylation_Product N-(2-chloroethyl)serine ethyl ester Serine_Ester->Alkylation_Product Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Dihaloethane 1-bromo-2-chloroethane Dihaloethane->Alkylation_Product Final_Product This compound Alkylation_Product->Final_Product Strong Base (e.g., t-BuOK) Solvent (e.g., THF)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative method based on established chemical principles for morpholine synthesis.[6]

  • N-Alkylation:

    • To a solution of ethyl serinate hydrochloride (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-chloroethane (1.2 eq).

    • Causality: Potassium carbonate acts as a base to deprotonate the amine hydrochloride, liberating the free amine for nucleophilic attack. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction. 1-bromo-2-chloroethane is chosen for its differential reactivity, allowing for selective initial reaction at the more labile C-Br bond.

    • Heat the mixture to reflux (approx. 82°C) and monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude N-(2-chloroethyl)serine ethyl ester.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise over 30 minutes.

    • Causality: A strong, non-nucleophilic base like t-BuOK is required to deprotonate the hydroxyl group, forming an alkoxide. This potent intramolecular nucleophile then displaces the chloride in an Sₙ2 reaction to form the morpholine ring. THF is an ideal solvent, and low temperature helps control the exothermic reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of spectroscopic methods.[7][8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show characteristic signals for the ethyl group: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The protons on the morpholine ring would appear as a series of complex multiplets between approximately 2.8 and 4.0 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 7 distinct signals. The ester carbonyl carbon (C=O) would be the most downfield, typically around 170-175 ppm. The carbons attached to oxygen (C-O) and nitrogen (C-N) within the ring and in the ethyl group would appear in the 40-75 ppm range. The methyl carbon of the ethyl group would be the most upfield, around 14 ppm.

  • IR (Infrared) Spectroscopy: The most prominent absorption band would be the strong C=O stretch of the ester functional group, typically observed between 1730-1750 cm⁻¹. Other key signals include the C-O-C stretching of the ether linkage around 1100 cm⁻¹ and the N-H stretching vibration around 3300-3400 cm⁻¹.[9]

  • MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 159. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ester group (-COOC₂H₅, m/z = 73).

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the secondary amine, the ester, and the ether.

Key Reaction Pathways

G cluster_ester Ester Reactions cluster_amine Amine Reactions Start This compound Hydrolysis Morpholine-3-carboxylic Acid Start->Hydrolysis H₃O⁺ or OH⁻ Reduction (Morpholin-3-yl)methanol Start->Reduction LiAlH₄ Acylation N-Acyl Derivative Start->Acylation Acyl Chloride, Base Alkylation N-Alkyl Derivative Start->Alkylation Alkyl Halide, Base

Caption: Key reaction pathways for this compound.

  • Reactions at the Ester Group:

    • Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield morpholine-3-carboxylic acid, another valuable building block.[10]

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (morpholin-3-yl)methanol.

    • Amidation: The ester can be converted to an amide by heating with an amine, though this often requires harsh conditions or catalysis.

  • Reactions at the Secondary Amine:

    • N-Alkylation/N-Arylation: The nitrogen is nucleophilic and can be alkylated with alkyl halides or undergo more complex C-N bond-forming reactions like Buchwald-Hartwig amination.[11]

    • N-Acylation: It reacts readily with acyl chlorides or anhydrides in the presence of a base to form N-acyl morpholine derivatives.

    • Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding N-sulfonamide.

Applications in Research and Drug Development

The morpholine ring is a cornerstone in modern medicinal chemistry. Its inclusion in a molecule can improve water solubility, reduce lipophilicity, and serve as a metabolically stable bioisostere for other functional groups.[1]

  • CNS Drug Discovery: The morpholine scaffold is frequently found in drugs targeting the central nervous system (CNS). Its physicochemical properties can be finely tuned to enhance permeability across the blood-brain barrier.[1] Compounds containing this scaffold are investigated for mood disorders, neurodegenerative diseases, and pain.[1]

  • Oncology: Numerous kinase inhibitors incorporate a morpholine ring, where it often serves to improve solubility and engage in critical hydrogen bonding interactions within the kinase active site.[2][5]

  • Synthetic Building Block: Both this compound and its hydrolyzed counterpart, morpholine-3-carboxylic acid, are versatile intermediates.[10] They provide a pre-formed heterocyclic core onto which further complexity can be built, accelerating the synthesis of diverse chemical libraries for high-throughput screening.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is derived from typical safety data sheets for this class of compounds.[12]

CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)Sigma-Aldrich
Signal Word WarningSigma-Aldrich
Hazard Statements H302: Harmful if swallowed.Sigma-Aldrich
H315: Causes skin irritation.Sigma-Aldrich
H319: Causes serious eye irritation.Sigma-Aldrich
H335: May cause respiratory irritation.Sigma-Aldrich
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.Sigma-Aldrich
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Sigma-Aldrich[13]
Storage Store in a well-ventilated place. Keep container tightly closed. Recommended: Inert atmosphere, 2-8°C.Fisher Scientific, Sigma-Aldrich[12]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Fisher Scientific[12]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.Fisher Scientific[12]

References

An In-depth Technical Guide to the Molecular Structure and Applications of Ethyl Morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules[1][2]. Its unique structure, featuring a weak basic nitrogen atom and a polar ether oxygen, allows it to enhance aqueous solubility, improve metabolic stability, and facilitate penetration of the blood-brain barrier[1]. Ethyl morpholine-3-carboxylate, as a C3-substituted derivative, offers a strategic point for molecular elaboration, making it a valuable starting material for the synthesis of complex pharmaceutical agents targeting a wide array of diseases[3][4][5].

Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₇H₁₃NO₃ and a molecular weight of 159.18 g/mol [4][6]. The molecule consists of a saturated six-membered morpholine ring with an ethyl carboxylate group attached to the carbon atom at the 3-position. The presence of both a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (the ether oxygen and the carbonyl group of the ester) governs its interaction with biological targets and its solvation properties[7].

The chair conformation is the most stable arrangement for the morpholine ring, and the ethyl carboxylate substituent can adopt either an axial or equatorial position, with the equatorial conformation generally being more energetically favorable to minimize steric hindrance.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃--INVALID-LINK--[4][6]
Molecular Weight159.18 g/mol --INVALID-LINK--[4][6]
XLogP3-AA-0.3--INVALID-LINK--[4]
Hydrogen Bond Donor Count1--INVALID-LINK--[7]
Hydrogen Bond Acceptor Count4--INVALID-LINK--[7]
Rotatable Bond Count2--INVALID-LINK--[7]
Topological Polar Surface Area47.6 Ų--INVALID-LINK--[4]
CAS Number84005-98-1--INVALID-LINK--[4][6]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the cyclization of a protected serine derivative, followed by esterification. This approach allows for the stereospecific synthesis of the desired enantiomer, which is often crucial for pharmacological activity.

One plausible synthetic pathway begins with a readily available amino acid, such as L-serine. The synthesis involves the formation of a morpholinone intermediate, which is subsequently reduced and esterified. A method for the synthesis of the parent (S)-3-morpholinyl carboxylic acid has been described, which can then be converted to the ethyl ester[8].

Synthesis_Workflow cluster_0 Synthesis of (S)-3-Morpholinyl Carboxylic Acid cluster_1 Esterification A L-Serine B L-Serine tert-butyl ester A->B Protection (tert-butyl acetate, perchloric acid) C N-chloroacetyl-L-serine tert-butyl ester B->C Acylation (chloroacetyl chloride) D (S)-5-oxo-morpholinyl carboxylic acid tert-butyl ester C->D Cyclization (sodium ethoxide) E (S)-3-morpholinyl carboxylic acid tert-butyl ester D->E Reduction (AlCl3, NaBH4) F (S)-3-Morpholinyl Carboxylic Acid E->F Deprotection (HCl in Methanol) G This compound F->G Fischer Esterification (Ethanol, Acid Catalyst)

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Fischer Esterification of 3-Morpholinecarboxylic Acid

This protocol describes the conversion of 3-morpholinecarboxylic acid to its ethyl ester via Fischer esterification, a classic and reliable method for this transformation[7][9][10][11][12][13][14].

Materials:

  • 3-Morpholinecarboxylic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane or diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-morpholinecarboxylic acid in a large excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Dissolve the residue in dichloromethane or diethyl ether and carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure ester.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the diastereotopic protons of the morpholine ring. The chemical shifts will be influenced by the neighboring heteroatoms (N and O) and the ester functionality.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbonyl carbon of the ester will appear at the downfield region (around 170 ppm). The carbons adjacent to the oxygen and nitrogen atoms will also have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group (typically around 1735 cm⁻¹). N-H stretching of the secondary amine will appear as a moderate band in the region of 3300-3500 cm⁻¹. C-O stretching vibrations of the ether and ester groups will also be present.

Mass Spectrometry: The mass spectrum will show the molecular ion peak [M]⁺. Fragmentation patterns will likely involve the loss of the ethoxy group (-OEt) from the ester, as well as cleavage of the morpholine ring.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, with a reactive secondary amine and an ester group, allows for diverse chemical modifications.

Applications cluster_apps Therapeutic Areas A This compound B N-Alkylation / N-Arylation A->B Reaction at NH C Amide Coupling A->C Reaction at Ester (after hydrolysis) D Reduction of Ester A->D Reaction at Ester E Diverse Bioactive Molecules B->E C->E D->E F Anticancer Agents (e.g., Kinase Inhibitors) E->F G Antiviral Agents E->G H CNS-Active Drugs E->H

Caption: Reactivity and applications of this compound.

Case Study: Anti-tubercular Agents

A notable example of the application of a morpholine-containing scaffold is in the development of novel anti-tubercular agents. A series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogues have been synthesized and shown to exhibit potent activity against Mycobacterium tuberculosis[15][16]. In these compounds, the morpholine moiety is crucial for the overall molecular architecture and contributes to the drug-like properties of the final molecules.

Role in Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase domain[17][18][19][20]. This compound can be utilized as a starting material to introduce the morpholine scaffold and provide a handle for further derivatization to optimize binding affinity and selectivity for specific kinases.

Application in CNS Drug Discovery

The physicochemical properties of the morpholine ring make it an attractive component for drugs targeting the central nervous system (CNS)[1]. Its ability to improve solubility and brain permeability is highly desirable. This compound can be used to synthesize novel CNS-active compounds by modifying the secondary amine and the ester group to interact with specific receptors or enzymes in the brain.

Safety and Handling

The hydrochloride salt of (S)-ethyl morpholine-3-carboxylate is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[21]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined molecular structure and favorable physicochemical properties, conferred by the morpholine scaffold, make it an attractive starting point for the synthesis of a wide range of therapeutic agents. The ability to readily modify both the secondary amine and the ester functionality provides a powerful tool for drug discovery and development professionals to generate novel and diverse chemical entities with potential applications in oncology, infectious diseases, and neurology.

References

Strategic Importance: The Morpholine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Morpholine-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of this compound. The document is structured to deliver not just procedural steps, but also the underlying scientific principles and field-proven insights necessary for successful replication and innovation.

The morpholine heterocycle is a privileged structure in modern drug discovery, prized for its unique combination of physicochemical properties.[1] Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a weakly basic secondary amine (pKa ≈ 8.5) allow it to enhance aqueous solubility and improve the pharmacokinetic profile of drug candidates.[2] Specifically, 3-substituted morpholines are key building blocks for a range of therapeutics, making a reliable synthesis of chiral intermediates like ethyl (S)-morpholine-3-carboxylate a critical endeavor for medicinal chemists.[3]

Synthetic Strategy and Retrosynthesis

A robust and stereochemically controlled synthesis is paramount. Our strategy begins with a readily available chiral precursor, L-serine, to establish the desired (S)-stereochemistry at the C3 position of the morpholine ring. The retrosynthetic analysis is outlined below.

G Target Ethyl (S)-Morpholine-3-carboxylate Intermediate1 (S)-Ethyl 5-oxo-morpholine-3-carboxylate Target->Intermediate1 Amide Reduction Intermediate2 Ethyl (S)-N-(chloroacetyl)serinate Intermediate1->Intermediate2 Intramolecular Cyclization (SN2) Intermediate3 L-Serine Ethyl Ester Intermediate2->Intermediate3 N-Acylation Precursor L-Serine Intermediate3->Precursor Fischer Esterification G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction A L-Serine B L-Serine Ethyl Ester A->B EtOH, SOCl2 (cat.) C L-Serine Ethyl Ester D Ethyl N-(chloroacetyl)serinate C->D Chloroacetyl Chloride, Base E Ethyl N-(chloroacetyl)serinate F Ethyl 5-oxo-morpholine-3-carboxylate E->F NaH, THF G Ethyl 5-oxo-morpholine-3-carboxylate H This compound G->H BH3-THF or LiAlH4

References

Spectroscopic data for Ethyl 3-Morpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 3-Morpholinecarboxylate

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis provides the foundational data for this understanding, offering a detailed fingerprint of the compound's architecture. This guide presents a detailed examination of the expected spectroscopic data for Ethyl 3-Morpholinecarboxylate, a molecule of interest in medicinal chemistry and organic synthesis.

Molecular Structure and Spectroscopic Overview

Ethyl 3-Morpholinecarboxylate possesses a unique combination of functional groups that dictate its spectroscopic behavior: a secondary amine within a saturated heterocycle, an ether linkage, and an ethyl ester. Each of these features gives rise to characteristic signals in various spectroscopic techniques.

Molecular Formula: C₇H₁₃NO₃[1] Molecular Weight: 159.18 g/mol [1] IUPAC Name: ethyl morpholine-3-carboxylate[1]

The following sections will detail the predicted spectroscopic signature of this molecule, providing the rationale behind the expected data.

Caption: Molecular structure of Ethyl 3-Morpholinecarboxylate.

Infrared (IR) Spectroscopy

Experimental Protocol: A standard approach involves preparing a thin film of the neat liquid sample between two potassium bromide (KBr) plates. The sample is then analyzed using a Fourier-Transform Infrared (FT-IR) spectrometer, typically scanning from 4000 to 400 cm⁻¹. This method is straightforward for liquids and provides a clear spectrum without interference from solvents.

Rationale: The choice of KBr plates is due to their transparency in the mid-infrared region. Analyzing the sample as a neat film is preferred for purity assessment and to avoid solvent peaks that could obscure important regions of the spectrum.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3350 - 3300N-H StretchSecondary AmineMedium, Sharp
2980 - 2850C-H Stretch (sp³)Alkane (CH₂, CH₃)Strong
1750 - 1735C=O StretchEsterStrong, Sharp
1250 - 1050C-O StretchEster & EtherStrong
1200 - 1020C-N StretchAmineMedium to Weak

In-depth Analysis:

  • N-H Stretch: A distinct, moderately sharp peak is expected in the region of 3350-3300 cm⁻¹, characteristic of a secondary amine. Its sharpness, compared to the broad O-H stretch of alcohols, is a key identifying feature.

  • C-H Aliphatic Stretches: Strong absorptions just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹) will be present, corresponding to the stretching vibrations of the various CH₂ and CH₃ groups in the morpholine ring and the ethyl chain.

  • C=O Ester Stretch: The most prominent peak in the spectrum will likely be the carbonyl stretch of the ester group, appearing as a very strong and sharp band between 1750-1735 cm⁻¹.[2][3] This is a highly reliable diagnostic peak.

  • C-O Stretches: The "fingerprint region" (below 1500 cm⁻¹) will contain strong, complex bands. Specifically, the C-O stretching vibrations from both the ether linkage in the morpholine ring and the ester group will appear in the 1250-1050 cm⁻¹ range.

  • C-N Stretch: The carbon-nitrogen stretching vibration is expected in the 1200-1020 cm⁻¹ region. This peak can sometimes be difficult to assign definitively as it falls within the congested fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Rationale: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a simple, well-defined solvent peak. TMS provides a stable and sharp reference signal for accurate chemical shift calibration. Higher magnetic field strengths provide better signal dispersion and resolution, which is crucial for unambiguous structural elucidation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.20Quartet (q)2H-O-CH₂ -CH₃
~3.90 - 3.60Multiplet (m)3HH-3, H-5ax, H-5eq
~3.40 - 3.20Multiplet (m)2HH-2, H-6ax
~2.90Multiplet (m)1HH-6eq
~2.00Broad Singlet1H-NH -
~1.25Triplet (t)3H-O-CH₂-CH₃

In-depth Analysis:

  • Ethyl Group: The ethyl ester will give rise to two characteristic signals: a quartet around 4.20 ppm for the methylene protons (-O-CH₂ -) coupled to the methyl group, and a triplet around 1.25 ppm for the methyl protons (-CH₃ ) coupled to the methylene group.

  • Morpholine Ring Protons: The protons on the morpholine ring will present a complex set of overlapping multiplets between approximately 2.90 and 3.90 ppm.

    • Protons adjacent to the oxygen atom (H-3 and H-5) will be deshielded and appear further downfield (~3.60-3.90 ppm).

    • Protons adjacent to the nitrogen atom (H-2 and H-6) will appear at a slightly higher field (~2.90-3.40 ppm).

    • The proton at the C-3 position, being alpha to both the nitrogen and the ester group, will likely be in the downfield region of the morpholine signals.

  • N-H Proton: The amine proton is expected to appear as a broad singlet around 2.00 ppm. Its chemical shift can be variable and it may exchange with trace amounts of D₂O, causing it to disappear from the spectrum.

G cluster_mol Ethyl 3-Morpholinecarboxylate Structure cluster_h_nmr Predicted ¹H NMR Shifts (ppm) C=O C=O O-CH2 O-CH2-CH3 delta_4_2 ~4.20 (q) O-CH2->delta_4_2 CH3 CH2-CH3 delta_1_25 ~1.25 (t) CH3->delta_1_25 Ring_CH_N_CO CH (C3) delta_3_6_3_9 ~3.6-3.9 (m) Ring_CH_N_CO->delta_3_6_3_9 Ring_CH2_O CH2 (C5) Ring_CH2_O->delta_3_6_3_9 Ring_CH2_N CH2 (C2, C6) delta_2_9_3_4 ~2.9-3.4 (m) Ring_CH2_N->delta_2_9_3_4 NH NH delta_2_0 ~2.0 (br s) NH->delta_2_0

Caption: Predicted ¹H NMR chemical shift correlations.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~172.0C =OCarbonyl carbon, strongly deshielded.
~67.0C -5Alpha to ether oxygen.[4][5]
~61.0-O-CH₂ -CH₃Ester methylene carbon, alpha to oxygen.[4][5]
~55.0C -3Alpha to nitrogen and ester group.
~45.0C -2, C -6Alpha to nitrogen.
~14.0-O-CH₂-CH₃ Ester methyl carbon, aliphatic.[6]

In-depth Analysis:

  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 172.0 ppm.

  • Carbons Bonded to Oxygen: The carbons directly attached to oxygen atoms (C-5 of the ring and the methylene of the ethyl group) are expected in the 60-70 ppm range.

  • Carbons Bonded to Nitrogen: The carbons adjacent to the nitrogen (C-2, C-3, and C-6) will be found in the 45-55 ppm range. Due to the influence of the adjacent ester, C-3 is expected to be slightly more deshielded than C-2 and C-6.

  • Aliphatic Carbon: The terminal methyl carbon of the ethyl group will be the most shielded, appearing far upfield around 14.0 ppm.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using a mass spectrometer with electrospray ionization (ESI) for soft ionization, which helps in observing the molecular ion. For fragmentation analysis, electron ionization (EI) at 70 eV is the standard method.

Rationale: ESI is a soft ionization technique that usually results in the protonated molecule [M+H]⁺, making it easy to determine the molecular weight. EI is a higher-energy method that causes fragmentation of the molecule, providing valuable information about its structure.

Predicted Mass Spectrum Data:

m/z ValueIonInterpretation
160.09[M+H]⁺Protonated Molecular Ion (ESI)
159.09[M]⁺˙Molecular Ion (EI)
114.07[M - OC₂H₅]⁺Loss of the ethoxy group
86.06[M - COOC₂H₅]⁺Loss of the ethyl carboxylate group
72.04[C₃H₆NO]⁺Fragmentation of the ring
45.03[OC₂H₅]⁺Ethoxy fragment

In-depth Analysis:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) should be observed at m/z 159, corresponding to the molecular weight of the compound.[1] In ESI, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 160.

  • Key Fragmentation Pathways:

    • Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OC₂H₅), resulting in a fragment at m/z 114.

    • Loss of the Ethyl Carboxylate Group: A common fragmentation for esters is the cleavage alpha to the carbonyl group, leading to the loss of the entire •COOC₂H₅ group, which would result in a fragment at m/z 86.

    • Ring Opening and Cleavage: The morpholine ring can undergo alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pathway for amines, leading to various smaller fragments.

M [C₇H₁₃NO₃]⁺˙ m/z = 159 frag1 [M - OC₂H₅]⁺ m/z = 114 M->frag1 - •OC₂H₅ frag2 [M - COOC₂H₅]⁺ m/z = 86 M->frag2 - •COOC₂H₅ frag3 [OC₂H₅]⁺ m/z = 45 M->frag3 ester cleavage

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic features of Ethyl 3-Morpholinecarboxylate. By understanding the interplay between the molecule's functional groups and their expected spectroscopic signals, researchers can confidently identify and characterize this compound, ensuring its purity and confirming its structure in complex synthetic pathways. The provided rationale for experimental choices and data interpretation serves as a robust framework for practical application in the laboratory.

References

Physical properties of Ethyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Ethyl Morpholine-3-Carboxylate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often utilized as a versatile building block for more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective application in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the known physicochemical identifiers of this compound and, in the absence of extensive publicly available experimental data, presents the authoritative, field-proven methodologies for its complete physical characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Introduction and Molecular Overview

This compound, belonging to the morpholine class of heterocyclic compounds, possesses a unique structural arrangement. The morpholine ring, containing both a secondary amine and an ether linkage, imparts favorable properties such as improved aqueous solubility and metabolic stability in derivative drug candidates. The ethyl carboxylate group at the 3-position serves as a reactive handle for further synthetic elaboration. The parent scaffold, morpholine-3-carboxylic acid, is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Consequently, the physical characteristics of this ethyl ester derivative are critical for predicting its behavior in reaction media, purification processes, and formulation studies.

The structural integrity and purity of this compound are foundational to its use. The following sections detail its core identifiers and outline the self-validating experimental systems required to ascertain its key physical properties with high fidelity.

Core Physicochemical Identifiers

While extensive experimental data is not widely published, the fundamental molecular and computed properties are well-established. These identifiers form the basis of our understanding of the compound and are summarized below.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Ethyl 3-Morpholinecarboxylate, 3-Morpholinecarboxylic acid, ethyl ester[2]
CAS Number 84005-98-1[2]
Molecular Formula C₇H₁₃NO₃[2]
Molecular Weight 159.18 g/mol [2]
Monoisotopic Mass 159.08954328 Da[2]
Physical Form Data not available for free base. The related (S)-enantiomer hydrochloride salt is a solid.
Computed XLogP3 -0.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Topological Polar Surface Area (TPSA) 47.6 Ų[2]

Note: Computed properties are estimations derived from in silico models and await experimental verification.

Methodologies for Experimental Characterization

The following sections describe the authoritative protocols for determining the primary physical properties of a novel or sparsely characterized compound like this compound. The causality behind experimental choices is explained to ensure a robust and reproducible characterization.

Thermal Analysis: Melting Point and Thermal Stability

The melting point (Tₘ) is a critical indicator of purity and identity. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision over traditional capillary methods.[3] It measures the heat flow required to raise a sample's temperature, revealing the exact temperature and enthalpy of fusion.

Principle of Causality: DSC is chosen over simpler methods because it provides quantitative thermodynamic data. The sharpness of the melting peak is directly correlated with purity; impurities typically cause a broadening of the peak and a depression of the melting point, a phenomenon that can be quantified using the Van't Hoff equation.[4]

Detailed Experimental Protocol for DSC:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C).[1] This ensures the instrument's measurements are traceable and accurate.

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity, dry this compound into a Tzero hermetic aluminum pan.[5] Prepare an identical empty pan to serve as the reference. Crimp both pans securely to ensure good thermal contact and prevent sample loss.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.[4]

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature well above the melt (e.g., 200 °C).[4] A slower ramp rate generally yields better resolution.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the endothermic peak. For pure organic compounds, the Tₘ is typically reported as the extrapolated onset temperature of the melt.[6] The area under the peak corresponds to the heat of fusion (ΔHfus).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh 1. Weigh 2-5 mg of Sample pan 2. Place in Aluminum Pan ref 3. Prepare Empty Reference Pan crimp 4. Crimp Both Pans load 5. Load Sample & Reference into DSC Cell crimp->load purge 6. Purge with N2 Gas (50 mL/min) equil 7. Equilibrate at 25°C purge->equil ramp 8. Heat at 10°C/min to 200°C plot 9. Plot Heat Flow vs. Temperature ramp->plot analyze 10. Determine Onset Tₘ & Peak Area (ΔHfus)

Caption: Workflow for Melting Point Determination via DSC.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry creates a unique fingerprint for the compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR: This technique will confirm the presence and connectivity of all proton-containing functional groups. For this compound, the expected signals are:

    • A triplet at ~1.2 ppm (3H) and a quartet at ~4.1 ppm (2H), characteristic of the ethyl ester group (-OCH₂CH₃).

    • A complex series of multiplets between ~2.8 and 4.0 ppm corresponding to the seven protons on the morpholine ring. The proton at the C3 position (adjacent to the ester) will likely be a distinct multiplet.

    • A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.

  • ¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

    • A peak at ~170-175 ppm for the ester carbonyl carbon (C=O).

    • Signals at ~60 ppm and ~14 ppm for the -OCH₂ and -CH₃ carbons of the ethyl group, respectively.

    • Multiple signals between ~45 and 70 ppm for the four unique carbons of the morpholine ring.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

  • Expected Absorptions:

    • A strong, sharp absorption band around 1730-1750 cm⁻¹ , characteristic of the C=O (ester) stretch.

    • A moderate absorption in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretch of the secondary amine.

    • Strong C-O stretching bands around 1100-1250 cm⁻¹ , associated with the ester and the ether linkage in the morpholine ring.

    • C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ .

3.2.3. Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₇H₁₃NO₃.

  • Expected Ionization: Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z value corresponding to 160.0968.

Spectroscopy_Concept cluster_techniques Spectroscopic Techniques structure This compound C=O N-H -O-CH₂-CH₃ Morpholine Ring Protons ftir FTIR ~1740 cm⁻¹ ~3400 cm⁻¹ structure:f0->ftir:f0 Stretch structure:f1->ftir:f1 Stretch nmr ¹H NMR Quartet & Triplet Multiplets structure:f2->nmr:f0 Correlate structure:f3->nmr:f1 Correlate ms HRMS [M+H]⁺ = 160.0968 structure->ms Ionize & Detect

Caption: Relationship between molecular structure and spectroscopic output.

Solubility Determination

Solubility is a critical parameter for drug development, influencing everything from reaction conditions to bioavailability. Thermodynamic or "equilibrium" solubility is the most definitive measure.

Principle of Causality: The shake-flask method is the definitive approach because it measures the true equilibrium state between the solid compound and a saturated solution, unlike kinetic methods which can overestimate solubility by creating supersaturated solutions.[7][8] For pharmaceutical applications, determining solubility across a range of pH values (1.2-6.8) is critical, as the ionization state of the morpholine nitrogen will significantly impact solubility.[9]

Detailed Experimental Protocol for Equilibrium Solubility (Shake-Flask Method):

  • Media Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 1.2 for simulated gastric fluid, pH 4.5, and pH 6.8 for intestinal fluid).[9] Also include common organic solvents like ethanol and DMSO.

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each test medium in a sealed vial. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C for process chemistry or 37°C for biopharmaceutical relevance) using an orbital shaker for a sufficient period to reach equilibrium (typically 24-48 hours).[7][9]

  • Phase Separation: After equilibration, allow the vials to stand for a short period for coarse particles to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove all undissolved solid.[7] This step is critical to avoid artificially high concentration readings.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation: The determined concentration is reported as the equilibrium solubility in units such as mg/mL or µM.

Conclusion

This compound is a compound with clear potential in synthetic and medicinal chemistry. While its fundamental molecular identity is well-defined, a comprehensive public profile of its experimental physical properties remains to be established. The absence of this data necessitates a rigorous, systematic approach to its characterization.

The methodologies outlined in this guide—Differential Scanning Calorimetry for thermal analysis, a full suite of spectroscopic techniques (NMR, FTIR, MS) for structural confirmation, and the shake-flask method for equilibrium solubility—represent the authoritative standards in the field. Adherence to these protocols will generate the reliable and reproducible data required by researchers and drug developers to confidently integrate this compound into their workflows. The application of these self-validating systems is essential for ensuring scientific integrity and accelerating the development of novel chemical entities.

References

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to form crucial hydrogen bonds, make it a highly sought-after moiety in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. We will delve into the structure-activity relationships that govern their efficacy, explore their mechanisms of action, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation morpholine-based therapeutics.

The Morpholine Moiety: A Versatile Building Block for Bioactive Molecules

Morpholine (tetrahydro-1,4-oxazine) is a saturated heterocycle that has garnered significant attention in medicinal chemistry due to its favorable pharmacokinetic and pharmacodynamic properties.[1] The presence of both an ether oxygen and a secondary amine group within its structure allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and physicochemical characteristics.[2] The morpholine ring can enhance a compound's potency and modulate its pharmacokinetic profile, contributing to improved drug-like properties.[2][3]

The versatility of the morpholine scaffold is evident in the broad spectrum of pharmacological activities displayed by its derivatives. These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[4][5][6] This wide range of bioactivities underscores the importance of the morpholine nucleus as a key pharmacophore in the development of new drugs.[3]

Anticancer Activity of Morpholine Derivatives: Targeting Key Oncogenic Pathways

The fight against cancer remains a primary focus of drug discovery, and morpholine derivatives have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Kinases and Induction of Apoptosis

Many morpholine-containing compounds exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. One of the key pathways frequently targeted is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in various cancers.[8][9] By inhibiting components of this pathway, morpholine derivatives can effectively halt uncontrolled cell proliferation.

Another important mechanism is the induction of apoptosis, or programmed cell death.[3] Some morpholine derivatives have been shown to interact with proteins of the Bcl-2 family, which are key regulators of apoptosis.[1] By modulating the activity of these proteins, these compounds can trigger the apoptotic cascade in cancer cells, leading to their demise. Furthermore, some derivatives have been found to arrest the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]

A notable target for some morpholine-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize.

Featured Anticancer Morpholine Derivatives

Several classes of morpholine derivatives have shown promising anticancer activity. For instance, morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).[1][3] Two such compounds, AK-3 and AK-10, displayed significant cytotoxic activity, with IC50 values in the low micromolar range, and were found to induce apoptosis and cause cell cycle arrest in the G1 phase.[1][3]

Another promising class is the morpholine-benzimidazole-oxadiazole hybrids.[10] One compound from this series, designated 5h, exhibited potent inhibition of VEGFR-2 with an IC50 of 0.049 µM and showed high cytotoxic activity against the HT-29 human colon cancer cell line with an IC50 of 3.103 µM.[10]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected morpholine derivatives against various cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
AK-3 QuinazolineA549 (Lung)10.38 ± 0.27[3]
MCF-7 (Breast)6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10 QuinazolineA549 (Lung)8.55 ± 0.67[3]
MCF-7 (Breast)3.15 ± 0.23[3]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
5h Benzimidazole-OxadiazoleHT-29 (Colon)3.103 ± 0.979[10]
5j Benzimidazole-OxadiazoleHT-29 (Colon)9.657 ± 0.149[10]
5c Benzimidazole-OxadiazoleHT-29 (Colon)17.750 ± 1.768[10]
2g QuinazolineSW480 (Colon)5.10 ± 2.12[11]
MCF-7 (Breast)19.60 ± 1.13[11]
20 QuinazolineMCF-7 (Breast)1.0 - 14.3[12]
HepG2 (Liver)1.0 - 14.3[12]
HT-29 (Colon)1.0 - 14.3[12]
Experimental Protocols: Anticancer Activity Evaluation

This protocol outlines the determination of the cytotoxic effects of morpholine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[13]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Setup: In a microplate, add the kinase buffer, recombinant human VEGFR-2 kinase domain, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a synthetic peptide) and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™).

  • Signal Measurement: Measure the luminescence signal using a microplate reader.

  • Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

This protocol describes the analysis of cell cycle distribution in cancer cells treated with morpholine derivatives using propidium iodide (PI) staining and flow cytometry.[7][14]

Methodology:

  • Cell Treatment: Treat cancer cells with the morpholine derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This protocol details the detection of apoptosis in treated cancer cells using Annexin V-FITC and propidium iodide (PI) staining.[1][15]

Methodology:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Morpholine Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity kinase_assay Kinase Inhibition (e.g., VEGFR-2) cytotoxicity->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) kinase_assay->cell_cycle apoptosis Apoptosis Assay (Annexin V) cell_cycle->apoptosis ic50 IC50 Determination apoptosis->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Caption: Experimental workflow for the evaluation of anticancer activity of morpholine derivatives.

PI3K_mTOR_pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Morpholine Morpholine Derivative Morpholine->PI3K Inhibits Morpholine->mTORC1 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition by morpholine derivatives.

Antimicrobial Activity of Morpholine Derivatives: A New Frontier in Fighting Infections

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Morpholine derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[11][16]

Antibacterial and Antifungal Mechanisms

The exact mechanisms of action for many antimicrobial morpholine derivatives are still under investigation. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some morpholine-based antifungals are known to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane.[17]

Notable Antimicrobial Morpholine Derivatives

A series of novel 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines has been synthesized and shown to possess a broad spectrum of antibacterial and antifungal activities.[4] These compounds were tested against various bacterial strains, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, and fungal strains such as A. flavus, Mucor, and Rhizopus.[4]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values of selected morpholine derivatives against various bacterial and fungal strains.

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
20 1,3-ThiazineS. aureus25A. flavus6.25[4]
B. subtilis50Rhizopus6.25[4]
E. coli100Mucor12.5[4]
21 1,3-ThiazineS. aureus12.5A. flavus12.5[4]
B. subtilis25Rhizopus6.25[4]
E. coli50Mucor25[4]
22 1,3-ThiazineS. aureus6.25A. flavus>200[4]
B. subtilis12.5Rhizopus12.5[4]
E. coli25Mucor6.25[4]
12 1,2,4-TriazoleM. smegmatis15.6C. albicans500[16]
S. cerevisiae500[16]
Experimental Protocols: Antimicrobial Activity Evaluation

This protocol describes a general method for the synthesis of a class of antimicrobial morpholine derivatives.[4]

Methodology:

  • Chalcone Synthesis: Synthesize (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones by the Claisen-Schmidt condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in the presence of alcoholic sodium hydroxide.

  • Thiazine Ring Formation: A mixture of the synthesized chalcone (0.001 mol) and thiourea (0.001 mol) in ethanol (50 mL) is refluxed.

  • Base Addition: A solution of potassium hydroxide (0.005 mol) in water (10 mL) is added portion-wise over 2 hours while refluxing.

  • Reaction Completion and Isolation: Refluxing is continued for an additional 4 hours. The mixture is then poured into ice-cold water.

  • Purification: The resulting solid is collected by filtration and purified by column chromatography.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of morpholine derivatives against bacterial and fungal strains.[18]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the morpholine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Morpholine Derivatives in Central Nervous System (CNS) Drug Discovery

The unique physicochemical properties of the morpholine ring, such as its balanced lipophilic-hydrophilic profile and its ability to improve blood-brain barrier permeability, make it an attractive scaffold for the development of CNS-active drugs.[8][19][20] Morpholine derivatives have shown potential in treating a range of neurological and psychiatric disorders, including mood disorders, pain, and neurodegenerative diseases.[6][19]

In CNS-active compounds, the morpholine moiety can serve multiple roles: it can enhance potency through direct interactions with the target, act as a scaffold to correctly orient other functional groups, or modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[8][20]

Conclusion and Future Perspectives

The morpholine scaffold has firmly established itself as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. The insights into their mechanisms of action and structure-activity relationships continue to grow, paving the way for the rational design of more potent and selective therapeutic agents. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of novel morpholine-based compounds.

Future research in this field will likely focus on several key areas:

  • Elucidation of Novel Mechanisms: Further investigation into the molecular targets and signaling pathways modulated by morpholine derivatives will uncover new therapeutic opportunities.

  • Combinatorial Chemistry and High-Throughput Screening: The use of these techniques will accelerate the discovery of new lead compounds with diverse biological activities.

  • Drug Delivery and Formulation: Innovative approaches to drug delivery will be crucial for optimizing the therapeutic efficacy and safety of morpholine-based drugs.

  • Clinical Translation: The progression of the most promising preclinical candidates into clinical trials will be the ultimate validation of the therapeutic potential of this versatile scaffold.

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unassuming structure belies a remarkable versatility that has led to its incorporation into a wide array of approved and experimental drugs. This technical guide provides a comprehensive overview of the multifaceted roles of the morpholine moiety in drug design and development. We will delve into its fundamental physicochemical properties, explore its strategic application in enhancing potency and modulating pharmacokinetic profiles, and dissect its role in prominent therapeutic areas through illustrative case studies. Furthermore, this guide will detail key synthetic strategies for accessing morpholine derivatives and provide insights into the structure-activity relationships that govern their biological effects.

Part 1: The Morpholine Scaffold: Fundamentals and Privileged Status

The Morpholine Moiety: Structure and Physicochemical Properties

Morpholine, or tetrahydro-1,4-oxazine, is a unique heterocyclic scaffold. The presence of both a basic nitrogen atom and a polar ether oxygen atom within the same ring imparts a distinctive set of physicochemical properties that are highly advantageous for drug design.[1][2]

The nitrogen atom provides a handle for introducing a wide variety of substituents, allowing for the exploration of chemical space and the fine-tuning of a molecule's interaction with its biological target.[3] The oxygen atom, on the other hand, can act as a hydrogen bond acceptor, contributing to target binding and improving aqueous solubility.[4]

The morpholine ring typically adopts a chair conformation, which can influence the spatial orientation of its substituents and their interactions with a biological target.[1][2] This conformational preference can be exploited by medicinal chemists to optimize the fit of a drug molecule into a binding pocket.

Here is a summary of the key physicochemical properties of the parent morpholine molecule:

PropertyValueSource(s)
Molecular FormulaC4H9NO[5]
Molecular Weight87.12 g/mol [5]
pKa (of the conjugate acid)~8.5[1][2]
LogP-0.86[5]
Boiling Point128.9 °C[5]
Melting Point-5 °C[5]
SolubilityMiscible in water[5]
Morpholine as a "Privileged Scaffold" in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The morpholine ring has earned this designation due to its frequent appearance in a diverse range of biologically active compounds.[6]

The utility of the morpholine scaffold stems from several key attributes:

  • Improved Physicochemical Properties: The incorporation of a morpholine moiety can enhance the aqueous solubility and metabolic stability of a drug candidate.[6]

  • Reduced Basicity: The electron-withdrawing effect of the oxygen atom lowers the basicity of the nitrogen atom compared to piperidine or piperazine. This can be advantageous in reducing off-target effects and improving the pharmacokinetic profile.[4]

  • Versatile Synthetic Handle: The secondary amine of the morpholine ring provides a convenient point for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]

  • Favorable Safety Profile: Morpholine-containing compounds generally exhibit good safety profiles.[6]

Part 2: The Multifaceted Roles of Morpholine in Drug Design

The strategic incorporation of a morpholine scaffold can profoundly influence the biological and pharmacological properties of a molecule.

Enhancing Potency and Specificity

The morpholine ring can directly participate in binding interactions with a biological target. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals interactions. Furthermore, the nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues in a binding pocket.

Modulating Pharmacokinetic Properties (ADME)

The introduction of a morpholine moiety can significantly improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Its ability to enhance aqueous solubility can lead to improved oral bioavailability.[1][2] Moreover, the morpholine ring is often more resistant to metabolic degradation than other cyclic amines, which can prolong the half-life of a drug.[6]

Application in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is particularly prevalent in drugs targeting the central nervous system.[1][2] Its physicochemical properties, including its moderate lipophilicity and ability to cross the blood-brain barrier, make it an ideal component for CNS-active compounds.[1][2]

Role in Oncology Drug Development

A significant number of kinase inhibitors developed for the treatment of cancer contain a morpholine ring. In this context, the morpholine moiety often serves to improve solubility and oral bioavailability, and in some cases, it directly interacts with the kinase hinge region.

Morpholine in Other Therapeutic Areas

Beyond CNS disorders and oncology, the morpholine scaffold can be found in drugs for a wide range of therapeutic indications, including infectious diseases, cardiovascular diseases, and inflammatory disorders.

Part 3: Synthetic Strategies for Morpholine Derivatives

The facile synthesis of morpholine derivatives has contributed to their widespread use in medicinal chemistry. A variety of synthetic routes have been developed, ranging from classical methods to more modern, stereoselective approaches.

General Synthetic Routes

A common and versatile approach to the synthesis of substituted morpholines involves the intramolecular cyclization of an N-substituted diethanolamine derivative. This can be achieved through various methods, including acid-catalyzed dehydration or by converting the hydroxyl groups into leaving groups followed by intramolecular nucleophilic substitution.

Another widely used strategy is the reaction of an amino alcohol with a suitable dielectrophile, such as a dihalide or an epoxide.[7] This approach allows for the construction of the morpholine ring in a convergent manner.

G cluster_0 Route A: Intramolecular Cyclization cluster_1 Route B: Intermolecular Cyclization Amino Alcohol Amino Alcohol N-Alkylation N-Alkylation Amino Alcohol->N-Alkylation R-X Di-alkylation Di-alkylation N-Alkylation->Di-alkylation Y-(CH2)2-Z Cyclization Cyclization Di-alkylation->Cyclization Base or Acid Substituted Morpholine A Substituted Morpholine A Cyclization->Substituted Morpholine A Amino Alcohol B Amino Alcohol B Cyclization B Cyclization B Amino Alcohol B->Cyclization B Dielectrophile Dielectrophile Dielectrophile->Cyclization B Substituted Morpholine B Substituted Morpholine B Cyclization B->Substituted Morpholine B

Caption: General synthetic strategies for substituted morpholines.

Experimental Protocol: Synthesis of a 2-Substituted Morpholine via Intramolecular Cyclization of a Dihydroxyalkylsulfamate

This protocol describes a method for the synthesis of 2-substituted morpholines via the cyclodehydration of potassium dihydroxyalkylsulfamates in concentrated sulfuric acid. This method is advantageous as the N-sulfo group acts as a protecting group that is cleaved in the same step as the ring closure.

Materials:

  • Potassium N-(3-chloro-2-hydroxypropyl)-N-(2-hydroxyethyl)sulfamate

  • Amine (e.g., benzylamine)

  • Concentrated sulfuric acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the Aminosulfamate Intermediate:

    • To a solution of potassium N-(3-chloro-2-hydroxypropyl)-N-(2-hydroxyethyl)sulfamate (1.0 eq) in a suitable solvent such as water or a lower alcohol, add the desired amine (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • The resulting aminosulfamate intermediate is typically used in the next step without isolation.

  • Cyclodehydration and Deprotection:

    • Carefully add the reaction mixture from the previous step to an excess of concentrated sulfuric acid, pre-cooled in an ice bath.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-substituted morpholine.

Self-Validation:

  • The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • The yield of the reaction should be calculated and recorded.

Part 4: Case Studies of Morpholine-Containing Drugs

The following case studies highlight the diverse applications and critical contributions of the morpholine scaffold in approved drugs.

Aprepitant (Emend®): An Anti-emetic Agent
  • Mechanism of Action: Aprepitant is a selective antagonist of the neurokinin 1 (NK1) receptor.[8] By blocking the binding of substance P to the NK1 receptor in the brain, aprepitant effectively prevents the signaling cascade that leads to chemotherapy-induced nausea and vomiting.[8][9]

  • Role of the Morpholine Scaffold: The morpholine ring in aprepitant is a key component of the pharmacophore, contributing to its high affinity and selectivity for the NK1 receptor. It also imparts favorable pharmacokinetic properties, including good oral bioavailability.[10]

Linezolid (Zyvox®): An Antibiotic
  • Mechanism of Action: Linezolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis.[11] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[11][12]

  • Role of the Morpholine Scaffold: The morpholine moiety in linezolid is crucial for its antibacterial activity and contributes to its favorable pharmacokinetic profile, including excellent oral bioavailability.[13]

Gefitinib (Iressa®): An Anticancer Agent
  • Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[14] It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling pathways that promote tumor cell proliferation and survival.[14][15]

  • Role of the Morpholine Scaffold: The morpholine-containing side chain of gefitinib enhances its solubility and contributes to its favorable pharmacokinetic properties, allowing for oral administration.[16] The morpholine oxygen can also form a key hydrogen bond with the hinge region of the EGFR kinase domain.

G EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Gefitinib.

Reboxetine (Edronax®): An Antidepressant
  • Mechanism of Action: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI).[17] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[17][18]

  • Role of the Morpholine Scaffold: The morpholine ring is a central feature of reboxetine's structure and is essential for its high affinity and selectivity for the norepinephrine transporter.[19]

Summary of Key Pharmacokinetic and Pharmacodynamic Data
DrugTargetIC50 / Ki / MICOral Bioavailability (%)
AprepitantNK1 ReceptorIC50 ≈ 0.1-0.2 nM~60-65%[10]
LinezolidBacterial RibosomeMIC90 ≤ 4 µg/mL for most susceptible organisms~100%[9][13]
GefitinibEGFR Tyrosine KinaseIC50 ≈ 2-37 nM (for mutant EGFR)~59%[15][19]
ReboxetineNorepinephrine TransporterKi ≈ 1.1 nM>94%[8]

Part 5: Future Perspectives and Conclusion

The morpholine scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its unique combination of physicochemical properties, synthetic accessibility, and proven track record in successful drugs ensures its continued prominence in drug discovery and development.

Future research in this area is likely to focus on the development of novel synthetic methodologies for accessing more complex and diverse morpholine derivatives. The exploration of new bioisosteric replacements for the morpholine ring may also lead to the discovery of compounds with improved properties. Furthermore, the application of computational methods will undoubtedly play an increasingly important role in the rational design of morpholine-containing drugs with enhanced potency, selectivity, and pharmacokinetic profiles.

References

An In-Depth Technical Guide to Chiral Morpholine Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. Its unique physicochemical properties, including metabolic stability and aqueous solubility, have cemented its role in a multitude of FDA-approved drugs.[1][2] The introduction of stereocenters into the morpholine framework unlocks access to a vast chemical space, enabling fine-tuned interactions with biological targets. This guide provides a comprehensive overview of the synthesis and application of chiral morpholine derivatives. We will delve into modern asymmetric synthetic strategies, explore their utility as ligands in catalysis, and highlight their impact on drug discovery, culminating in a detailed experimental protocol for a key synthetic transformation.

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold

The simple, six-membered morpholine heterocycle, containing both an amine and an ether, is a cornerstone of modern drug design. Its presence in a molecule can significantly enhance pharmacokinetic properties.[2] The nitrogen atom provides a key basic handle for salt formation and hydrogen bonding, while the oxygen atom can act as a hydrogen bond acceptor, and the overall ring structure often improves metabolic stability and solubility.[1] When chirality is introduced, the morpholine scaffold transforms from a passive carrier to an active pharmacophore, capable of precise, three-dimensional engagement with chiral biological receptors and enzymes.[2][3]

This has led to the incorporation of chiral morpholine moieties in numerous blockbuster drugs, including the antiemetic Aprepitant and the antibiotic Linezolid .[4][5] The demand for efficient, stereocontrolled methods to access these complex structures is therefore a significant driver of innovation in synthetic organic chemistry.[6][7]

Core Strategies for the Asymmetric Synthesis of Chiral Morpholines

The construction of enantiomerically pure morpholines is a central challenge that has been addressed through several distinct strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Broadly, these approaches can be classified into forming the stereocenter before, during, or after the cyclization event.[8][9]

2.1. Diastereoselective and Enantioselective Cyclizations

Modern synthetic chemistry has moved beyond stoichiometric chiral reagents towards catalytic asymmetric methods, which are more efficient and atom-economical.[8][9]

  • Palladium-Catalyzed Cyclizations: Palladium catalysis offers a powerful tool for morpholine synthesis. For instance, an intramolecular carboamination of N-tethered alkenols can produce substituted morpholines with high diastereoselectivity.[10][11] The mechanism often involves a syn-aminopalladation of a boat-like transition state to establish the desired relative stereochemistry.[11] A sequential, one-pot approach combining a Pd(0)-catalyzed Tsuji-Trost reaction with an Fe(III)-catalyzed heterocyclization also provides access to a variety of substitution patterns with good to excellent diastereoselectivity.[12][13]

  • Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful approach. Cinchona alkaloid-derived catalysts, for example, have been successfully employed in asymmetric halocyclization reactions of alkenols to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities.[14][15] This method avoids the use of precious metals and operates under mild conditions.[14][15]

  • Asymmetric Hydrogenation: One of the most powerful methods for installing chirality is the asymmetric hydrogenation of a prochiral precursor. The hydrogenation of unsaturated dehydromorpholines using rhodium complexes with chiral bisphosphine ligands (such as SKP-Rh) can produce 2-substituted chiral morpholines in quantitative yields and with up to 99% enantiomeric excess (ee).[8][9][16][17] This "after cyclization" strategy is highly efficient and has been demonstrated on a gram scale.[9]

Below is a conceptual diagram illustrating these primary catalytic strategies.

G cluster_start cluster_catalysis cluster_product A Unsaturated Morpholines (Dehydromorpholines) D Asymmetric Hydrogenation A->D Rh/Chiral Ligand, H₂ B Aminoalkynes E Tandem Hydroamination/ Asymmetric Transfer Hydrogenation B->E 1. Ti-Catalyzed Hydroamination 2. Ru-Catalyzed ATH C Unsaturated Amino Alcohols F Organocatalytic Halocyclization C->F Chiral Organocatalyst, Halogen Source G Chiral Morpholine (e.g., 2-substituted) D->G E->G F->G

Caption: Key Catalytic Pathways to Chiral Morpholines.

2.2. Comparison of Modern Synthetic Methods

The choice of synthetic route involves trade-offs in efficiency, stereoselectivity, and substrate scope. The following table summarizes the performance of several leading catalytic methods.

MethodCatalyst System ExampleKey TransformationTypical YieldsTypical StereoselectivityReference
Asymmetric Hydrogenation [Rh(COD)(SKP)]BF₄Reduction of C=C bondQuantitativeUp to 99% ee[9][16][17]
Tandem Hydroamination/ATH Ti(NMe₂)₄ then RuCl(Ts-DPEN)Aminoalkyne cyclization/reductionGood>95% ee[18][19]
Organocatalytic Halocyclization Cinchona Alkaloid DerivativeAlkenol chlorocycloetherificationExcellentUp to 96% ee[14][15]
Pd/Fe Dual Catalysis Pd(PPh₃)₄ / FeCl₃Vinyloxirane + Amino AlcoholGood-ExcellentHigh dr (often >85:15)[12][13]
Applications in Medicinal Chemistry: Case Study of Aprepitant

The profound impact of chiral morpholines is exemplified by the neurokinin-1 (NK-1) receptor antagonist Aprepitant (Emend®), used to treat chemotherapy-induced nausea.[4][5] The molecule features a complex core with three stereocenters, two of which reside on the cis-substituted morpholine ring.[6] The morpholine ether oxygen and the aryl substituents are critical for binding to the NK-1 receptor.

The synthesis of Aprepitant's core has been a subject of intense industrial research, requiring precise stereochemical control. One efficient route involves a stereoselective Lewis acid-catalyzed trans-acetalization reaction to form the crucial C2-ether linkage with the correct stereochemistry.[20][21]

G cluster_A Key Intermediates cluster_B Key Transformation cluster_C Core Structure cluster_D Final Steps A Chiral Morpholin-2-ol (Intermediate 1) C Stereoselective Lewis Acid-Catalyzed Trans-Acetalization A->C B Chiral Trifluoromethylated Alcohol (Intermediate 2) B->C D Aprepitant Morpholine Core (Correct Diastereomer) C->D Forms key C-O bond with stereocontrol E Further Functionalization (e.g., Triazolone addition) D->E F Aprepitant (Final Drug Molecule) E->F

Caption: Simplified Retrosynthesis of Aprepitant.

Detailed Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

This protocol is representative of the highly efficient rhodium-catalyzed asymmetric hydrogenation method for producing 2-substituted chiral morpholines, as described in the literature.[9][17]

Reaction: Asymmetric Hydrogenation of N-Cbz-2-(4-methoxyphenyl)-5,6-dihydromorpholine

Objective: To synthesize (S)-N-Cbz-2-(4-methoxyphenyl)morpholine with high enantioselectivity.

Materials:

  • N-Cbz-2-(4-methoxyphenyl)-5,6-dihydromorpholine (Substrate 1a, 1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv, 1 mol%)

  • (R,R,S,S)-SKP (Chiral Ligand, 0.0105 equiv, 1.05 mol%)

  • Dichloromethane (DCM), anhydrous (to 0.1 M concentration)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure autoclave with magnetic stirring

  • Schlenk line for inert atmosphere techniques

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Catalyst Preparation:

    • In a glovebox or under a nitrogen atmosphere, add [Rh(COD)₂]BF₄ (1 mol%) and the SKP ligand (1.05 mol%) to a flame-dried Schlenk tube.

    • Add half of the total required anhydrous DCM via syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation. The solution should turn a reddish-orange color.

  • Reaction Setup:

    • In a separate flask, dissolve the dehydromorpholine substrate (1.0 equiv) in the remaining anhydrous DCM.

    • Transfer the substrate solution to the autoclave vessel.

    • Using a cannula, transfer the pre-formed catalyst solution from the Schlenk tube to the autoclave.

  • Hydrogenation:

    • Seal the autoclave securely.

    • Purge the autoclave by pressurizing with H₂ gas to ~10 atm and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

    • Pressurize the autoclave to the final reaction pressure of 50 atm of H₂.

    • Begin vigorous stirring and maintain the reaction at room temperature (approx. 25 °C).

  • Monitoring and Work-up:

    • Allow the reaction to proceed for 12 hours.

    • After 12 hours, carefully vent the autoclave to release the excess hydrogen pressure.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture in vacuo to remove the DCM.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate).

    • The yield of the isolated product is determined gravimetrically.

    • The enantiomeric excess (% ee) of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak column).

Expected Outcome: This procedure should afford the desired (S)-N-Cbz-2-(4-methoxyphenyl)morpholine in near-quantitative yield with an enantiomeric excess typically exceeding 95%.[9]

Future Outlook

The field of chiral morpholine synthesis continues to evolve. Key areas of future development include the discovery of new catalytic systems that operate under even milder conditions, the use of earth-abundant metal catalysts, and the development of methods to access more complex and diversely substituted morpholine scaffolds.[22] Photocatalysis and multi-component reactions are also emerging as powerful strategies to build these valuable heterocycles from simple, readily available starting materials.[23][24] As our understanding of asymmetric catalysis deepens, the ability to synthesize any desired chiral morpholine derivative with surgical precision will become increasingly routine, further empowering drug discovery and development.

References

A Technical Guide to the Discovery and Synthesis of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the morpholine scaffold, a cornerstone in modern medicinal chemistry. We will delve into the fundamental physicochemical properties that render it a "privileged structure," survey cutting-edge synthetic methodologies for creating novel analogues, and examine the critical structure-activity relationships that drive its therapeutic efficacy. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of the morpholine motif in their discovery programs.

Chapter 1: The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical and metabolic properties that medicinal chemists strategically employ to optimize drug candidates.[3]

Physicochemical and Pharmacokinetic Advantages

The utility of the morpholine ring stems from its ability to confer desirable drug-like properties.[4] The presence of the oxygen atom enhances aqueous solubility and provides a hydrogen bond acceptor, which can facilitate crucial interactions with biological targets.[3][5] Simultaneously, the nitrogen atom offers a point for synthetic elaboration and modulates the molecule's basicity.[3]

Key properties include:

  • Optimized Basicity: With a pKa of approximately 8.7, the morpholine nitrogen is a fairly strong base, but weaker than piperidine.[6] This level of basicity is often ideal for achieving a balance between aqueous solubility (as a protonated salt) and membrane permeability (as the free base), which is critical for oral bioavailability.[7][8]

  • Enhanced Metabolic Stability: The incorporation of the morpholine ring often improves a compound's metabolic profile.[7] Its structure can reduce susceptibility to oxidative degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]

  • Improved PK/PD Profile: Collectively, these features—solubility, permeability, and metabolic stability—contribute to superior pharmacokinetic and pharmacodynamic (PK/PD) properties.[5][9] This allows for more predictable dosing regimens and a wider therapeutic window.

Morpholine as a Bioisosteric Replacement

In drug design, morpholine is frequently used as a bioisosteric replacement for other cyclic amines like piperazine or piperidine.[7] This substitution can be a powerful strategy to fine-tune a molecule's properties. For instance, replacing a piperazine ring with morpholine can reduce toxicity and improve the pharmacokinetic profile without sacrificing potency.[7] It can also serve as a replacement for tetrahydrofuran (THF) or aliphatic amines to enhance solubility and metabolic stability.[7]

Prominence in Approved Therapeutics

The success of the morpholine scaffold is validated by its presence in numerous marketed drugs across a wide range of therapeutic areas.[10] This diversity underscores the versatility of the morpholine core in interacting with various biological targets.[11]

Drug NameTherapeutic ClassKey Role of Morpholine Moiety
Linezolid AntibioticEssential for antibacterial activity and solubility.[7]
Gefitinib Anticancer (EGFR Inhibitor)Improves solubility and pharmacokinetic properties.[7]
Aprepitant Antiemetic (NK1 Antagonist)Acts as a scaffold to correctly orient pharmacophoric groups for receptor binding.[9]
Reboxetine Antidepressant (NRI)Integral component for CNS activity and target engagement.[2][12]
Rivaroxaban Anticoagulant (Factor Xa Inhibitor)Contributes to the binding affinity and overall drug-like properties.[2]

Chapter 2: Strategic Synthesis of Novel Morpholine Compounds

The construction of the morpholine ring has evolved from classical methods to highly efficient and stereoselective modern strategies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control.

Overview of Synthetic Strategies

The synthesis of morpholines can be broadly categorized into several key approaches, each with distinct advantages. Traditional methods often rely on the cyclization of 1,2-amino alcohols, while modern techniques employ catalysis and multicomponent reactions to achieve greater efficiency and diversity.[13][14]

G cluster_start Key Starting Materials cluster_methods Synthetic Methodologies start1 1,2-Amino Alcohols method1 Classical Cyclization start1->method1 method2 Transition Metal Catalysis (Pd, Cu, Au, Fe) start1->method2 method4 Green Chemistry (e.g., Ethylene Sulfate) start1->method4 start2 Aziridines start2->method2 start3 Epoxides start3->method2 start4 Simple Amines & Aldehydes method3 Multicomponent Reactions (e.g., Ugi, SnAP) start4->method3 target Substituted Morpholine Core method1->target method2->target method3->target method4->target

Caption: Major synthetic pathways to the morpholine core.

Modern Catalytic Methodologies

The advent of transition-metal catalysis has revolutionized morpholine synthesis, enabling reactions under milder conditions with higher selectivity.

  • Copper-Catalyzed Reactions: Copper catalysts are effective in three-component reactions involving amino alcohols, aldehydes, and diazomalonates to produce highly substituted morpholines.[15] The proposed mechanism involves the formation of a copper carbenoid intermediate that reacts with an in-situ-formed imino alcohol.[15]

  • Palladium-Catalyzed Cyclizations: Palladium catalysts, such as Pd(DMSO)₂(TFA)₂, can facilitate Wacker-type aerobic oxidative cyclizations of alkenes to form various nitrogen heterocycles, including morpholines.[16]

  • Lewis Acid-Catalyzed Approaches: Lewis acids like In(OTf)₃ can catalyze halo-etherification processes, which serve as a practical route to morpholine synthesis from widely available alkenes.[17]

Rationale for Catalysis: The primary driver for employing catalytic methods is efficiency. These reactions often proceed with high atom economy, reduce the need for harsh reagents or protecting groups, and provide access to complex substitution patterns that are difficult to achieve via classical routes. Furthermore, catalysis opens the door to asymmetric synthesis, allowing for the stereoselective production of chiral morpholine derivatives.

Multicomponent Reactions (MCRs)

MCRs are powerful tools for generating molecular diversity from simple, readily available starting materials in a single step.[18]

  • Ugi-type Reactions: An Ugi reaction followed by an intramolecular SN2 cyclization provides a rapid and versatile de novo assembly of both morpholine and piperazine scaffolds.[19]

  • SnAP/SLAP Reagents: The Bode group developed Stannyl Amine Protocol (SnAP) and Silicon Amine Protocol (SLAP) reagents, which enable single-step annulations of amino alcohols with carbonyl compounds to form morpholines, representing a significant advance in synthetic efficiency.[15][16]

Rationale for MCRs: In drug discovery, it is crucial to rapidly explore a vast chemical space. MCRs are ideally suited for this task, as they allow for the creation of large libraries of structurally diverse compounds by simply varying the input components. This diversity-oriented approach significantly accelerates the hit-to-lead optimization process.

Green Synthesis Approaches

Recent research has focused on developing more environmentally benign synthetic routes. A notable example is the use of inexpensive and readily available ethylene sulfate for the selective monoalkylation of primary amines and 1,2-amino alcohols, providing a high-yielding, redox-neutral pathway to morpholines that avoids harsh reagents.[20][21][22]

Chapter 3: Experimental Protocols in Morpholine Synthesis

To ensure trustworthiness and provide actionable insights, this section details a representative modern protocol for morpholine synthesis.

General Experimental Workflow

A robust experimental design is critical for successful synthesis and validation. The following workflow represents a self-validating system where each step provides a checkpoint for confirming the progress of the reaction and the identity of the product.

G A 1. Reagent Preparation & Stoichiometry B 2. Reaction Setup (Inert Atmosphere, Temp Control) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Aqueous Work-up & Extraction C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS, IR) E->F G Final Validated Compound F->G

Caption: A self-validating workflow for chemical synthesis.

Protocol: Lewis Acid-Catalyzed Morpholine Synthesis

This protocol is adapted from a general procedure for the In(OTf)₃-catalyzed synthesis of morpholines from alkenes and N-protected amino alcohols.[17]

Objective: To synthesize a substituted morpholine via a Lewis acid-catalyzed halo-etherification followed by base-mediated cyclization.

Materials:

  • Indium(III) triflate [In(OTf)₃] (3 mol%)

  • N-Iodosuccinimide (NIS) (1.75 equiv.)

  • N-p-toluenesulfonyl-protected amino alcohol (1.0 equiv.)

  • Alkene (1.75 equiv.)

  • Dichloromethane (DCM)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add In(OTf)₃ (0.0075 mmol), NIS (0.4375 mmol), and the tosyl-protected amino alcohol (0.25 mmol).

    • Scientist's Note: The use of an oven-dried vial is crucial to prevent moisture, which can deactivate the Lewis acid catalyst.

  • Solvent and Reagent Addition: Add anhydrous DCM (1.5 mL) via syringe, followed by the alkene (0.4375 mmol).

  • Initial Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the halo-ether intermediate by Thin Layer Chromatography (TLC) or LC-MS.

    • Rationale: This first step forms the key intermediate. Complete consumption of the starting amino alcohol should be observed before proceeding.

  • Cyclization: After 1 hour, add DBU (0.75 mmol) to the mixture. Continue to stir for an additional 23 hours at room temperature.

    • Causality: DBU is a strong, non-nucleophilic base that facilitates the deprotonation of the sulfonamide nitrogen, initiating the intramolecular SN2 reaction that closes the morpholine ring.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate to remove excess iodine. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient).

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Chapter 4: Structure-Activity Relationship (SAR) and Design Principles

Understanding the SAR of morpholine derivatives is fundamental to designing potent and selective drug candidates.[23][24] The morpholine ring is rarely a passive scaffold; its substitutions directly influence target binding, selectivity, and pharmacokinetic properties.[25]

Caption: General SAR principles for the morpholine scaffold.

  • N-Substitution: The nitrogen atom is the most common point of diversification. Substituents at this position are often solvent-exposed and can be used to modulate solubility and lipophilicity, or to introduce vectors that probe for additional binding pockets in a target protein.[23]

  • C2/C6-Substitution: Substituents proximal to the oxygen atom can engage in direct hydrogen bonding interactions with a target, significantly enhancing potency.[24] Bulky groups at these positions can also serve as metabolic blockers, preventing unwanted enzymatic degradation.

  • C3/C5-Substitution: Groups adjacent to the nitrogen can influence the pKa of the amine and introduce chirality. In CNS drug discovery, for example, specific substitutions at these positions can be critical for achieving the correct conformational bias needed for high-affinity receptor binding.[5][9]

For instance, in the development of PI3K inhibitors, an aryl-morpholine motif was identified as a key pharmacophore for interacting with the kinase hinge region.[9] The morpholine oxygen often forms a critical hydrogen bond, while substitutions on the aryl ring are used to achieve selectivity across different kinase isoforms.

Chapter 5: Future Prospects and Emerging Trends

The role of the morpholine scaffold in drug discovery continues to expand. Future growth is anticipated in several key areas:

  • Novel Bioisosteres: The design and synthesis of novel morpholine bioisosteres, such as spirocyclic oxetanes or bicyclo[1.1.1]pentane derivatives, aim to introduce more sp³ character into drug candidates.[26][27] This strategy seeks to improve solubility and escape the "flatland" of planar aromatic compounds, which are often associated with poor pharmacokinetic properties.[26]

  • New Therapeutic Applications: While well-established in oncology and CNS disorders, morpholine derivatives are being increasingly explored for anti-inflammatory, antiviral, and anti-neurodegenerative applications.[23][28] The scaffold's versatility makes it suitable for targeting a wide range of enzymes and receptors.[28]

  • Advanced Synthesis: The development of even more efficient, scalable, and stereoselective synthetic methods will remain a priority.[25] Photocatalysis and flow chemistry are emerging as powerful tools for constructing substituted morpholines with high precision and on a large scale.[16]

Conclusion

The morpholine ring is a validated and invaluable scaffold in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have cemented its status as a privileged structure. By understanding the rationale behind advanced synthetic strategies and the nuances of its structure-activity relationships, researchers can continue to unlock the full potential of novel morpholine compounds, paving the way for the next generation of innovative therapeutics.

References

Methodological & Application

Application Note: Enantioselective Synthesis of (S)-Ethyl Morpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl morpholine-3-carboxylate is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules to enhance their efficacy and pharmacokinetic profiles. The precise control of the stereocenter at the C3 position is critical, yet it presents a significant synthetic challenge. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-Ethyl morpholine-3-carboxylate. We focus on a robust, one-pot tandem reaction sequence involving an initial titanium-catalyzed hydroamination followed by a highly selective ruthenium-catalyzed asymmetric transfer hydrogenation. This guide explains the mechanistic rationale behind the chosen methodology, offers a step-by-step experimental protocol, and presents expected outcomes, ensuring scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When functionalized with a chiral center, particularly at the C3 position, it allows for precise three-dimensional interactions with biological targets. The (S)-enantiomer of ethyl morpholine-3-carboxylate, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including inhibitors of kinases and other enzymes.

Traditional methods for synthesizing chiral morpholines often rely on stoichiometric chiral reagents or starting materials from the chiral pool, which can be inefficient and lack modularity.[2] Catalytic asymmetric synthesis offers a more elegant and atom-economical alternative. The protocol detailed herein leverages a powerful tandem catalytic system to construct the chiral morpholine core with high enantioselectivity from an achiral precursor.[3]

Principle of the Method: A One-Pot Tandem Catalytic Approach

The selected strategy is a sequential, one-pot tandem reaction that seamlessly integrates two distinct catalytic cycles to convert an aminoalkyne substrate into the desired chiral morpholine. This approach avoids the isolation of intermediates, thereby minimizing waste and improving overall efficiency.

The two key transformations are:

  • Intramolecular Hydroamination: A titanium (IV) bis(amidate)bis(amido) complex catalyzes the intramolecular addition of the secondary amine to the alkyne, forming a cyclic enamine intermediate.

  • Asymmetric Transfer Hydrogenation (ATH): The resulting enamine is then reduced in situ using a well-defined Noyori-Ikariya type ruthenium catalyst, RuCl--INVALID-LINK--. This step establishes the crucial C3-stereocenter with high fidelity.[3]

The success of this tandem strategy hinges on the compatibility of the two catalysts and the high stereoselectivity of the ruthenium catalyst in the key hydrogen-transfer step.

G cluster_0 One-Pot Tandem Reaction A Aminoalkyne Substrate B Step 1: Ti-Catalyzed Intramolecular Hydroamination A->B [Ti] Catalyst C Cyclic Enamine Intermediate (Not Isolated) B->C D Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation C->D RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene) HCOOH/NEt₃ E (S)-Ethyl Morpholine-3-Carboxylate D->E

Diagram 1: High-level workflow of the one-pot tandem synthesis.

Mechanistic Insights: The Origin of Enantioselectivity

The cornerstone of this protocol is the exceptional enantioselectivity imparted by the RuCl--INVALID-LINK-- catalyst. Mechanistic studies strongly suggest that a hydrogen-bonding interaction between the ether oxygen atom within the substrate backbone and the N-H proton of the tosylated diamine ligand on the ruthenium complex is critical for achieving high levels of stereocontrol.[3]

This non-covalent interaction effectively locks the cyclic enamine intermediate into a specific orientation within the catalyst's chiral pocket during the hydride transfer from the ruthenium center to the iminium ion. This enforced geometry preferentially shields one face of the C=N bond, leading to the formation of the (S)-enantiomer with high enantiomeric excess. Understanding this interaction is key to troubleshooting and adapting the reaction for other substrates.

G Diagram 2: Enantioselectivity via H-Bonding cluster_TS Proposed Transition State for Asymmetric Hydrogenation Ru_Catalyst [(S,S)-Ts-DPEN]Ru-H Substrate Cyclic Enamine Intermediate Ru_Catalyst->Substrate H⁻ Product (S)-Product Formation Interaction Key Hydrogen Bond (Substrate O ··· H-N of Ligand) Substrate->Interaction Interaction->Ru_Catalyst Hydride_Transfer Hydride Transfer

Diagram 2: The key hydrogen-bond interaction guiding stereoselectivity.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) is required. The catalysts and reagents are sensitive to air and moisture; therefore, anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox) are essential.

Protocol 1: Synthesis of the Aminoalkyne Precursor

This protocol describes the synthesis of ethyl 4-(2-(2-hydroxyethoxy)ethylamino)but-2-ynoate, the key starting material for the tandem reaction.

  • Reagents & Materials:

    • 2-(2-Aminoethoxy)ethanol (1.0 eq)

    • Ethyl propiolate (1.05 eq)

    • Anhydrous Methanol (MeOH)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with septum

    • Ice bath

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol (1.0 eq).

    • Dissolve the amino alcohol in anhydrous methanol (approx. 0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add ethyl propiolate (1.05 eq) dropwise to the stirred solution over 15 minutes. Causality Note: The dropwise addition at low temperature is crucial to control the exotherm of the aza-Michael addition and prevent side reactions.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 4 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • The resulting crude oil (ethyl 4-(2-(2-hydroxyethoxy)ethylamino)but-2-ynoate) is typically used in the next step without further purification. Confirm structure by ¹H NMR if desired.

Protocol 2: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation
  • Reagents & Materials:

    • Crude aminoalkyne precursor from Protocol 1 (1.0 eq)

    • Titanium (IV) bis(amidate)bis(amido) catalyst, e.g., Ti(NMe₂)₂(pyr)₂(bap) (5 mol%)

    • RuCl--INVALID-LINK-- (2 mol%)

    • Formic acid (HCOOH, 5.0 eq)

    • Triethylamine (NEt₃, 2.0 eq)

    • Anhydrous Toluene

    • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add the titanium catalyst (5 mol%) to an oven-dried Schlenk flask.

    • Add a solution of the crude aminoalkyne precursor (1.0 eq) in anhydrous toluene (to achieve a concentration of ~0.1 M).

    • Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C with stirring.

    • Maintain this temperature for 12-16 hours to allow for complete hydroamination. Monitor by taking aliquots (under inert atmosphere) and analyzing via ¹H NMR or GC-MS for the disappearance of the precursor and formation of the cyclic enamine.

    • After completion of the first step, cool the reaction mixture to room temperature.

    • In a separate vial, prepare the transfer hydrogenation mixture by dissolving RuCl--INVALID-LINK-- (2 mol%) in a small amount of anhydrous toluene.

    • Under a positive pressure of inert gas, add the ruthenium catalyst solution to the reaction flask.

    • Next, add the formic acid/triethylamine azeotrope (5:2 molar ratio; prepared by carefully mixing HCOOH and NEt₃). The total amount should correspond to 5.0 eq of HCOOH and 2.0 eq of NEt₃ relative to the substrate. Causality Note: The HCOOH/NEt₃ mixture serves as the hydrogen source for the transfer hydrogenation. The Ru catalyst facilitates the transfer of hydrogen from formate to the enamine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (S)-Ethyl morpholine-3-carboxylate as a clear oil.

Data Presentation and Validation

The final product should be characterized to confirm its identity, purity, and enantiomeric excess.

ParameterMethodExpected Result
Chemical Structure ¹H and ¹³C NMR SpectroscopyPeaks consistent with the structure of this compound.
Purity GC-MS or LC-MS>95% purity
Enantiomeric Excess Chiral HPLC>95% ee
Yield Gravimetric Analysis65-80% (over two steps)

Chiral HPLC Validation: A representative method would involve using a Chiralpak AD-H or equivalent column with a mobile phase such as Hexane/Isopropanol. The two enantiomers should be well-resolved, allowing for accurate integration and calculation of the enantiomeric excess (% ee).

Conclusion

This application note details a highly efficient and selective catalytic method for synthesizing (S)-Ethyl morpholine-3-carboxylate.[3] The one-pot tandem approach minimizes operational complexity and waste, while the sophisticated ruthenium catalyst ensures excellent stereochemical control through a well-understood hydrogen-bonding interaction.[3][4] This protocol provides researchers with a reliable and scalable route to a key chiral building block for applications in pharmaceutical and materials science.

References

Application Notes & Protocols: The Strategic Use of Ethyl Morpholine-3-carboxylate in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1][2] Its frequent inclusion in approved and experimental drugs is no coincidence; it is a strategic choice rooted in the advantageous physicochemical, metabolic, and biological properties it confers upon a molecule.[2] The morpholine moiety often improves pharmacokinetic profiles, enhances potency, and provides desirable drug-like characteristics such as improved solubility and metabolic stability.[1][2]

The unique properties of the morpholine ring include:

  • A well-balanced hydrophilic-lipophilic profile. [3][4]

  • A weak basic nitrogen atom (pKa ~8.5 for morpholine), which can be protonated at physiological pH, aiding solubility. [3]

  • An ether oxygen capable of acting as a hydrogen bond acceptor. [3][4]

  • A stable, chair-like conformation that can orient substituents in precise vectors for optimal target engagement. [3][4]

Within the vast library of morpholine-containing building blocks, Ethyl morpholine-3-carboxylate emerges as a particularly versatile and powerful tool for drug discovery. Its trifunctional nature—a secondary amine for N-alkylation, an ester for hydrolysis or amidation, and the core morpholine scaffold—provides multiple handles for diversification, allowing chemists to explore a wide chemical space from a single, reliable starting point.

This guide provides an in-depth exploration of this compound as a strategic element in drug design, complete with detailed experimental protocols and the scientific rationale behind its application.

Physicochemical Profile of this compound

A thorough understanding of a building block's properties is fundamental to its effective use. The table below summarizes the key computed physicochemical properties of this compound, providing a quantitative basis for its application in drug design.

PropertyValueData Source
Molecular Formula C₇H₁₃NO₃PubChem[5]
Molecular Weight 159.18 g/mol PubChem[5]
XLogP3 -0.3PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 2PubChem[5]
Topological Polar Surface Area 47.6 ŲPubChem[5]

These properties highlight its utility as a fragment or scaffold. The low molecular weight and negative XLogP3 value indicate its hydrophilic nature, making it an excellent starting point for building molecules that adhere to Lipinski's Rule of Five and maintain good aqueous solubility.

Strategic Applications in Drug Discovery

The true power of this compound lies in its synthetic versatility. It can be employed in several key drug discovery strategies, including scaffold decoration, fragment-based drug discovery (FBDD), and the synthesis of focused compound libraries.

G cluster_0 Core Building Block cluster_1 Primary Derivatization Pathways cluster_2 Secondary Derivatization & Final Products A This compound B N-Alkylation / Arylation (Secondary Amine) A->B C Ester Hydrolysis (to Carboxylic Acid) A->C D N-Substituted Esters B->D E Amide Bond Formation C->E F Diverse Amide Library E->F

Caption: Strategic derivatization workflow for this compound.

Scaffold Decoration via N-Alkylation

The secondary amine of the morpholine ring is a prime site for nucleophilic attack, making N-alkylation and N-arylation reactions straightforward and efficient.[6][7] This allows for the introduction of various side chains to probe specific pockets of a biological target, optimizing potency and selectivity.

Bioisosteric Replacement and Scaffold Hopping

The morpholine ring is often used as a bioisostere for other cyclic amines like piperidine or piperazine.[8] Replacing a metabolically labile piperidine with a morpholine can block sites of oxidation and improve the overall pharmacokinetic profile of a compound.[8][9] this compound provides a pre-functionalized scaffold to facilitate this type of "scaffold hopping."[10]

Library Synthesis via the Carboxylate Handle

The ethyl ester provides a second, orthogonal point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which is a critical intermediate for forming stable amide bonds—one of the most common linkages in pharmaceuticals.[11][12] This dual functionality allows for the rapid generation of diverse compound libraries targeting specific protein families, such as kinases or proteases.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary synthetic transformations of this compound.

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

Scientific Rationale: This protocol details a classic Sₙ2 reaction. Morpholine's secondary amine acts as the nucleophile, and an alkyl halide (e.g., benzyl bromide) serves as the electrophile. A mild inorganic base, potassium carbonate (K₂CO₃), is used to neutralize the HBr generated during the reaction, driving it to completion. Acetonitrile is an excellent polar aprotic solvent for this transformation, as it readily dissolves the reactants and does not interfere with the Sₙ2 mechanism.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Standard glassware for aqueous workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (volume sufficient to make a ~0.2 M solution).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Begin vigorous stirring and add benzyl bromide (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl this compound.

Trustworthiness & Validation:

  • Reaction Monitoring: Use TLC with a suitable mobile phase (e.g., 30% Ethyl Acetate/Hexanes) to track the disappearance of the starting material and the appearance of a new, less polar product spot.

  • Product Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Two-Step Synthesis of Morpholine-3-carboxamides

This protocol involves two distinct stages: (A) Hydrolysis of the ethyl ester to the carboxylic acid and (B) Amide coupling of the resulting acid with a primary or secondary amine.

G A Ethyl Morpholine- 3-carboxylate B Morpholine-3- carboxylic Acid A->B Step A: Hydrolysis (LiOH, THF/H₂O) D N-Substituted Morpholine-3-carboxamide B->D Step B: Amide Coupling (EDC, HOBt, DIPEA) C Primary/Secondary Amine (R-NH₂) C->D

Caption: Two-step workflow for the synthesis of morpholine-3-carboxamides.

Part A: Saponification (Ester Hydrolysis)

Scientific Rationale: Saponification is the base-mediated hydrolysis of an ester. Lithium hydroxide (LiOH) is a strong nucleophile that attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated during the acidic workup to yield the desired carboxylic acid. A mixed solvent system of THF/water ensures the solubility of both the organic starting material and the inorganic base.

Materials:

  • This compound (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq)

  • Tetrahydrofuran (THF) and Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed (typically 2-4 hours).

  • Once complete, concentrate the mixture in vacuo to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 using 1 M HCl. A white precipitate may form.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Morpholine-3-carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling with EDC/HOBt

Scientific Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable.[13] Coupling reagents are required to activate the carboxylic acid.[13][14] In this protocol, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. Hydroxybenzotriazole (HOBt) is added as an additive to trap this intermediate, forming an HOBt-ester, which is more stable yet still highly reactive towards the amine nucleophile.[11] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated from the EDC hydrochloride salt and to deprotonate the amine hydrochloride salt if used.

Materials:

  • Morpholine-3-carboxylic acid (from Part A, 1.0 eq)

  • Desired amine (e.g., Aniline, 1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve Morpholine-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq). Stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography to afford the desired amide product.

Trustworthiness & Validation:

  • Intermediate Check: Ensure complete hydrolysis in Part A via LC-MS before proceeding to Part B.

  • Purity Analysis: The final amide's purity should be assessed by HPLC, and its identity confirmed by ¹H NMR and HRMS. The absence of epimerization can be confirmed by chiral HPLC if the starting material is enantiopure.

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the medicinal chemist's toolkit. Its pre-installed, synthetically tractable handles on a privileged scaffold provide a robust and efficient platform for generating novel chemical entities.[1][15] By leveraging the reliable and scalable protocols detailed here, researchers can rapidly explore structure-activity relationships, optimize lead compounds, and accelerate the journey from a starting building block to a viable drug candidate.

References

Strategic N-Protection of Morpholine-3-Carboxylic Acid Ethyl Ester: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

Morpholine-3-carboxylic acid is a privileged heterocyclic scaffold frequently incorporated into biologically active molecules and clinical drug candidates.[1] Its constrained, non-aromatic, and chiral nature offers a unique three-dimensional vector for molecular exploration, influencing properties such as solubility, metabolic stability, and target binding. The ethyl ester derivative, in particular, serves as a versatile building block for further elaboration, often requiring strategic protection of the secondary amine to enable selective transformations at other positions of the molecule.[2]

This technical guide provides an in-depth analysis and detailed protocols for the N-protection of morpholine-3-carboxylic acid ethyl ester using three of the most common and orthogonally distinct protecting groups in organic synthesis: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group is critical and dictated by the planned synthetic route, specifically the stability required for subsequent reactions and the conditions needed for its eventual removal.

The Logic of Orthogonal Protection

In multi-step synthesis, the ability to selectively deprotect one functional group in the presence of others is paramount. This concept, known as orthogonal protection, allows for the sequential construction of complex molecules.[3][4] The Boc, Cbz, and Fmoc groups form the cornerstone of many such strategies due to their distinct cleavage conditions.

  • Boc (tert-Butyloxycarbonyl): Acid-labile. Typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous organic solvent. It is stable to bases and hydrogenolysis.[5]

  • Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis. This method is mild and highly selective, leaving most other functional groups intact.[4][6]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Base-labile. Removed by treatment with a secondary amine, most commonly piperidine, in an aprotic polar solvent like dimethylformamide (DMF).[3][7]

The selection of a protecting group for morpholine-3-carboxylic acid ethyl ester must therefore consider the stability of the ethyl ester moiety. While the ester is generally stable to the anhydrous acidic conditions used for Boc removal and the neutral conditions of hydrogenolysis for Cbz removal, prolonged exposure to strong bases used for Fmoc deprotection could potentially lead to hydrolysis or transamidation, requiring careful control of reaction time and temperature.

Visualization of Protection & Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the morpholine nitrogen.

ProtectionWorkflow cluster_start Starting Material cluster_reagents Protection Reagents cluster_products N-Protected Products Start Morpholine-3-carboxylic Acid Ethyl Ester Boc2O Boc₂O, Base Start->Boc2O Boc Protection CbzCl Cbz-Cl, Base Start->CbzCl Cbz Protection FmocCl Fmoc-Cl, Base Start->FmocCl Fmoc Protection BocProtected N-Boc Protected Ester Boc2O->BocProtected CbzProtected N-Cbz Protected Ester CbzCl->CbzProtected FmocProtected N-Fmoc Protected Ester FmocCl->FmocProtected

Caption: General N-Protection Schemes.

DeprotectionWorkflow cluster_protected N-Protected Esters cluster_deprotection Deprotection Conditions cluster_final Deprotected Product BocProtected N-Boc Protected Ester Acid Anhydrous Acid (e.g., TFA, HCl) BocProtected->Acid CbzProtected N-Cbz Protected Ester Hydrogenolysis H₂, Pd/C CbzProtected->Hydrogenolysis FmocProtected N-Fmoc Protected Ester Base Base (e.g., Piperidine) FmocProtected->Base FinalProduct Morpholine-3-carboxylic Acid Ethyl Ester Acid->FinalProduct Hydrogenolysis->FinalProduct Base->FinalProduct

Caption: Orthogonal Deprotection Strategies.

Comparative Overview of N-Protection Strategies

The choice between Boc, Cbz, and Fmoc protection depends on a careful analysis of the overall synthetic plan. Below is a summary of typical reaction conditions and considerations.

Protecting GroupReagentTypical ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (Boc₂O)Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF), 0°C to RTRobust, stable to a wide range of conditions except acid.Deprotection requires strong acid; potential for t-butylation side reactions.
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., THF/H₂O, Dioxane), 0°C to RTMild deprotection via hydrogenolysis; stable to acid and base.Catalyst poisoning can be an issue; not suitable for molecules with other reducible groups.
Fmoc 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O), 0°C to RTVery mild, base-labile deprotection; UV-active for reaction monitoring.Protecting group is bulky; deprotection base can affect other sensitive groups (e.g., esters).

Detailed Application Notes and Protocols

The following protocols are representative procedures for the N-protection and deprotection of morpholine-3-carboxylic acid ethyl ester. Researchers should optimize these conditions based on their specific laboratory setup and substrate purity.

Protocol 1: N-Boc Protection

Rationale: The Boc group is ideal when subsequent reactions involve nucleophiles, bases, or catalytic hydrogenation. The protection is typically high-yielding and straightforward.

Materials:

  • Morpholine-3-carboxylic acid ethyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a solution of morpholine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in DCM (approx. 0.2 M), add triethylamine (2.2 eq) at 0°C and stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 4-(tert-butoxycarbonyl)morpholine-3-carboxylate.

Protocol 2: N-Cbz Protection

Rationale: The Cbz group is chosen when subsequent steps require acidic conditions or when orthogonality to Boc is needed. Its removal by hydrogenolysis is exceptionally clean.[6]

Materials:

  • Morpholine-3-carboxylic acid ethyl ester

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) and Water (or Dioxane)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve morpholine-3-carboxylic acid ethyl ester (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).

  • Cool the mixture to 0°C in an ice bath.

  • Add benzyl chloroformate (1.2 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 4-(benzyloxycarbonyl)morpholine-3-carboxylate.

Protocol 3: N-Fmoc Protection

Rationale: The Fmoc group is preferred in syntheses where acid- and hydrogenolysis-labile groups must be preserved, such as in modern peptide synthesis. Its removal under mild basic conditions provides excellent orthogonality.

Materials:

  • Morpholine-3-carboxylic acid ethyl ester

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve morpholine-3-carboxylic acid ethyl ester (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of water and dioxane (approx. 0.3 M).

  • Cool the mixture to 0°C.

  • Add a solution of Fmoc-Cl (1.0 eq) in dioxane dropwise over 15-20 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic phase sequentially with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 4-((9H-fluoren-9-yl)methoxycarbonyl)morpholine-3-carboxylate.

Protocols for N-Deprotection

Protocol 4: N-Boc Deprotection (Acidolysis)

Rationale: This procedure uses anhydrous acidic conditions to cleave the Boc group while minimizing hydrolysis of the ethyl ester. The use of HCl in dioxane is common as it often precipitates the product as the hydrochloride salt, facilitating isolation.

Materials:

  • Ethyl 4-(tert-butoxycarbonyl)morpholine-3-carboxylate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

Step-by-Step Procedure:

  • Dissolve the N-Boc protected ester (1.0 eq) in a minimal amount of a co-solvent like ethyl acetate or DCM if needed.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) at 0°C.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield morpholine-3-carboxylic acid ethyl ester hydrochloride.

Protocol 5: N-Cbz Deprotection (Hydrogenolysis)

Rationale: Catalytic hydrogenation is a very mild method for Cbz removal that is orthogonal to most other protecting groups, including esters. The reaction proceeds cleanly, yielding toluene and carbon dioxide as byproducts.

Materials:

  • Ethyl 4-(benzyloxycarbonyl)morpholine-3-carboxylate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Procedure:

  • Dissolve the N-Cbz protected ester (1.0 eq) in methanol or ethyl acetate (approx. 0.1 M).

  • Carefully add 10% Pd/C catalyst (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).

  • Stir the suspension vigorously under a hydrogen atmosphere (typically a balloon is sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected morpholine-3-carboxylic acid ethyl ester.

Protocol 6: N-Fmoc Deprotection (Base-mediated)

Rationale: The standard condition for Fmoc removal is a solution of piperidine in DMF. The reaction is typically fast, and care must be taken to avoid prolonged reaction times that could endanger the ethyl ester.

Materials:

  • Ethyl 4-((9H-fluoren-9-yl)methoxycarbonyl)morpholine-3-carboxylate

  • Piperidine

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolve the N-Fmoc protected ester (1.0 eq) in DMF (approx. 0.1 M).

  • Add piperidine to create a 20% (v/v) solution.

  • Stir the reaction at room temperature. The deprotection is often complete within 30 minutes to 2 hours.

  • Monitor the reaction closely by TLC or LC-MS to minimize potential ester hydrolysis.

  • Once the starting material is consumed, remove the DMF and piperidine under high vacuum.

  • The crude residue, containing the product and the dibenzofulvene-piperidine adduct, can often be used directly in the next step or purified by flash chromatography or acid-base extraction.

Conclusion

The strategic selection and application of N-protecting groups are fundamental to the successful synthesis of complex molecules derived from morpholine-3-carboxylic acid ethyl ester. By understanding the distinct chemical stabilities of the Boc, Cbz, and Fmoc groups, researchers can design robust, orthogonal synthetic routes. The detailed protocols provided herein serve as a practical starting point for chemists to efficiently protect and deprotect this valuable heterocyclic building block, enabling its broader application in the fields of medicinal chemistry and drug development.

References

Strategic Purification of Ethyl Morpholine-3-carboxylate via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Introduction: The Challenge of Purifying Polar Amines

Ethyl morpholine-3-carboxylate (MW: 159.18 g/mol , XLogP3: -0.3) is a polar compound containing both an ester and a secondary amine functional group[1][2]. The basicity of the morpholine nitrogen presents a specific challenge during purification on standard silica gel. The acidic nature of silanol groups (Si-OH) on the silica surface can lead to strong, non-specific binding of the basic amine, resulting in significant peak tailing, low recovery, and in some cases, on-column degradation[3].

To overcome this, our protocol incorporates a proven strategy: the deactivation of the silica stationary phase through the addition of a basic modifier to the mobile phase. This approach effectively "caps" the acidic silanol sites, ensuring a symmetric peak shape and quantitative recovery of the target compound.

Principle of the Method

This protocol employs normal-phase flash column chromatography, a technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a mobile phase of variable polarity[4][5]. The crude mixture is loaded onto a column packed with a solid adsorbent (the stationary phase). A solvent or mixture of solvents (the mobile phase) is then passed through the column. Compounds with lower polarity and higher solubility in the mobile phase travel through the column more quickly, while more polar compounds, which adsorb more strongly to the stationary phase, travel more slowly. By carefully selecting the stationary and mobile phases, components of the mixture can be effectively separated and collected in discrete fractions.

Materials and Methods

Item Specifications Purpose/Rationale
Stationary Phase Silica Gel, 60 Å, 40-63 µm particle sizeStandard, cost-effective adsorbent for normal-phase chromatography.
Mobile Phase Solvents Ethyl Acetate (EtOAc), HPLC GradePolar solvent component.
Hexanes, HPLC GradeNon-polar solvent component.
Triethylamine (NEt₃), ≥99%Basic modifier to deactivate silica gel and prevent peak tailing[3].
Crude Sample This compoundThe compound to be purified.
TLC Supplies Silica gel 60 F₂₅₄ platesFor method development and fraction analysis.
TLC developing chamberTo ensure a saturated solvent vapor environment for reproducible Rf values.
Chromatography Column Glass column with stopcock (size dependent on scale)To contain the stationary phase and facilitate the separation.
Visualization Reagents UV Lamp (254 nm)Non-destructive initial visualization for UV-active compounds[6].
Iodine Chamber or Potassium Permanganate (KMnO₄) stainChemical visualization for compounds not visible under UV light[7][8].
Glassware Beakers, Erlenmeyer flasks, graduated cylindersFor solvent preparation and handling.
Test tubes or fraction collectorFor collecting eluted fractions.
Other Equipment Rotary EvaporatorFor solvent removal from the purified fractions.

Experimental Protocol

This protocol is designed as a self-validating system, where successful completion of the initial TLC analysis provides a high degree of confidence in the outcome of the column chromatography.

The critical first step is to identify a solvent system that provides optimal separation of the target compound from its impurities[5][9]. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound. This Rf range ensures that the compound moves off the baseline but is retained sufficiently on the column for effective separation from both less polar and more polar impurities.

Procedure:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Prepare several eluent systems for testing. A good starting point for a polar compound like this is 30% Ethyl Acetate in Hexanes . Prepare small volumes of 30%, 40%, 50%, and 60% EtOAc/Hexanes. To each of these mixtures, add 0.5% triethylamine (NEt₃) by volume. For example, for 10 mL of eluent, add 50 µL of NEt₃.

  • Spot the crude material onto at least four separate TLC plates.

  • Develop each plate in a different solvent system using a TLC chamber saturated with the corresponding eluent.

  • After development, visualize the plates. First, check under a UV lamp (254 nm)[6]. Although the target compound may not be strongly UV-active, some impurities might be.

  • Next, use a chemical stain. An iodine chamber is a good general-purpose choice[10]. Alternatively, a potassium permanganate (KMnO₄) stain is highly effective for visualizing the oxidizable secondary amine, which will appear as a yellow/brown spot on a purple background[8].

  • Identify the solvent system that gives your target compound an Rf between 0.25 and 0.35. This will be your "Column Eluent" .

Procedure:

  • Select a column of appropriate size. A general rule is to use a mass of silica gel that is 30-100 times the mass of the crude sample.

  • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

  • Prepare a slurry of silica gel in your chosen Column Eluent (from Step 1). A typical ratio is ~5 mL of eluent per 1 g of silica.

  • Pour the slurry into the column in a single, continuous motion. Use additional eluent to rinse any remaining silica into the column.

  • Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.

  • Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

Procedure (Dry Loading is recommended for best resolution):

  • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (~2-3 times the mass of the crude sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Gently add a thin protective layer of sand (~1 cm) on top of the sample layer.

Procedure:

  • Carefully add the Column Eluent to the top of the column, filling the available space.

  • Open the stopcock to begin the elution. A steady drip rate should be maintained. For flash chromatography, gentle pressure can be applied to the top of the column using a pump or inert gas to achieve a flow rate of approximately 2 inches (5 cm) of solvent level drop per minute[11].

  • Begin collecting fractions in test tubes immediately. The size of the fractions will depend on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Continuously add fresh eluent to the top of the column to ensure it never runs dry.

Procedure:

  • Analyze the collected fractions by TLC. Spot every second or third fraction on a TLC plate.

  • Develop the TLC plate using the Column Eluent and visualize it using the same method as in Step 1.

  • Identify the fractions containing the pure target compound (single spot at the correct Rf).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or GC-MS.

Workflow Visualization

The following diagram illustrates the complete purification workflow, from initial analysis to the final isolated product.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Optimize Eluent) Eluent Optimal Eluent (Rf = 0.25-0.35) + 0.5% NEt3 TLC->Eluent Determines Pack Pack Column (Slurry Method) Eluent->Pack Crude Crude Sample DryLoad Dry Loading (Adsorb on Silica) Crude->DryLoad Elute Elution & Fraction Collection DryLoad->Elute Pack->DryLoad Load Sample FracTLC Fraction Analysis (by TLC) Elute->FracTLC Combine Combine Pure Fractions FracTLC->Combine Identifies Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., increase % EtOAc).
Product elutes too quickly (at solvent front) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., decrease % EtOAc).
Poor separation (overlapping bands) 1. Column was overloaded. 2. Eluent was too polar. 3. Column packed improperly.1. Reduce the amount of crude material relative to silica. 2. Re-optimize eluent with TLC to get Rf closer to 0.25. 3. Repack column, ensuring no cracks or channels.
Streaking or tailing of spots on TLC/column 1. Compound is acidic/basic and interacting with silica. 2. Sample is not fully soluble in the mobile phase.1. Ensure 0.5-1% triethylamine is added to the eluent. 2. Consider a different mobile phase system where the compound is more soluble.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound. By understanding the chemical properties of the target molecule and implementing a systematic approach starting with TLC-based method development, researchers can confidently achieve high purity. The key to success lies in the deactivation of the acidic silica stationary phase with a basic modifier, a technique broadly applicable to the purification of other basic compounds essential to drug discovery and development.

References

Topic: A Validated Recrystallization Method for High-Purity Ethyl morpholine-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of Ethyl morpholine-3-carboxylate Hydrochloride via recrystallization. The method is designed to effectively remove process-related impurities, yielding material of high purity suitable for downstream applications in pharmaceutical development. The document elucidates the theoretical principles behind the solvent system selection and provides a step-by-step guide, troubleshooting advice, and a visual workflow to ensure reproducibility and success.

Introduction and Scientific Rationale

This compound HCl is a key heterocyclic building block in organic synthesis. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of active pharmaceutical ingredients (APIs), including the antibiotic linezolid and the anticancer agent gefitinib.[1] As an intermediate, the purity of this compound HCl is paramount, as impurities can carry through to the final API, potentially affecting its safety, efficacy, and stability.

Recrystallization is a fundamental purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system. For polar, salt-based compounds like this compound HCl, a single solvent is often inefficient. The hydrochloride salt form imparts high polarity and a stable crystal lattice, making it poorly soluble in non-polar organic solvents but readily soluble in polar solvents like alcohols, especially upon heating.

This protocol employs a dual-solvent, or solvent/anti-solvent, system. The causality for this choice is rooted in physical organic chemistry principles:

  • Primary Solvent (Isopropanol - IPA): A polar protic solvent is chosen to dissolve the polar this compound HCl at an elevated temperature. IPA provides a good balance of polarity to solvate the ionic salt and the polar ester group.

  • Anti-Solvent (Diethyl Ether - Et₂O): A non-polar, aprotic solvent is used as the anti-solvent. When introduced into the primary solvent solution, it systematically lowers the overall polarity of the medium. This reduction in solvent polarity dramatically decreases the solubility of the highly polar target compound, forcing it out of solution to form highly ordered, pure crystals.[2] Most organic synthesis by-products are less polar and will preferentially remain dissolved in the mother liquor.

This method provides a self-validating system where the slow, controlled formation of crystals inherently excludes impurities, leading to a significant increase in product purity.

Materials and Equipment

Reagents & Chemicals Equipment
Crude this compound HClErlenmeyer Flasks (appropriate sizes)
Isopropanol (IPA), AnhydrousMagnetic Stir Plate and Stir Bars
Diethyl Ether (Et₂O), AnhydrousHeating Mantle or Hot Plate
Celite® (optional, for hot filtration)Reflux Condenser
Büchner Funnel and Filter Flask
Vacuum Source
Whatman® Filter Paper (or equivalent)
Drying Oven (vacuum compatible)
Glassware (beakers, graduated cylinders)

Detailed Experimental Protocol

This protocol is designed as a starting point and can be scaled or optimized as needed.

Step 1: Dissolution

  • Place the crude this compound HCl (e.g., 10.0 g) into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of isopropanol (IPA) to the flask. A good starting point is a ratio of 3-5 mL of IPA per gram of crude material (i.e., 30-50 mL for 10 g).

  • Attach a reflux condenser to the flask and begin stirring.

  • Gently heat the mixture to 60-70°C. The objective is to fully dissolve the solid. Add small additional aliquots of hot IPA if necessary until a clear, homogeneous solution is achieved.

    • Expertise Note: Using the absolute minimum volume of hot solvent is critical for maximizing yield. An excess of solvent will result in more of the product remaining in the mother liquor upon cooling.

Step 2: Crystallization by Anti-Solvent Addition

  • Remove the flask from the heat source and allow it to cool slightly (to approx. 40-50°C).

  • While stirring, begin the slow, dropwise addition of anhydrous diethyl ether (Et₂O). A typical starting ratio is 2:1 to 3:1 of Et₂O to IPA.

  • The solution will become cloudy (turbid) at the point of initial saturation. This indicates the onset of crystallization.

    • Expertise Note: The rate of addition is crucial. Rapid addition will cause the product to precipitate amorphously, trapping impurities. A slow, controlled addition promotes the growth of well-defined crystals, which is the basis of purification.

Step 3: Crystal Growth and Maturation

  • After the complete addition of the anti-solvent, loosely cover the flask to prevent solvent evaporation while allowing for slow cooling.

  • Allow the flask to cool gradually to room temperature. Do not place it directly in an ice bath from a high temperature.

  • Once at room temperature, place the flask in an ice-water bath (0-5°C) for at least 1-2 hours to maximize crystal formation and yield.

Step 4: Isolation and Washing

  • Set up a Büchner funnel with an appropriate size of filter paper over a clean filter flask. Pre-wet the filter paper with a small amount of cold diethyl ether.

  • Isolate the crystals by vacuum filtration.

  • Wash the collected crystal cake with two small portions of ice-cold diethyl ether.

    • Expertise Note: The wash solvent must be cold to prevent the dissolution of the purified product. Diethyl ether is used as it is the anti-solvent, ensuring impurities in the mother liquor are washed away while the product remains insoluble.

Step 5: Drying

  • Carefully transfer the purified crystals to a pre-weighed watch glass or drying dish.

  • Dry the product under vacuum at a modest temperature (e.g., 40°C) until a constant weight is achieved. The molecular weight of this compound HCl is 195.64 g/mol .[3]

Quantitative Data and Process Optimization

The parameters below can be adjusted to optimize for purity versus yield.

ParameterRecommended RangeRationale
IPA:Crude Material Ratio 3-5 mL / gBalances complete dissolution with solution concentration for high recovery.
Et₂O:IPA Ratio 2:1 to 3:1 (v/v)Controls the degree of supersaturation and the rate of crystallization.
Dissolution Temperature 60-70°CEnsures complete dissolution without thermal degradation.
Maturation Temperature 0-5°CMinimizes product solubility in the mother liquor to maximize yield.
Maturation Time 1-2 hoursAllows for the completion of the crystallization process.
Expected Yield 85-95%Dependent on the purity of the crude material.
Expected Purity >99% (by HPLC)Achievable with careful execution of the protocol.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, it indicates the solution is too supersaturated or the product's melting point is below the current temperature. Remedy: Re-heat the mixture until clear, add a small amount more of the primary solvent (IPA), and cool more slowly.

  • Poor Recovery: If the yield is low, too much primary solvent (IPA) may have been used, or the maturation time/temperature was insufficient.

  • No Crystallization: The solution may not be saturated enough. Remedy: Gently evaporate some of the solvent mixture or add more anti-solvent (Et₂O). Seeding with a tiny crystal of pure product can also induce crystallization.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolution Step 1: Dissolve in Minimum Hot IPA (60-70°C) start->dissolution hot_filtration Optional: Hot Filtration (if insoluble impurities) dissolution->hot_filtration Check for solids addition Step 2: Slow Addition of Anti-Solvent (Et₂O) dissolution->addition No solids hot_filtration->addition Clear Solution cooling Step 3: Gradual Cooling & Maturation (0-5°C) addition->cooling Induce Crystallization filtration Step 4: Isolate Crystals by Vacuum Filtration cooling->filtration Maximize Yield washing Step 5: Wash with Ice-Cold Et₂O filtration->washing drying Step 6: Dry Under Vacuum (40°C) washing->drying end_product End: High-Purity Product (>99%) drying->end_product

Caption: Workflow for the recrystallization of this compound HCl.

Conclusion

The described solvent/anti-solvent recrystallization method using an Isopropanol/Diethyl Ether system is a highly effective and reproducible technique for purifying this compound HCl. By carefully controlling key parameters such as solvent ratios, temperature, and addition/cooling rates, researchers can consistently obtain a final product with purity exceeding 99%. This protocol provides a reliable foundation for producing high-quality material essential for the rigorous demands of pharmaceutical research and development.

References

Analytical methods for Ethyl morpholine-3-carboxylate purity assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Methods for the Purity Assessment of Ethyl morpholine-3-carboxylate

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical development and organic synthesis. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is a critical step in ensuring the safety, efficacy, and quality of the final product. A comprehensive analytical strategy is required to quantify the main component, identify and quantify any process-related impurities, and detect potential degradation products.

This application guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed overview of the core analytical techniques for the purity assessment of this compound. It moves beyond simple protocols to explain the scientific rationale behind method selection and parameter choices, grounding the methodologies in authoritative pharmacopeial and regulatory guidelines. The approach described herein is orthogonal, employing multiple techniques to build a complete and trustworthy purity profile.

Physicochemical Properties of this compound

Understanding the fundamental properties of the molecule is the first step in designing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[1]
Molecular Weight 159.18 g/mol [1]
Structure
Predicted logP -0.3[1]
Polar Surface Area 47.6 Ų[1]

The molecule's polarity (indicated by a negative logP and significant polar surface area) and lack of a strong UV chromophore are key considerations for chromatographic method development.

Primary Analytical Strategy: Orthogonal Methods

A robust purity assessment relies on the principle of orthogonality, where different analytical methods with distinct separation or detection principles are used to provide a comprehensive view. For this compound, a combination of chromatography for separation and spectroscopy for identification is recommended.

Caption: Orthogonal approach for comprehensive purity analysis.

Reversed-Phase HPLC for Potency and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the potency (assay) and purity of non-volatile organic molecules like this compound. A reversed-phase method is ideal due to the compound's polar nature.

Principle and Rationale

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being polar, will have limited retention, eluting relatively quickly. The primary challenge is the molecule's lack of a strong UV chromophore. The ester carbonyl group provides some absorbance at low wavelengths (~210 nm), which can be utilized. However, for universal impurity detection, especially for impurities that may lack a chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is highly recommended in series with the UV detector.

Experimental Protocol: HPLC-UV/CAD

This protocol is a starting point and must be validated for its intended use according to ICH Q2(R2) guidelines.[2][3][4][5][6]

1. Instrument and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Quaternary or Binary HPLC/UHPLC SystemProvides precise gradient control for impurity separation.
Detectors UV-Vis Detector (VWD/DAD) followed by CADDAD for spectral analysis; CAD for universal mass-based detection.
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard workhorse for reversed-phase; provides good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 20 minA broad gradient to elute potential nonpolar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Volume 10 µLA typical volume to avoid peak distortion.
UV Wavelength 210 nmMaximizes sensitivity for the ester carbonyl group.
CAD Settings Evaporation Temp: 35°C, Power Function: 1.0Optimize based on manufacturer's recommendations.

2. Preparation of Solutions:

  • Diluent: 50:50 Acetonitrile:Water.

  • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This ensures the method is trustworthy.[7][8][9][10][11]

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): 0.8 - 1.8 for the main peak.[9]

    • Relative Standard Deviation (RSD): ≤ 2.0% for the peak area.[3]

    • Theoretical Plates (N): > 2000.

4. Analysis and Calculations:

  • Inject the diluent (as a blank), followed by the Standard and Sample solutions.

  • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

  • Impurities (%): Use area percent normalization, assuming a relative response factor of 1.0 for all impurities unless otherwise determined. (Area_Impurity / Total_Area) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate Solutions Prepare Standard & Sample SST Perform System Suitability Solutions->SST Equilibrate->SST Inject Inject Samples SST->Inject If Pass Integrate Integrate Chromatogram Inject->Integrate Calculate Calculate Assay & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Standard workflow for HPLC purity analysis.

Headspace Gas Chromatography for Residual Solvents

Gas Chromatography (GC) is the ideal method for analyzing volatile and semi-volatile organic compounds, making it the standard for residual solvent analysis. A static headspace sampler is used to introduce only the volatile components into the GC system, protecting the column from non-volatile matrix components.

Principle and Rationale

The sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (headspace). An aliquot of this headspace is then injected into the GC. Separation is achieved based on the boiling points of the solvents and their interaction with the stationary phase. A Flame Ionization Detector (FID) is used due to its excellent sensitivity for hydrocarbons.

Experimental Protocol: Headspace GC-FID

This protocol is based on USP <467> Residual Solvents and should be validated.

1. Instrument and Chromatographic Conditions:

ParameterRecommended ConditionRationale
GC System GC with Headspace Autosampler and FIDStandard for automated and sensitive solvent analysis.
Column G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm6% cyanopropylphenyl-94% dimethylpolysiloxane phase provides good separation for common solvents.
Carrier Gas Helium or HydrogenInert mobile phase.
Oven Program 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 minSeparates a wide range of solvents by boiling point.
Injector Temp. 140 °CEnsures volatilization without degrading the sample.
Detector Temp. 250 °CPrevents condensation of analytes in the detector.
Headspace Vial Temp. 80 °CBalances volatility with potential sample degradation.
Headspace Loop Temp. 90 °CPrevents condensation during transfer.
Equilibration Time 60 minEnsures equilibrium is reached between sample and headspace.

2. Preparation of Solutions:

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Standard Solution: Prepare a stock solution of relevant process solvents (e.g., Ethanol, Ethyl Acetate, Toluene) and dilute to their respective concentration limits as specified in ICH Q3C.

  • Sample Solution: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial. Add 5 mL of diluent and seal immediately.

3. Analysis:

  • Equilibrate the standard and sample vials in the headspace oven.

  • Inject the headspace gas onto the GC column.

  • Identify solvents by comparing retention times with the standard.

  • Quantify using an external standard method.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing VialPrep Weigh Sample into Vial AddDiluent Add Diluent & Seal VialPrep->AddDiluent Equilibrate Heat & Equilibrate Vial AddDiluent->Equilibrate Inject Inject Headspace Equilibrate->Inject RunGC Run GC Program Inject->RunGC Identify Identify Peaks by RT RunGC->Identify Quantify Quantify vs. Standard Identify->Quantify Report Report Results (ppm) Quantify->Report

Caption: Workflow for Headspace-GC residual solvent analysis.

Spectroscopic Methods for Identity and Structure Elucidation

While chromatography is excellent for separation and quantification, it provides limited structural information. Spectroscopic techniques are essential for confirming identity and characterizing unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful, non-destructive techniques for confirming the molecular structure of the main component.[12] The chemical shifts, coupling constants, and integration of the proton signals provide a definitive fingerprint of the molecule. NMR can also be used to identify and quantify major impurities without the need for reference standards (quantitative NMR or qNMR).

  • Mass Spectrometry (MS): When coupled with HPLC or GC, MS is the definitive tool for impurity identification.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is critical for elucidating its structure. By analyzing the fragmentation patterns, one can deduce the structure of process-related impurities or degradation products.

Method Validation Framework

Every analytical method used for quality control must be validated to demonstrate its fitness for purpose. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[2][4][5][6]

ParameterPurpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants).[3]
Linearity Demonstrates a direct proportional relationship between concentration and the analytical signal over a defined range.[3]
Range The interval between the upper and lower concentrations for which the method has suitable precision, accuracy, and linearity.[2][5]
Accuracy The closeness of the test results to the true value, often determined by spike/recovery studies.[3]
Precision The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability, intermediate precision).
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) The lowest amount of analyte that can be determined with suitable precision and accuracy.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).

graph Validation_Pyramid {
rankdir=TB;
node [shape=hexagon, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
edge [color="#5F6368"];

node [group=base]; Specificity [label="Specificity / Identity"];

node [group=quant]; Linearity; Accuracy; Precision;

node [group=limit]; LOQ [label="Quantitation Limit"]; LOD [label="Detection Limit"];

node [group=top]; Robustness;

{rank=same; Linearity; Accuracy; Precision;} {rank=same; LOQ; LOD;}

Robustness -> {Linearity, Accuracy, Precision} [style=invis]; {Linearity, Accuracy, Precision} -> {LOQ, LOD} [style=invis]; {LOQ, LOD} -> Specificity [style=invis];

Robustness -> Accuracy; Accuracy -> LOQ; LOQ -> Specificity; Robustness -> Precision; Precision -> LOD; LOD -> Specificity; Robustness -> Linearity; }

Caption: Key parameters for analytical method validation per ICH Q2(R2).

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. A validated, stability-indicating HPLC method serves as the primary tool for assay and impurity determination, ideally using both UV and universal detectors like CAD. This is complemented by a Headspace GC method for controlling residual solvents. Finally, spectroscopic techniques such as NMR and MS are indispensable for unequivocal structure confirmation and the identification of unknown impurities. By integrating these orthogonal methods and adhering to rigorous system suitability and validation standards, a complete and reliable purity profile can be established, ensuring the quality and safety of the material for its intended use.

References

Application Note: A Robust Chiral HPLC Method for the Enantioselective Analysis of Ethyl Morpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological activity and improve pharmacokinetic profiles[1][2]. Ethyl morpholine-3-carboxylate is a key chiral building block in the synthesis of various biologically active molecules[3]. As enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties, the ability to separate and accurately quantify them is critical for drug development, quality control, and regulatory compliance[4][5].

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the (R)- and (S)-enantiomers of this compound. The method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for this class of compounds. We will delve into the rationale behind the selection of the CSP, the systematic optimization of the mobile phase, and provide a step-by-step protocol for analysis and validation in accordance with International Council for Harmonisation (ICH) guidelines.

The Principle of Chiral Recognition

The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase[6][7]. Polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, are renowned for their broad applicability and high success rates in resolving a wide variety of racemates, including chiral amines and their derivatives[8].

The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions such as:

  • Hydrogen bonding: Occurs between polar functional groups on the analyte (e.g., the secondary amine and ester carbonyl of this compound) and the carbamate groups on the CSP.

  • Dipole-dipole interactions: Arise from the polar nature of the analyte and the CSP.

  • π-π stacking: Can occur if aromatic moieties are present, though less dominant for this specific analyte.

  • Steric hindrance: The three-dimensional structure of the chiral selector creates cavities or grooves into which one enantiomer fits more favorably than the other, leading to a difference in retention time.

The stability of these transient diastereomeric complexes differs for each enantiomer, causing one to be retained longer on the column, thus enabling their separation. The choice of mobile phase is critical as it modulates these interactions.

Chromatographic Method and Protocol

Based on the structure of this compound (a secondary amine with an adjacent ester group), an immobilized polysaccharide CSP is the logical starting point for method development. The Daicel CHIRALPAK® IC, which consists of cellulose tris(3,5-dichlorophenylcarbamate) as the chiral selector, is known for its high selectivity for a broad range of compounds and its robustness due to the immobilization of the selector on the silica support[9][10].

Recommended HPLC System & Conditions

A standard HPLC or UHPLC system equipped with a UV detector is suitable for this analysis.

Parameter Recommended Condition
Column Daicel CHIRALPAK® IC-3 (3 µm, 4.6 x 250 mm)[9]
Mobile Phase n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm (due to lack of a strong chromophore, low UV is required)
Injection Volume 10 µL
Diluent Mobile Phase
Rationale for Method Parameters
  • Chiral Stationary Phase: The CHIRALPAK® IC was selected for its proven efficacy in separating compounds with carbamate, ester, and amine functionalities. The immobilized nature of the phase allows for the use of a wider range of solvents, enhancing method development flexibility and column longevity[8][11].

  • Mobile Phase: A normal-phase mode (n-Hexane/IPA) was chosen as it often provides superior selectivity for this type of CSP.

    • n-Hexane: The non-polar primary solvent.

    • 2-Propanol (IPA): The polar modifier. The ratio of Hexane to IPA is a critical parameter for adjusting retention and resolution. A lower percentage of IPA generally increases retention and can improve resolution, while a higher percentage reduces analysis time.

    • Diethylamine (DEA): This basic additive is crucial for the analysis of amine-containing compounds. It acts by masking acidic silanol groups on the silica surface, which can cause peak tailing and poor peak shape through non-specific interactions. A concentration of 0.1% is typically sufficient to achieve sharp, symmetrical peaks[12].

  • Detection: this compound lacks a significant UV chromophore. Detection at a low wavelength (e.g., 210 nm) is necessary for adequate sensitivity. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) could be employed.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Precisely measure 800 mL of HPLC-grade n-Hexane, 200 mL of HPLC-grade 2-Propanol, and 1.0 mL of Diethylamine.

    • Combine them in a suitable solvent reservoir.

    • Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum degassing.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

    • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase as the diluent.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration & Suitability:

    • Install the CHIRALPAK® IC-3 column in the column oven.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Perform a system suitability test (SST) by making at least five replicate injections of the working standard. The SST parameters should meet the criteria outlined in the validation section.

  • Analysis:

    • Inject the prepared sample.

    • Acquire the chromatogram for a sufficient duration to allow both enantiomeric peaks to elute.

    • Integrate the peaks and calculate the enantiomeric excess (% ee) or the percentage of each enantiomer as required.

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines[13]. The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Protocol: Inject the diluent (blank), a solution of the desired enantiomer (if available), and the racemate. The blank should show no interfering peaks at the retention times of the enantiomers. The method should demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks.

Linearity

Linearity establishes the relationship between concentration and analytical response.

  • Protocol: Prepare a series of at least five concentrations of the racemate, typically ranging from the limit of quantitation (LOQ) to 150% of the working concentration. Plot the peak area of each enantiomer against its concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.

Precision (Repeatability & Intermediate Precision)

Precision measures the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer (at the specification limit).

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Prepare spiked samples by adding known amounts of one enantiomer to the other at different levels (e.g., 50%, 100%, and 150% of the specification limit for the minor enantiomer). Analyze these samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine the LOQ based on a signal-to-noise ratio of approximately 10:1. Verify the LOQ by analyzing a sample at this concentration and confirming that the precision and accuracy criteria are met.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (e.g., %IPA ± 2%)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should remain within acceptable limits, and the separation should be maintained.

Validation Parameter Typical Acceptance Criteria
Specificity Baseline resolution (Rs) > 1.5
Linearity (r²) ≥ 0.998
Precision (%RSD) ≤ 2.0% (major peak), ≤ 10% (minor peak at limit)
Accuracy (% Recovery) 90.0 - 110.0%
LOQ (S/N Ratio) Approx. 10:1
Robustness System suitability parameters remain within defined limits.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Prep (Hex/IPA/DEA) p2 Sample Prep (0.1 mg/mL in MP) h1 Column Equilibration (CHIRALPAK IC-3) p2->h1 h2 System Suitability Test (5 Replicate Injections) h1->h2 h3 Sample Injection h2->h3 d1 Data Acquisition (210 nm) h3->d1 d2 Peak Integration d1->d2 d3 Quantification (% Enantiomeric Purity) d2->d3

Caption: Workflow for Chiral HPLC Analysis.

Chiral Recognition Principle

G cluster_output CSP Chiral Stationary Phase (CSP) (Immobilized Selector) R_Enantiomer (R)-Enantiomer Complex_R CSP-(R) Complex (Less Stable) R_Enantiomer->Complex_R Weaker Interaction S_Enantiomer (S)-Enantiomer Complex_S CSP-(S) Complex (More Stable) S_Enantiomer->Complex_S Stronger Interaction Elution_S (S)-Enantiomer Elutes Second (Longer Retention Time) Complex_S->Elution_S Elution_R (R)-Enantiomer Elutes First (Shorter Retention Time) Complex_R->Elution_R

Caption: Principle of Enantiomeric Separation on a CSP.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers. The use of a Daicel CHIRALPAK® IC-3 column with a normal-phase mobile phase containing a basic additive provides excellent resolution and peak shape. The detailed method development rationale and a complete validation protocol based on ICH guidelines ensure that this method is robust, reliable, and suitable for use in regulated research and quality control environments.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl Morpholine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Section 1: Overview of a Common Synthetic Pathway

This compound is a valuable heterocyclic building block in medicinal chemistry.[1] A prevalent synthetic strategy involves the intramolecular cyclization of an N-substituted amino di-ester, a reaction that falls under the class of Dieckmann condensations.[2][3] This pathway is effective but requires careful control to prevent the formation of undesired side products.

Synthetic_Pathway Figure 1: Representative Synthetic Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization SM1 Diethyl iminodiacetate INT1 N-(2-chloroethyl) diethyl iminodiacetate SM1->INT1 N-Alkylation SM2 1-bromo-2-chloroethane SM2->INT1 PROD This compound INT1->PROD Intramolecular Cyclization (Dieckmann) BASE Base (e.g., NaOEt) BASE->PROD

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, focusing on the identification and mitigation of common side products.

Q1: What are the primary impurities observed in the crude reaction mixture and how can I identify them?

A1: During the synthesis of this compound, several side products can arise from competing reaction pathways. Identifying these impurities early is crucial for process optimization. The most common species are summarized below.

Impurity NameFormation MechanismTypical Analytical Signature (¹H NMR)
Unreacted Starting Material(s) Incomplete reaction.Signals corresponding to diethyl iminodiacetate or the alkylating agent.
Bis-alkylation Product The secondary amine of the product reacts with another molecule of the N-alkylated intermediate.Higher molecular weight peak in MS; complex NMR spectrum with duplicated morpholine signals.
Oligomeric Species Intermolecular condensation reactions competing with the desired intramolecular cyclization.Broad, unresolved signals in the baseline of the NMR spectrum; multiple high MW peaks in MS.
Morpholine-3-carboxylic acid Hydrolysis of the ethyl ester group during reaction workup or purification.Absence of the characteristic ethyl group signals (triplet and quartet); potential shift of the C3 proton signal.
N-Ethyl Morpholine If ethanol is used as a solvent or base (sodium ethoxide), N-alkylation of the morpholine nitrogen can occur under certain conditions.[4]Presence of an N-ethyl group signal, distinct from the ester's ethyl group.
Residual Solvents Incomplete removal of reaction or extraction solvents (e.g., THF, Ethyl Acetate, Triethylamine).[5]Characteristic solvent peaks in the ¹H NMR spectrum.
Q2: My reaction yields a significant amount of a high molecular weight byproduct. What is it and how can I prevent its formation?

A2: A common high molecular weight impurity is the result of an intermolecular "dimerization" or bis-alkylation reaction. The nitrogen atom of the desired product, this compound, remains nucleophilic and can react with the electrophilic chloroethyl arm of the uncyclized intermediate. This competes directly with the desired intramolecular Dieckmann condensation.[2][6]

Side_Product_Formation Figure 2: Dimer Formation Pathway PRODUCT This compound (Product) SIDE_PRODUCT Dimer/Bis-alkylation Side Product PRODUCT->SIDE_PRODUCT Intermolecular SN2 Attack INTERMEDIATE N-(2-chloroethyl) diethyl iminodiacetate (Intermediate) INTERMEDIATE->SIDE_PRODUCT

Caption: Competing intermolecular reaction leading to a dimeric side product.

Troubleshooting & Mitigation Strategy:

The key to preventing this side reaction is to favor the intramolecular cyclization. This is typically achieved by applying the principle of high dilution.

  • Slow Addition: Instead of adding the base to the full concentration of the intermediate, add the intermediate slowly to a solution of the base (e.g., sodium ethoxide in ethanol). This keeps the instantaneous concentration of the intermediate low, reducing the probability of intermolecular collisions.[7]

  • Stoichiometry: Ensure precise 1:1 stoichiometry of the base to the intermediate. An excess of the uncyclized intermediate at the end of the reaction can lead to further side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for efficient cyclization. Higher temperatures can increase the rate of undesired intermolecular reactions.

Q3: My final product analysis shows the presence of Morpholine-3-carboxylic acid. What causes this and how is it avoided?

A3: The presence of the corresponding carboxylic acid is a clear indication of ester hydrolysis.[1] This typically occurs during the aqueous workup phase if the pH becomes either too acidic or too basic, especially at elevated temperatures.

Troubleshooting Protocol: Neutral Workup and Purification

This protocol is designed to isolate the ester product while minimizing the risk of hydrolysis.

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0-5 °C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a mild acid, until the pH is approximately 7-8. Avoid using strong acids or bases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (to remove inorganic salts).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove any acidic impurities).

    • Saturated aqueous sodium chloride (brine) solution (to break up emulsions and begin the drying process).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator at a temperature below 40 °C.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) to separate the product from less polar starting materials and more polar side products.

Section 3: Experimental Protocols for Purity Enhancement

Adherence to optimized protocols is essential for obtaining high-purity this compound.

Protocol 1: Optimized Dieckmann Cyclization

This protocol incorporates the high-dilution principle to minimize dimer formation.

  • Materials:

    • N-(2-chloroethyl)diethyl iminodiacetate (1 equivalent)

    • Sodium ethoxide (1.05 equivalents)

    • Anhydrous Ethanol (as solvent)

    • Syringe pump

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Set up a three-neck round-bottom flask under an inert atmosphere, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel/syringe pump.

    • Charge the flask with a solution of sodium ethoxide in anhydrous ethanol. Heat the solution to a gentle reflux (approx. 78 °C).

    • Dissolve the N-(2-chloroethyl)diethyl iminodiacetate in a minimal amount of anhydrous ethanol and load it into the syringe pump.

    • Add the intermediate solution dropwise to the refluxing sodium ethoxide solution over a period of 2-4 hours. The slow addition is critical.[7]

    • After the addition is complete, maintain the reflux for an additional 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and proceed with the neutral workup protocol described in Q3.

Protocol 2: Recrystallization for Final Polishing

For achieving the highest purity, particularly for analytical standards or late-stage intermediates, recrystallization can be effective.

  • Procedure:

    • Dissolve the crude or column-purified product in a minimum amount of a hot solvent, such as isopropyl acetate or a mixture of ethyl acetate and heptane.[8]

    • Slowly cool the solution to room temperature to allow for crystal formation.

    • Further cool the mixture in an ice bath (0-5 °C) for 1-2 hours to maximize crystal precipitation.[8]

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl Morpholine-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Morpholine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and reproducible results. Our focus is on a common and effective two-step synthetic route commencing from L-serine ethyl ester.

Introduction to the Synthetic Strategy

The synthesis of this compound, a valuable chiral building block in medicinal chemistry, is most commonly approached through a two-step sequence starting from the readily available L-serine ethyl ester. This strategy involves:

  • N-alkylation: Introduction of a 2-hydroxyethyl group onto the nitrogen atom of L-serine ethyl ester to form the key intermediate, N-(2-hydroxyethyl)-L-serine ethyl ester.

  • Intramolecular Cyclization: Subsequent ring closure of the intermediate via a dehydrative cyclization to yield the desired morpholine ring system.

This guide will delve into the optimization of each of these steps, providing detailed protocols and addressing common challenges.

Visualizing the Synthetic Workflow

Ethyl_Morpholine-3-carboxylate_Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization (Mitsunobu Reaction) A L-Serine Ethyl Ester C N-(2-hydroxyethyl)-L-serine ethyl ester A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 2-Bromoethanol B->C D N-(2-hydroxyethyl)-L-serine ethyl ester E Ethyl (S)-morpholine-3-carboxylate D->E Solvent (e.g., THF) F PPh3, DIAD F->E

Caption: Synthetic workflow for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound.

Q1: What are the most critical parameters in the N-alkylation of L-serine ethyl ester with 2-bromoethanol?

A1: The critical parameters for this step are the choice of base, solvent, and reaction temperature. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is preferred to minimize side reactions. The solvent should effectively dissolve the starting materials; dimethylformamide (DMF) is a common choice. The reaction temperature should be carefully controlled, typically in the range of 60-80 °C, to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Q2: I am observing the formation of a dialkylated product during the N-alkylation step. How can I prevent this?

A2: The formation of the N,N-bis(2-hydroxyethyl) derivative is a common side reaction. To minimize this, you can employ a slow, dropwise addition of 2-bromoethanol to the reaction mixture containing L-serine ethyl ester and the base. Using a slight excess of the amino ester can also favor mono-alkylation.

Q3: Why is the Mitsunobu reaction a preferred method for the intramolecular cyclization?

A3: The Mitsunobu reaction is highly effective for the dehydration of alcohols under mild conditions.[1][2] It proceeds with a clean inversion of stereochemistry at the alcohol-bearing carbon, which is crucial for controlling the stereochemistry of the final product when starting from a chiral precursor like L-serine.[3]

Q4: What are the common byproducts in a Mitsunobu reaction and how can they be removed?

A4: The main byproducts of the Mitsunobu reaction are triphenylphosphine oxide (Ph₃PO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate). These can often be challenging to remove completely. Purification is typically achieved through column chromatography on silica gel.[1] In some cases, precipitation of the byproducts from a suitable solvent system can be effective.

Q5: Can I use other methods for the intramolecular cyclization?

A5: Yes, other methods for the cyclization of amino alcohols exist. One common approach involves the activation of the primary alcohol as a leaving group (e.g., by converting it to a tosylate or mesylate) followed by intramolecular nucleophilic substitution by the secondary amine under basic conditions. However, this adds an extra step to the synthesis and may require harsher conditions.

Part 2: Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of N-(2-hydroxyethyl)-L-serine ethyl ester
  • To a stirred solution of L-serine ethyl ester hydrochloride (1 equivalent) in dry dimethylformamide (DMF, 10 mL per gram of starting material), add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N-(2-hydroxyethyl)-L-serine ethyl ester.

Protocol 2: Synthesis of Ethyl (S)-morpholine-3-carboxylate via Mitsunobu Cyclization
  • Dissolve N-(2-hydroxyethyl)-L-serine ethyl ester (1 equivalent) and triphenylphosphine (1.5 equivalents) in dry tetrahydrofuran (THF, 20 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield Ethyl (S)-morpholine-3-carboxylate.

Part 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting the N-Alkylation Step
Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive base or insufficient amount. 2. Low reaction temperature. 3. Poor quality of 2-bromoethanol.1. Use freshly dried potassium carbonate. Ensure 2.5 equivalents are used. 2. Increase the reaction temperature in 5-10 °C increments, not exceeding 85 °C. 3. Use freshly distilled or a new bottle of 2-bromoethanol.
Formation of multiple products (TLC) 1. Over-alkylation (dialkylation). 2. O-alkylation of the serine hydroxyl group. 3. Racemization at the α-carbon.1. Add 2-bromoethanol slowly and use a smaller excess (e.g., 1.05 equivalents). 2. This is generally less favored under these conditions, but purification by column chromatography should separate the isomers. 3. Avoid excessively high temperatures and prolonged reaction times.[4]
Difficulty in purifying the product 1. Residual DMF. 2. Co-elution of impurities.1. Ensure complete removal of DMF under high vacuum. An aqueous work-up can also be performed, but may lead to product loss due to its water solubility. 2. Try a different solvent system for column chromatography (e.g., incorporating a small amount of triethylamine to suppress tailing).
Troubleshooting the Intramolecular Cyclization (Mitsunobu Reaction)
Problem Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficiently anhydrous conditions. 2. Degradation of reagents (DIAD, PPh₃). 3. Low nucleophilicity of the secondary amine.1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. 2. Use freshly opened or purified reagents. DIAD is light-sensitive and should be stored properly. 3. While generally effective, if the reaction stalls, consider alternative cyclization methods.
Formation of a significant amount of side products 1. Reaction of the azodicarboxylate with the alcohol.[2] 2. Polymerization of the starting material.1. Ensure slow, dropwise addition of DIAD at 0 °C to control the reaction exotherm and minimize side reactions. 2. Use a more dilute solution to disfavor intermolecular reactions.
Difficult purification from byproducts 1. High polarity and similar retention factor of byproducts (Ph₃PO, reduced DIAD) to the product.1. Optimize the eluent system for column chromatography. Sometimes, a multi-step gradient can improve separation. 2. Consider using polymer-supported triphenylphosphine to simplify byproduct removal.

Visualizing the Troubleshooting Logic

Troubleshooting_Morpholine_Synthesis cluster_N_Alkylation N-Alkylation Issues cluster_Cyclization Cyclization (Mitsunobu) Issues Low_Yield Low Yield Base_Issue Inactive/Insufficient Base Low_Yield->Base_Issue Temp_Issue Low Temperature Low_Yield->Temp_Issue Reagent_Quality Poor Reagent Quality Low_Yield->Reagent_Quality Multiple_Spots Multiple Spots on TLC Dialkylation Dialkylation Multiple_Spots->Dialkylation O_Alkylation O-Alkylation Multiple_Spots->O_Alkylation Racemization Racemization Multiple_Spots->Racemization Purification_Issues Purification Difficulty Residual_DMF Residual DMF Purification_Issues->Residual_DMF Co_elution Co-elution of Impurities Purification_Issues->Co_elution Incomplete_Reaction Incomplete Reaction Wet_Conditions Wet Conditions Incomplete_Reaction->Wet_Conditions Reagent_Degradation Reagent Degradation Incomplete_Reaction->Reagent_Degradation Low_Nucleophilicity Low Amine Nucleophilicity Incomplete_Reaction->Low_Nucleophilicity Side_Products Significant Side Products DIAD_Side_Reaction DIAD Side Reaction Side_Products->DIAD_Side_Reaction Polymerization Polymerization Side_Products->Polymerization Byproduct_Removal Byproduct Removal Issues Polarity_Overlap Similar Polarity of Byproducts Byproduct_Removal->Polarity_Overlap

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of Chiral Ethyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for Ethyl morpholine-3-carboxylate?

A: Racemization is the process by which an enantiomerically pure compound is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[1][2] For a chiral molecule like this compound, the stereocenter is at the C3 position, adjacent to both the ester carbonyl group and the nitrogen atom of the morpholine ring.

The primary cause of racemization in this and similar α-amino esters is the acidity of the proton on this α-carbon.[3] Under basic conditions, this proton can be abstracted to form a planar, achiral enolate intermediate.[4][5] Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both (R) and (S) enantiomers and thus, racemization.[1][2] Preserving the specific stereochemistry is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Q2: During which synthetic steps is racemization of this compound most likely to occur?

A: Racemization is most prevalent during steps that expose the chiral α-carbon to basic conditions, especially at elevated temperatures. Key steps to monitor closely include:

  • N-Alkylation or N-Arylation: Reactions involving the secondary amine of the morpholine ring often require a base to deprotonate the nitrogen or neutralize acid byproducts. This base can also abstract the labile α-proton.

  • Base-Mediated Ester Hydrolysis or Transesterification: While the goal may be to modify the ethyl ester, the basic conditions required can inadvertently cause racemization at the adjacent stereocenter.

  • Deprotection of N-Protecting Groups: Certain protecting groups are removed under basic conditions (e.g., Fmoc with piperidine), creating a high-risk environment for racemization.[6]

  • Prolonged Reaction Times or High Temperatures: Even with mild bases, extended exposure or heating increases the likelihood of enolization and subsequent racemization.[7][8]

Q3: My product shows significant racemization after a base-mediated reaction. How can I minimize this?

A: This is a common challenge. The choice of base, temperature, and reaction time are the most critical factors to control.[9]

  • Base Selection: The strength (pKa), concentration, and steric bulk of the base are crucial.

    • Use Weaker Bases: Employ the mildest base capable of facilitating the desired reaction. Strong bases like hydroxides or alkoxides significantly promote enolization. Consider using weaker, non-nucleophilic bases like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[9]

    • Steric Hindrance: Bulky bases are often less likely to cause racemization. For instance, 2,4,6-collidine has been shown to produce fewer racemic products than less hindered bases in peptide coupling reactions.[9]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lowering the temperature from ambient to 0°C or below can dramatically reduce the rate of racemization.[7][10]

  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions, even mild ones, can lead to racemization.[11]

Q4: What is the best N-protecting group strategy to prevent racemization?

A: An N-protecting group can significantly influence the acidity of the α-proton. Urethane-type protecting groups, such as Benzyloxycarbonyl (Cbz) or tert-Butoxycarbonyl (Boc), are highly effective at suppressing racemization.[8][12]

These groups decrease the likelihood of enolization through two main effects:

  • Electronic Withdrawal: The carbonyl group of the carbamate withdraws electron density from the nitrogen, making the α-proton less acidic compared to an unprotected or N-alkylated amine.

  • Prevention of Oxazolone Formation: In reactions involving activation of a carboxylic acid (not directly applicable to the pre-formed ester but relevant in analogous syntheses), urethane protecting groups prevent the formation of highly racemization-prone oxazolone intermediates.[13]

Therefore, if your synthesis route allows, performing critical steps with the morpholine nitrogen protected by a Boc or Cbz group is a robust strategy.[12][14]

Q5: How can I accurately measure the enantiomeric excess (ee%) of my this compound product?

A: The most reliable method for determining the enantiomeric excess (ee%) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

A typical starting point for method development would involve a polysaccharide-based column (e.g., cellulose or amylose derivatives) under normal-phase conditions.[15] See the detailed protocol in the section below for a practical workflow.

Troubleshooting & Experimental Protocols

Mechanism of Base-Catalyzed Racemization

The core issue is the formation of a planar, achiral enolate intermediate. Understanding this mechanism helps in designing effective preventative strategies.

racemization_mechanism cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer S_Enantiomer Ethyl (S)-morpholine-3-carboxylate (Chiral) Enolate Planar Enolate (Achiral Intermediate) S_Enantiomer->Enolate Base Base (B:) Base->S_Enantiomer α-Proton Abstraction Enolate->S_Enantiomer Reprotonation (Bottom Face) BH Conjugate Acid (BH+) Enolate->BH Reprotonation (Top Face) R_Enantiomer Ethyl (R)-morpholine-3-carboxylate (Chiral) Enolate->R_Enantiomer BH->R_Enantiomer troubleshooting_workflow Start Racemization Detected (ee% < 99%) CheckTemp Is Reaction at Lowest Possible Temp? Start->CheckTemp LowerTemp Action: Lower Temp (e.g., 25°C → 0°C) CheckTemp->LowerTemp No CheckBase Is Base Optimal? CheckTemp->CheckBase Yes LowerTemp->CheckBase ChangeBase Action: Switch to Weaker/Bulkier Base (e.g., DIEA → Collidine) CheckBase->ChangeBase No CheckSolvent Is Solvent Aprotic? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Action: Switch to Less Polar/Aprotic Solvent (e.g., MeOH → THF) CheckSolvent->ChangeSolvent No CheckProtection Is N-Protection Used? CheckSolvent->CheckProtection Yes ChangeSolvent->CheckProtection AddProtection Action: Introduce N-Boc or N-Cbz Group Before Critical Step CheckProtection->AddProtection No End Racemization Minimized (ee% ≥ 99%) CheckProtection->End Yes AddProtection->End

References

Technical Support Center: Synthesis of Ethyl 3-Morpholinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Synthesis of Ethyl 3-Morpholinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of Ethyl 3-Morpholinecarboxylate in your experiments. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 3-Morpholinecarboxylate, a valuable building block in medicinal chemistry, typically involves the esterification of morpholine-3-carboxylic acid. While seemingly straightforward, this process presents challenges common to the esterification of amino acids, including competitive side reactions and purification difficulties. This guide will address these issues in a practical, question-and-answer format to help you optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing Ethyl 3-Morpholinecarboxylate?

The most direct and widely employed method is the Fischer esterification of morpholine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[1][2] This is an equilibrium-driven reaction where the alcohol is typically used in excess to drive the reaction towards the ester product.[3]

Alternatively, for substrates sensitive to strong acids, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[4]

Q2: My Fischer esterification of morpholine-3-carboxylic acid is giving a very low yield. What are the likely causes and how can I improve it?

Low yields in the Fischer esterification of amino acids like morpholine-3-carboxylic acid are a common issue.[5] Several factors could be at play:

  • Incomplete Reaction (Equilibrium not Shifted): The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, you can:

    • Use a large excess of ethanol: Using ethanol as the solvent ensures a high concentration of one of the reactants.[3]

    • Remove water as it forms: Water is a byproduct, and its removal will shift the equilibrium to the right according to Le Châtelier's principle. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.[6]

  • Insufficient Catalyst: Ensure you are using a catalytic amount of a strong acid. Typically, a few drops of concentrated sulfuric acid are sufficient.[7]

  • Reaction Time and Temperature: The reaction may be slow. Ensure you are refluxing the mixture for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine when the reaction has reached completion.[6]

  • Side Reactions: The presence of the secondary amine in the morpholine ring can lead to side reactions. The primary competing reaction is the formation of a diketopiperazine (a cyclic dipeptide) through the intermolecular condensation of two molecules of the amino acid ester.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Formation of a White Precipitate (Suspected Diketopiperazine)

Question: After setting up my esterification, a white solid precipitated from the reaction mixture, and my final yield of the desired ester is very low. What is this solid and how can I prevent its formation?

Answer: The white precipitate is likely the diketopiperazine of morpholine-3-carboxylic acid. This is a common side product in the synthesis of amino acid esters, especially with heat and in the absence of N-protection.[8] The secondary amine of one molecule of the newly formed ethyl 3-morpholinecarboxylate acts as a nucleophile and attacks the ester carbonyl of a second molecule, leading to cyclization and the formation of a stable six-membered ring.

Solutions:

  • N-Protection: The most effective way to prevent diketopiperazine formation is to protect the secondary amine of the morpholine ring before esterification. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.[9] The synthesis would then proceed in three steps:

    • Protection of morpholine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-morpholine-3-carboxylic acid.

    • Esterification of the N-Boc protected acid with ethanol.

    • Deprotection of the Boc group using a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.

  • Milder Esterification Conditions: If N-protection is not desirable, using milder esterification methods that do not require high temperatures can reduce the rate of diketopiperazine formation. The use of DCC and DMAP at room temperature is a good alternative.[4]

Experimental Protocol: N-Boc Protection Strategy

Step 1: N-Boc Protection of Morpholine-3-carboxylic acid

  • Dissolve morpholine-3-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture and extract the N-Boc-morpholine-3-carboxylic acid with an organic solvent.

  • Dry and concentrate the organic layer to obtain the protected acid.

Step 2: Esterification of N-Boc-morpholine-3-carboxylic acid

  • Dissolve the N-Boc-morpholine-3-carboxylic acid in a large excess of ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ethyl N-Boc-morpholine-3-carboxylate with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the protected ester.

Step 3: Deprotection of the N-Boc Group

  • Dissolve the ethyl N-Boc-morpholine-3-carboxylate in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid, such as trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitor by TLC).

  • Remove the acid and solvent under reduced pressure to obtain the hydrochloride salt of Ethyl 3-Morpholinecarboxylate.

  • If the free amine is desired, neutralize the salt with a base and extract.

Problem 2: Difficulty in Product Purification

Question: I have a crude product that appears to be a mixture of my desired ester, unreacted carboxylic acid, and possibly other byproducts. What is the best way to purify Ethyl 3-Morpholinecarboxylate?

Answer: The purification strategy will depend on the nature of the impurities.

  • Removing Unreacted Carboxylic Acid: If your main impurity is the starting morpholine-3-carboxylic acid, you can perform a simple acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer, while the ester remains in the organic layer.

    • Separate the layers and wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the purified ester.

  • Removing Diketopiperazine: The diketopiperazine byproduct can sometimes be removed by recrystallization or column chromatography. However, preventing its formation is a more efficient strategy.

  • General Purification: For a high degree of purity, column chromatography on silica gel is recommended. A solvent system of ethyl acetate and hexanes, with a small amount of triethylamine to prevent the product from streaking on the column, is a good starting point. The polarity can be adjusted based on TLC analysis. Distillation can also be an effective purification method for the final product.[10]

Data Summary

MethodKey ReagentsTypical ConditionsCommon IssuesYield Improvement Strategy
Fischer Esterification Morpholine-3-carboxylic acid, Ethanol, H₂SO₄ (cat.)Reflux in excess ethanolLow conversion, Diketopiperazine formationUse large excess of ethanol, Remove water, N-protection
DCC/DMAP Coupling Morpholine-3-carboxylic acid, Ethanol, DCC, DMAPRoom temperature in an aprotic solvent (e.g., CH₂Cl₂)Dicyclohexylurea (DCU) byproduct removalCareful filtration of DCU
N-Boc Protection Strategy Boc₂O, then esterification, then deprotectionMulti-stepAdditional synthetic stepsPrevents side reactions, leading to higher purity and potentially higher overall yield

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Ethyl 3-Morpholinecarboxylate check_reaction_completion Is the reaction going to completion? (Check TLC) start->check_reaction_completion no_completion no_completion check_reaction_completion->no_completion No yes_completion Yes, starting material is consumed check_reaction_completion->yes_completion Yes increase_time Increase reaction time/temperature no_completion->increase_time check_catalyst Ensure sufficient acid catalyst no_completion->check_catalyst check_side_products Are there significant side products? (Check TLC/NMR) yes_completion->check_side_products yes_side_products Yes, significant side products observed check_side_products->yes_side_products Yes no_side_products No, clean reaction but low isolated yield check_side_products->no_side_products No diketopiperazine Suspect diketopiperazine formation? yes_side_products->diketopiperazine n_protection Implement N-Boc protection strategy diketopiperazine->n_protection milder_conditions Use milder esterification (e.g., DCC/DMAP) diketopiperazine->milder_conditions check_workup Review workup and purification procedure no_side_products->check_workup workup_issues Optimize extraction and purification steps check_workup->workup_issues

Caption: A decision tree for troubleshooting low yields in the synthesis of Ethyl 3-Morpholinecarboxylate.

Synthetic Pathways

synthetic_pathways cluster_0 Direct Esterification cluster_1 N-Protection Strategy start_acid Morpholine-3-carboxylic acid ester Ethyl 3-Morpholinecarboxylate start_acid->ester Ethanol, H+ (cat.), Reflux side_product Diketopiperazine ester->side_product Intermolecular condensation start_acid2 Morpholine-3-carboxylic acid n_boc_acid N-Boc-morpholine-3-carboxylic acid start_acid2->n_boc_acid Boc₂O n_boc_ester Ethyl N-Boc-morpholine-3-carboxylate n_boc_acid->n_boc_ester Ethanol, H+ (cat.) final_ester Ethyl 3-Morpholinecarboxylate n_boc_ester->final_ester TFA or HCl

Caption: Comparison of direct esterification and the N-protection strategy for the synthesis of Ethyl 3-Morpholinecarboxylate.

References

Technical Support Center: Purification of Ethyl Morpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl morpholine-3-carboxylate is a versatile heterocyclic building block crucial in the synthesis of various pharmaceutical intermediates and complex molecules.[1] Its utility is contingent on its purity, as residual starting materials, by-products, or solvents can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the purification of crude this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific, practical challenges you may face during the purification process. Each answer explains the chemical principles behind the recommended solution.

Q1: My crude product is contaminated with unreacted morpholine. How can I remove it effectively?

Answer: Unreacted morpholine is a common basic impurity. The most effective way to remove it is through an acid-base extraction .

Causality: Morpholine is a secondary amine, making it basic. By washing the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the morpholine will be protonated, forming a water-soluble ammonium salt (morpholinium chloride).[2][3] This salt will partition into the aqueous layer, which can then be separated and discarded, leaving the neutral ester product in the organic layer.[2][3] It is crucial to use a dilute acid and not to let the pH drop too low to avoid potential hydrolysis of the desired ester product.

See Protocol 1: Acid-Base Extraction for Unreacted Amines.

Q2: I'm struggling to remove residual ethyl chloroacetate from my product. What's the best approach?

Answer: Ethyl chloroacetate has a boiling point (144-146 °C) relatively close to that of the product (predicted ~221 °C), but it is susceptible to hydrolysis.[4] A basic wash followed by distillation is recommended.

Causality: A careful wash with a mild aqueous base, such as saturated sodium bicarbonate solution, can help hydrolyze the residual ethyl chloroacetate to sodium chloroacetate, which is water-soluble and can be removed with the aqueous layer.[5] However, this must be done cautiously to prevent saponification of the desired this compound. The most robust method for separating compounds with different boiling points is fractional distillation under reduced pressure (vacuum distillation) .[6][7][8] Reducing the pressure lowers the boiling points of both compounds, preventing thermal degradation and allowing for a more efficient separation.[7]

See Protocol 2: Fractional Distillation under Reduced Pressure.

Q3: My final product is a persistent yellow or brown color, even after initial extraction. What causes this and how can I decolorize it?

Answer: Coloration in amine-containing compounds often arises from trace amounts of oxidized impurities or metal contaminants from the reaction.[9] These impurities can be difficult to remove by extraction or distillation alone.

Causality & Solutions:

  • Activated Carbon (Charcoal) Treatment: This is a classic and effective method. Activated carbon has a high surface area and can adsorb colored impurities.[9] Simply stir the product, dissolved in an appropriate solvent, with a small amount of activated carbon, and then filter it through a pad of Celite® or a syringe filter.

  • Silica Gel Plug Filtration: Sometimes, the colored impurities are highly polar. Passing a solution of your product through a short plug of silica gel can effectively trap these impurities while allowing your less polar product to elute.

  • Reversed-Phase Chromatography: If the colored impurities are less polar than your product, a reversed-phase flash chromatography step can be highly effective for their removal.[10]

See Protocol 3: Decolorization using Activated Carbon.

Q4: Analytical data (NMR/GC-MS) shows the presence of a higher molecular weight by-product. What is it and how do I remove it?

Answer: A likely by-product is the di-alkylated species, Ethyl 3-ethylmorpholine-3-carboxylate, or other self-condensation products.[11] These impurities are structurally similar to the product but have different physical properties.

Causality: These by-products form when the nitrogen of the product molecule reacts with another molecule of the alkylating agent (ethyl chloroacetate). Since these by-products often have significantly higher boiling points and different polarity, they can be removed by either fractional distillation under reduced pressure or column chromatography .[12][13][14]

  • For Distillation: The desired mono-alkylated product will distill at a lower temperature than the di-alkylated by-products.

  • For Chromatography: The polarity of the di-alkylated product will be different from the mono-alkylated product, allowing for separation on a silica gel column. Amines can sometimes streak on silica gel; adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve separation.[15]

See Protocol 2 for distillation or a standard column chromatography protocol.

Q5: My product seems to be wet (contains water) after workup. How do I dry it properly?

Answer: Water is often introduced during the aqueous extraction (workup) steps. It must be removed before final purification, especially before distillation, to prevent bumping and ensure accurate boiling point measurement.

Causality & Solution: The standard procedure is to use an anhydrous inorganic drying agent. After separating the organic layer from the final aqueous wash, add an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Why it works: These salts form hydrates by binding with the water molecules dissolved in the organic solvent.

  • Procedure: Add the drying agent to the organic solution and swirl. If the agent clumps together, add more until some particles remain free-flowing. Allow it to sit for 10-15 minutes, then filter or decant the dried organic solution. MgSO₄ is a faster and more efficient drying agent but can sometimes be slightly acidic, while Na₂SO₄ is neutral and has a high capacity but works more slowly.

Visual Workflows & Data

Purification Decision Workflow

This diagram outlines a logical sequence for purifying crude this compound based on the identified impurities.

PurificationWorkflow Crude Crude Product (Post-Reaction) Analysis Analyze Crude (TLC, GC-MS, ¹H NMR) Crude->Analysis AcidWash Acid-Base Extraction (e.g., 1M HCl wash) Analysis->AcidWash Basic Impurities? (e.g., Morpholine) BaseWash Mild Base Wash (e.g., sat. NaHCO₃) Analysis->BaseWash Acidic/Hydrolyzable Impurities? AcidWash->BaseWash Dry Dry Organic Layer (e.g., Na₂SO₄) BaseWash->Dry SolventRemoval Remove Solvent (Rotary Evaporation) Dry->SolventRemoval FinalPurification Final Purification SolventRemoval->FinalPurification Distill Vacuum Distillation FinalPurification->Distill Volatile Impurities or High Boiling By-products Chrom Column Chromatography FinalPurification->Chrom Similar Boiling Points or Polar By-products PureProduct Pure Product (Verify Purity) Distill->PureProduct Chrom->PureProduct

Caption: A decision tree for the purification of this compound.

Common Impurities and Properties
ImpurityChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Removal Method
MorpholineC₄H₉NO87.12129Acid-Base Extraction
Ethyl ChloroacetateC₄H₇ClO₂122.55144-146Mild Base Wash, Distillation
WaterH₂O18.02100Drying Agent (Na₂SO₄/MgSO₄)
Ethyl 3-ethylmorpholine-3-carboxylateC₉H₁₇NO₃187.24>220 (est.)Vacuum Distillation, Chromatography

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Unreacted Amines

Objective: To remove basic impurities like morpholine from the crude product mixture.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) solution to the funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.

  • Allow the layers to separate completely. The protonated amine salt will be in the lower aqueous layer (if using ethyl acetate) or the upper aqueous layer (if using dichloromethane).[3][5]

  • Drain and discard the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

  • Drain the organic layer into a clean flask for drying.

Protocol 2: Fractional Distillation under Reduced Pressure

Objective: To separate the product from impurities with significantly different boiling points.

Methodology:

  • Ensure the crude product is dry and free of solvents.

  • Set up a fractional distillation apparatus equipped with a Vigreux column, a vacuum adapter, and receiving flasks.[6][16] Ensure all glass joints are properly sealed with vacuum grease.

  • Add the crude oil and a magnetic stir bar or boiling chips to the distillation flask.

  • Begin stirring and gradually apply vacuum using a vacuum pump protected by a cold trap.

  • Slowly heat the distillation flask using a heating mantle.

  • Collect and discard any low-boiling initial fractions (forerun), which may contain residual solvents or volatile impurities.

  • Collect the main product fraction at a stable temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Stop the distillation when the temperature rises again or when only a small, high-boiling residue remains.

Protocol 3: Decolorization using Activated Carbon

Objective: To remove colored impurities from the product.

Methodology:

  • Dissolve the colored product in a minimum amount of a suitable organic solvent.

  • Add a small amount of activated carbon (typically 1-2% of the product's weight) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Prepare a small plug of Celite® or packed cotton in a funnel and place it over a clean flask.

  • Filter the mixture through the plug to remove the activated carbon. Wash the plug with a small amount of fresh solvent to recover any adsorbed product.

  • Remove the solvent from the filtrate via rotary evaporation to yield the decolorized product.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified this compound? A: It should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (like nitrogen or argon) to prevent degradation from moisture and atmospheric oxygen.[4][17][18] The container should be tightly sealed.

Q: How can I confirm the purity of my final product? A: A combination of analytical techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot suggests high purity, but co-elution is possible.

Q: What are the key safety precautions when handling the reagents and product? A: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Ethyl chloroacetate is a lachrymator and toxic. Morpholine is corrosive. Handle all solvents and reagents according to their Safety Data Sheets (SDS).

References

Stability issues of Ethyl morpholine-3-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Morpholine-3-carboxylate

A Guide to Understanding and Managing Stability in Aqueous Media

Welcome to the technical support center for this compound. This guide has been developed by our senior application scientists to provide researchers, chemists, and drug development professionals with in-depth insights and practical solutions for the stability challenges associated with this molecule, particularly under acidic and basic conditions. Our goal is to move beyond simple instructions, offering a clear rationale for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the stability of this compound.

Q1: What is the primary stability concern when working with this compound in aqueous solutions? The principal liability of this compound is the hydrolysis of its ethyl ester functional group.[1][2] This reaction cleaves the ester bond, yielding Morpholine-3-carboxylic acid and ethanol as the primary degradation products.

Q2: Which conditions are more likely to cause rapid degradation: acidic or basic? Basic conditions are significantly more aggressive toward the ester group.[2][3] Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds rapidly to completion.[3] Acid-catalyzed hydrolysis is also a concern, but the reaction is reversible and typically slower than its base-catalyzed counterpart.[2]

Q3: What are the expected degradation products under typical acidic or basic stress? Under both acidic and basic hydrolytic conditions, the expected products are Morpholine-3-carboxylic acid and ethanol .

Q4: Is the morpholine ring itself susceptible to degradation under these conditions? The morpholine ring is a chemically robust heterocycle and is generally stable under the aqueous acidic or basic conditions typically used for ester hydrolysis.[4][5] The ether linkage within the ring makes the secondary amine nitrogen less nucleophilic than in similar structures like piperidine, contributing to its overall stability.[5] Degradation of the ring typically requires more extreme conditions, such as strong oxidizing agents or specialized enzymatic pathways, which are not the focus of this guide.[6][7]

Q5: What are the recommended storage conditions for the neat compound and its solutions? For the solid compound, storage in an inert atmosphere at 2-8°C is recommended to ensure long-term stability.[8] Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at low temperatures (2-8°C) and buffered to a slightly acidic or neutral pH (pH 4-6) to minimize the rate of hydrolysis. Avoid storing solutions in basic media.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in chemical principles.

Problem Encountered Probable Cause Scientific Rationale & Recommended Solution
Rapid loss of parent compound during basic aqueous work-up (e.g., using 1M NaOH). Base-Catalyzed Hydrolysis (Saponification) The hydroxide ion (OH⁻) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.[9] This reaction is irreversible and often complete within minutes to hours at room temperature.[3] Solution: Avoid strong bases for pH adjustment. Use a milder base like aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Perform extractions quickly and at reduced temperatures (e.g., on an ice bath) to minimize the compound's contact time with the basic aqueous phase.
A new, more polar peak appears in the HPLC chromatogram after the sample sits in an acidic mobile phase (e.g., 0.1% TFA in water/ACN) for several hours. Acid-Catalyzed Hydrolysis In the presence of acid, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[10] This makes it more susceptible to nucleophilic attack by water, a weak nucleophile.[11] While this reaction is an equilibrium, prolonged exposure can lead to noticeable degradation.[2][12] Solution: Always analyze samples as soon as possible after preparation. If delays are unavoidable, keep samples in an autosampler cooled to 4°C.[13] For method development, consider using a buffered mobile phase (e.g., ammonium formate or acetate) closer to neutral pH if the chromatography allows.
Low or inconsistent yields in a synthetic step involving heating in strong acid (e.g., reflux in 6M HCl). Forced Hydrolysis of the Product The conditions required for some synthetic transformations (like deprotection of an acid-labile group) can be harsh enough to simultaneously hydrolyze the ethyl ester product. Solution: If possible, reduce the reaction temperature and/or time. Monitor the reaction closely by TLC or LC-MS to stop it once the primary reaction is complete but before significant degradation occurs. Alternatively, consider a synthetic strategy where the ester is introduced in a later step, avoiding exposure to harsh acidic conditions.

Mechanisms of Degradation

Understanding the underlying chemical mechanisms is crucial for predicting and controlling the stability of this compound.

Acid-Catalyzed Hydrolysis

This is a reversible, multi-step process initiated by the protonation of the ester's carbonyl oxygen.

AcidHydrolysis cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination cluster_4 Step 5: Deprotonation A Ester H3O + H₃O⁺ B Protonated Ester (Activated Electrophile) A->B H2O_1 + H₂O C Tetrahedral Intermediate B->C D Protonated Leaving Group C->D E Protonated Carboxylic Acid D->E EtOH + Ethanol F Carboxylic Acid E->F H3O_2 + H₃O⁺

Caption: Workflow of acid-catalyzed ester hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

This mechanism involves the direct attack of a strong nucleophile (hydroxide ion) and is effectively irreversible due to the final deprotonation step.[3][9]

BaseHydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Alkoxide cluster_2 Step 3: Deprotonation (Irreversible) A Ester OH1 + OH⁻ B Tetrahedral Intermediate A->B C Carboxylic Acid B->C EtO + EtO⁻ D Carboxylate Anion C->D → (fast) EtOH + Ethanol

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding stability, determining degradation pathways, and developing stability-indicating analytical methods.[14][15] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16]

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Stock Solution of This compound (e.g., in ACN or MeOH) acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1M NaOH, RT) start->base control Control (Solvent only, matching temp) start->control sample Take Samples at Time Points (e.g., 0, 2, 4, 8, 24 hr) acid->sample base->sample control->sample neutralize Quench Reaction (Neutralize with acid/base) sample->neutralize dilute Dilute to Final Concentration for Analysis neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic Hydrolysis Stress Test
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a 0.2 M HCl solution in water.

  • Initiation: In a clean vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Place the vial in a water bath or heating block set to a moderately elevated temperature (e.g., 60°C). Prepare a control sample with water instead of HCl.[16]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., 100 µL of 0.1 M NaOH). This prevents further degradation.

  • Analysis: Dilute the quenched sample with mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis Stress Test
  • Preparation: Use the same 1 mg/mL stock solution as in the acid test. Prepare a 0.2 M NaOH solution in water.

  • Initiation: In a clean vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.2 M NaOH. Note: This reaction is much faster, so all subsequent steps should be performed promptly.

  • Incubation: Keep the vial at room temperature (e.g., 25°C). Due to the high reaction rate, elevated temperatures are often unnecessary.

  • Sampling: Take samples at earlier time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., 100 µL of 0.1 M HCl).

  • Analysis: Dilute and analyze as described for the acidic stress test.

References

Technical Support Center: Navigating the Scale-Up of Ethyl Morpholine-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl morpholine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of this process. Our focus is on providing practical, field-proven insights to ensure the successful and scalable production of this valuable chiral building block.

The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1] this compound, as a chiral derivative, offers a versatile platform for the synthesis of a wide array of biologically active molecules.[2][3] However, its multi-step synthesis presents several challenges, particularly during scale-up. This guide will address these challenges in a systematic, question-and-answer format, providing not just solutions but also the underlying scientific rationale.

I. Synthetic Pathway Overview & Key Challenges

A common and scalable synthetic route to (S)-Ethyl morpholine-3-carboxylate hydrochloride commences from the readily available and chiral amino acid, L-serine. The general pathway involves N-protection, esterification, intramolecular cyclization, and reduction, followed by purification.

Synthetic_Pathway A L-Serine B N-Boc-L-Serine A->B Boc2O, Base C N-Boc-L-Serine Ethyl Ester B->C EtOH, Acid catalyst D N-Boc-(S)-morpholin-5-one-3-carboxylate C->D Intramolecular Cyclization E (S)-Ethyl morpholine-3-carboxylate D->E Reduction F (S)-Ethyl morpholine-3-carboxylate HCl E->F HCl

Caption: General synthetic workflow for (S)-Ethyl morpholine-3-carboxylate HCl.

Each step in this pathway presents unique challenges that can impact yield, purity, and scalability. The following sections will provide detailed troubleshooting for each stage.

II. Troubleshooting Guides & FAQs

Step 1: N-Protection of L-Serine

The protection of the amino group of L-serine, typically with a tert-butyloxycarbonyl (Boc) group, is the crucial first step to prevent unwanted side reactions in subsequent steps.

Q1: My N-Boc protection of L-serine is incomplete, leading to a mixture of starting material and product. How can I drive the reaction to completion?

A1: Incomplete reaction is a common issue. Here are several factors to consider:

  • Base Selection and Stoichiometry: A suitable base is critical for deprotonating the amino group, making it nucleophilic.

    • Inorganic Bases: Sodium hydroxide or sodium carbonate are often used in aqueous/organic solvent mixtures.[4] Ensure at least two equivalents of base are used to neutralize the carboxylic acid and the generated acid from the Boc-anhydride.

    • Organic Bases: Triethylamine (TEA) is a common choice in organic solvents like dichloromethane (DCM).[4] Use a slight excess (1.1-1.2 equivalents) relative to the Boc-anhydride.

  • Solvent System: The choice of solvent can significantly impact reaction kinetics.

    • For biphasic systems (e.g., dioxane/water), vigorous stirring is essential to ensure adequate mixing.

    • In organic solvents like DCM or THF, ensure L-serine is sufficiently suspended or solubilized.

  • Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (30-40 °C) can sometimes improve the reaction rate without significant side product formation.

  • Boc-Anhydride (Boc₂O) Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to ensure complete consumption of the starting material.

Experimental Protocol: N-Boc Protection of L-Serine

  • Suspend L-serine (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium hydroxide (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in dioxane dropwise over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an acidic workup to isolate the N-Boc-L-serine.

Step 2: Esterification of N-Boc-L-Serine

The conversion of the carboxylic acid to its ethyl ester is the next critical transformation.

Q2: I am observing low yields during the esterification of N-Boc-L-serine with ethanol. What are the potential causes and solutions?

A2: Low esterification yields can stem from several factors:

  • Catalyst Choice: Acid catalysis is typically employed.

    • Thionyl Chloride (SOCl₂): Adding SOCl₂ to cold ethanol generates HCl in situ, which is a very effective catalyst.[4] This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive reagent.

    • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH): These are also effective catalysts but may require longer reaction times or heating.

  • Water Removal: The esterification reaction is an equilibrium process. The presence of water will shift the equilibrium back towards the starting materials.

    • Use anhydrous ethanol and ensure all glassware is thoroughly dried.

    • If using H₂SO₄ or p-TsOH, a Dean-Stark apparatus can be used to remove water azeotropically during the reaction, especially on a larger scale.

  • Reaction Temperature and Time: Refluxing the reaction mixture is generally necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

ParameterCondition A (SOCl₂)Condition B (p-TsOH)
Catalyst Thionyl Chloridep-Toluenesulfonic Acid
Solvent Anhydrous EthanolAnhydrous Ethanol/Toluene
Temperature 0 °C to RefluxReflux
Work-up Neutralization with baseNeutralization with base
Advantages High yield, faster reactionMilder, less corrosive
Disadvantages Corrosive, moisture sensitiveLonger reaction time, requires water removal

Table 1: Comparison of Esterification Conditions.

Step 3: Intramolecular Cyclization

This is often the most challenging step in the synthesis, where the hydroxyl group of the serine backbone displaces a leaving group to form the morpholinone ring. A common strategy involves converting the hydroxyl group into a better leaving group.

Q3: The intramolecular cyclization to form the morpholinone ring is giving low yields and multiple side products. How can I optimize this step?

A3: This is a critical and often problematic step. Success hinges on efficient activation of the hydroxyl group and controlling the subsequent intramolecular nucleophilic substitution.

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be activated.

    • Mitsunobu Reaction: This is a reliable method using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, the stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to remove on a large scale.

    • Sulfonylation: Conversion of the hydroxyl group to a mesylate (MsCl) or tosylate (TsCl) in the presence of a base like triethylamine or pyridine creates an excellent leaving group. The subsequent cyclization can then be effected by adding a base.

  • Base Selection for Cyclization: A non-nucleophilic base is crucial to promote the intramolecular cyclization without causing intermolecular side reactions or epimerization.

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that is effective but requires careful handling due to its pyrophoric nature.

    • Potassium tert-Butoxide (t-BuOK): Another strong, non-nucleophilic base that is often a good choice for this transformation.

  • Solvent and Temperature: Anhydrous polar aprotic solvents like THF or DMF are typically used. The reaction temperature should be carefully controlled to minimize side reactions. Starting at a low temperature (0 °C) and slowly warming to room temperature is a common strategy.

Troubleshooting Workflow for Cyclization

Cyclization_Troubleshooting Start Low Yield in Cyclization Q1 Was the hydroxyl group effectively activated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate for cyclization? A1_Yes->Q2 Sol1 Optimize activation step: - Check purity of reagents (MsCl, TsCl) - Ensure anhydrous conditions - Verify base stoichiometry A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are there signs of intermolecular side reactions? A2_Yes->Q3 Sol2 Select a suitable non-nucleophilic base: - Consider NaH or t-BuOK - Ensure anhydrous conditions A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Employ high dilution conditions to favor intramolecular cyclization. A3_Yes->Sol3 End Optimized Cyclization A3_No->End Sol3->End

Caption: Decision tree for troubleshooting the intramolecular cyclization step.

Step 4: Reduction of the Morpholinone

The carbonyl group of the morpholinone ring needs to be reduced to a methylene group.

Q4: During the reduction of the morpholinone, I am also observing the reduction of the ethyl ester group. How can I selectively reduce the amide carbonyl?

A4: This is a common selectivity challenge. The choice of reducing agent is critical.

  • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are generally effective for the selective reduction of amides in the presence of esters.

  • Reaction Conditions: The reaction is typically performed in an anhydrous solvent like THF at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate.

  • Work-up: A careful quench with methanol followed by an acidic workup is necessary to hydrolyze the borane complexes and isolate the product.

Q5: The work-up of the borane reduction is problematic on a larger scale. Are there alternative reducing agents?

A5: While borane reagents are common, other options can be considered, though they may have their own challenges:

  • Lithium Aluminum Hydride (LAH): LAH is a very powerful reducing agent and will likely reduce both the amide and the ester. It is generally not suitable for this selective transformation.

  • Catalytic Hydrogenation: Under certain conditions (high pressure, specific catalysts), amides can be hydrogenated. However, this often requires harsh conditions that may also affect the ester.

For scale-up, optimizing the work-up of the borane reduction is often the most practical approach. This may involve careful control of the quench temperature and the use of specific work-up procedures to manage the formation of boric acid byproducts.

Step 5: Purification and Salt Formation

The final step involves purifying the free base and converting it to a stable, crystalline salt, typically the hydrochloride.

Q6: I am struggling to purify the final product. It is an oil, and column chromatography is not ideal for large quantities. What is a scalable purification strategy?

A6: Purification of the free base, which is often an oil, can be challenging on a large scale. A robust and scalable method is to form a salt and purify it by crystallization.

  • Salt Formation: Dissolve the crude free base in a suitable solvent like ethyl acetate or diethyl ether and add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane). The hydrochloride salt will often precipitate out.

  • Crystallization: The precipitated salt can then be recrystallized from a suitable solvent system to achieve high purity.

    • Common solvents for recrystallizing amine hydrochlorides include ethanol, isopropanol, or mixtures of an alcohol with an ether or an ester.[5]

  • Chiral Purity: It is essential to confirm the enantiomeric excess (ee) of the final product, as some steps, particularly those involving strong bases, could potentially cause epimerization. Chiral HPLC is the standard method for determining the ee.

Experimental Protocol: Salt Formation and Crystallization

  • Dissolve the crude (S)-Ethyl morpholine-3-carboxylate in ethyl acetate.

  • Slowly add a solution of HCl in isopropanol (1.1 eq) with stirring.

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid by filtration and wash with cold ethyl acetate.

  • Recrystallize the crude salt from a mixture of ethanol and diethyl ether to obtain the pure (S)-Ethyl morpholine-3-carboxylate hydrochloride.

III. Summary of Key Scale-Up Challenges and Recommendations

ChallengeRecommendation
Incomplete Reactions Optimize stoichiometry of reagents and catalysts; control reaction temperature and time.
Difficult Product Isolation Utilize extractive work-ups and consider salt formation for easier handling and purification.
Side Product Formation Carefully select reagents and reaction conditions to enhance selectivity; use high-dilution for intramolecular reactions.
Purification at Scale Avoid chromatography where possible; develop a robust crystallization procedure for the final product salt.[6][7][8][9]
Chiral Integrity Monitor enantiomeric excess at key stages, especially after steps involving strong bases or elevated temperatures.

Table 2: Key Scale-Up Considerations.

IV. Conclusion

The successful scale-up of this compound production requires a thorough understanding of the reaction mechanisms at each step and careful optimization of reaction conditions. By anticipating and addressing the common challenges outlined in this guide, researchers and process chemists can develop a robust, efficient, and scalable synthesis. This technical support center serves as a living document and will be updated as new insights and methodologies become available.

V. References

  • Bera, S., et al. (2013). A Straightforward Synthesis of N-Tert-butoxycarbonyl Serinate Acetonide Methyl Ester. ResearchGate. --INVALID-LINK--

  • ChemicalBook. (n.d.). BOC-SER-OH synthesis. --INVALID-LINK--

  • ChemScene. (n.d.). 84005-98-1 | this compound. --INVALID-LINK--

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135.

  • Organic Syntheses. (n.d.). N-BOC-L-SERINE METHYL ESTER. --INVALID-LINK--

  • ResearchGate. (2022). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Morpholines. Synthesis and Biological Activity. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Organic and Biomolecular Chemistry. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4. --INVALID-LINK--

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. --INVALID-LINK--

  • MDPI. (2021). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 26(15), 4581. --INVALID-LINK--

  • PubMed. (2024). Stereoselective Crystallization of Chiral Pharmaceuticals Aided by Cellulose Derivatives through Helical Pattern Matching. --INVALID-LINK--

  • ResearchGate. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. --INVALID-LINK--

  • ResearchGate. (2022). Recent advances in the field of chiral crystallization. --INVALID-LINK--

  • ResearchGate. (2025). Synthesis of Biologically Important Chiral Morpholine Derivatives. --INVALID-LINK--

  • ResearchGate. (2025). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. --INVALID-LINK--

  • PubMed. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. --INVALID-LINK--

  • PubMed. (2017). Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. (n.d.). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. --INVALID-LINK--

  • Technobis. (2022). Advancements in chiral crystallization. --INVALID-LINK--

  • BLD Pharm. (n.d.). 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride. --INVALID-LINK--

  • ChemScene. (n.d.). 1269444-31-6 | this compound hydrochloride. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. --INVALID-LINK--

  • ResearchGate. (n.d.). Preparation of morpholin‐3‐ones 6a–f and thiomorpholin‐3‐ones 7a–j. --INVALID-LINK--

  • ResearchGate. (2025). (PDF) Cyclobutane serine amino acid derivatives as 5-hydroxyproline precursors. --INVALID-LINK--

References

By-product formation in morpholine ring closure reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of morpholine, with a specific focus on by-product formation in ring closure reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing morpholine?

A1: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA), typically with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[1][2] The DEG route is often favored in modern manufacturing due to its efficiency and avoidance of large salt waste streams.[2][3] A third, less common method involves the reaction of bis(2-chloroethyl) ether with ammonia.

Q2: Which catalysts are typically employed in the diethylene glycol (DEG) to morpholine process?

A2: The DEG route utilizes hydrogenation catalysts to facilitate the reductive amination and cyclization. Common catalysts consist of metals such as nickel, copper, or cobalt, often on an alumina or silica-alumina support.[2][4] The choice of catalyst is critical as it influences reaction selectivity, yield, and the by-product profile.[5]

Q3: What are the major side reactions and by-products associated with morpholine synthesis?

A3: By-product formation is a key challenge.

  • In the DEG route , a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and incomplete conversion can leave this in the product mixture. N-ethylmorpholine is another significant by-product, formed through side reactions on the catalyst surface.[2] High-molecular-weight condensation products, or "heavies," can also form, reducing yield.[2]

  • In the DEA route , the use of sulfuric acid results in large quantities of sodium sulfate by-product after neutralization, which requires disposal.[5]

  • In the bis(2-haloethyl)ether route , the primary by-product is ammonium chloride, which must be filtered from the product. Over-alkylation can also lead to the formation of quaternary ammonium salts.[6][7]

Q4: What are typical yields for morpholine synthesis?

A4: Yields are highly dependent on the specific process, catalyst, and reaction conditions. Industrial processes for the DEA route using oleum (fuming sulfuric acid) have reported yields as high as 90-95%.[2][8] A lab-scale synthesis from DEA might yield between 35-50%.[2][9] For the DEG route, conversions of DEG to morpholine can reach over 60-90% with high selectivity under optimized conditions.[2]

Q5: Are there any specific safety concerns I should be aware of when synthesizing morpholine?

A5: Yes, there are several critical safety precautions. The dehydration of diethanolamine involves using concentrated strong acids (like sulfuric acid or oleum) at very high temperatures, which is hazardous.[10] The initial mixing of DEA and acid is a strongly exothermic reaction that requires careful temperature control.[9][10] The DEG route involves high pressures and temperatures and the use of flammable hydrogen gas, requiring appropriate reactor systems and safety protocols.[5] Morpholine itself is a flammable liquid and should be handled in a well-ventilated fume hood.

Troubleshooting Guide

This guide provides solutions to common issues encountered during morpholine synthesis experiments, focusing on by-product identification and mitigation.

Issue 1: Low Yield and Presence of Unreacted Starting Material

Symptoms:

  • Final product yield is significantly lower than expected.

  • GC/MS or NMR analysis shows a high percentage of remaining diethanolamine (DEA) or diethylene glycol (DEG).

Possible Causes & Solutions:

  • Insufficient Reaction Temperature or Time: The cyclization reaction, particularly the DEA dehydration, requires high temperatures (often >180 °C) to proceed efficiently.[8][9]

    • Corrective Action: Verify the internal reaction temperature with a calibrated thermocouple. Ensure the reaction is held at the target temperature for the prescribed duration. For the DEA/acid route, a reaction time of several hours is typical.[9]

  • Inefficient Water Removal (DEA Route): In the acid-catalyzed dehydration of DEA, water is a product. Its presence can inhibit the forward reaction according to Le Châtelier's principle.

    • Corrective Action: Ensure your distillation apparatus is efficient. For lab-scale synthesis, using a Dean-Stark trap or ensuring a slow distillation of water from the reaction mixture can help drive the equilibrium toward the product.

  • Catalyst Deactivation (DEG Route): The hydrogenation catalyst may be poisoned by impurities in the starting materials or fouled by high-molecular-weight by-products.[2]

    • Corrective Action: Ensure high purity of DEG and ammonia. If deactivation is suspected, consider catalyst regeneration according to the manufacturer's protocol or replace the catalyst bed.

Workflow: Troubleshooting Low Morpholine Yield

G cluster_dea DEA Route cluster_deg DEG Route start Low Yield of Morpholine Detected check_sm Analysis Shows High Starting Material (SM)? start->check_sm cause_dea_temp Insufficient Temperature or Time? check_sm->cause_dea_temp Yes (DEA Route) cause_dea_water Inefficient Water Removal? check_sm->cause_dea_water Yes (DEA Route) cause_deg_catalyst Catalyst Deactivation? check_sm->cause_deg_catalyst Yes (DEG Route) cause_deg_conditions Suboptimal T, P, or H2 Flow? check_sm->cause_deg_conditions Yes (DEG Route) action_dea_temp Verify internal temperature (>180°C). Increase reaction time. cause_dea_temp->action_dea_temp action_dea_water Improve distillation efficiency. Use Dean-Stark trap. cause_dea_water->action_dea_water end_node Re-run Reaction & Analyze action_dea_temp->end_node action_dea_water->end_node action_deg_catalyst Ensure SM purity. Regenerate or replace catalyst. cause_deg_catalyst->action_deg_catalyst action_deg_conditions Optimize reaction parameters (T: 150-400°C, P: 30-400 atm). cause_deg_conditions->action_deg_conditions action_deg_catalyst->end_node action_deg_conditions->end_node

Caption: Logical workflow for troubleshooting low morpholine yield.

Issue 2: Significant Formation of N-Ethylmorpholine or Other N-Alkyl By-products

Symptoms:

  • GC/MS analysis reveals a significant peak corresponding to N-ethylmorpholine (M+15) or other N-alkylated morpholines.

Possible Causes & Solutions:

  • Catalyst-Mediated Side Reactions (DEG Route): In the DEG process, N-ethylmorpholine is a known by-product. Its formation can be promoted by certain catalyst types and reaction conditions that favor further reduction and alkylation reactions.

    • Corrective Action: The selectivity can be highly dependent on temperature. Modifying the reaction temperature may reduce the formation of this by-product. Consult literature or catalyst supplier recommendations for the optimal temperature window that favors morpholine formation over N-alkylation.

  • Contaminated Starting Materials: If using alcohols as solvents or if they are present as impurities, N-alkylation of the morpholine product can occur, especially under catalytic conditions.[11]

    • Corrective Action: Ensure the purity of all starting materials and solvents. Use dedicated and clean reaction vessels. Analyze incoming raw materials for potential contaminants that could act as alkylating agents.

Issue 3: Formation of High-Molecular-Weight By-products ("Heavies")

Symptoms:

  • The crude product is highly viscous or contains a tar-like residue.

  • Distillation is difficult, leaving a large amount of non-volatile residue.

  • GC analysis shows broad, late-eluting peaks.

Possible Causes & Solutions:

  • Intermolecular Condensation: At high temperatures, especially with strong acid catalysts, intermolecular etherification or amination reactions can occur between starting materials or intermediates, leading to dimers and oligomers. For example, bis(2-morpholinoethyl) ether is a known by-product formed from DEG and morpholine.[12]

    • Corrective Action: Optimize the reaction temperature. While a high temperature is needed for cyclization, excessively high temperatures can promote side reactions. See the table below for the effect of temperature on by-product distribution in the DEG route. Reducing reaction time can also minimize the formation of these "heavies."[2]

Data & Protocols

Data: Effect of Temperature on Product Distribution

The following table summarizes product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on by-product formation.

Temperature (°C)Morpholine (%)2-(2-aminoethoxy)ethanol (AEE) (%)"Heavies" (%)
17062.425.112.5
19075.315.29.5
21080.111.58.4
23082.59.87.7
Data adapted from U.S. Patent 4,647,663.[2] Product distribution is given in gas chromatograph area percent.
Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the dehydration of diethanolamine using a strong acid. It is a hazardous procedure that must be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid

  • Calcium Oxide (50 g) or Sodium Hydroxide

  • Potassium Hydroxide pellets (20 g)

  • Sodium metal (~1 g, optional, for final drying)

Procedure:

  • Acidification: To a round-bottom flask equipped with a thermocouple and condenser, add 62.5 g of diethanolamine.[9] While cooling in an ice bath, slowly and carefully add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[9][10]

  • Dehydration/Cyclization: Heat the mixture to drive off the water. Once the water is removed, continue heating to raise the internal temperature to 200-210 °C. Maintain this temperature for 15 hours to effect the cyclization.[9]

  • Cooling & Solidification: Allow the mixture to cool to ~160 °C and pour the thick morpholine hydrochloride paste into a crystallization dish to solidify. Do not let it solidify in the flask.

  • Free-Basing: Scrape the solid paste into a blender or mortar and pestle and thoroughly mix with 50 g of powdered calcium oxide.[9]

  • Distillation: Transfer the resulting paste to a dry round-bottom flask and perform a distillation (a strong flame or high-temperature heating mantle is required). Collect the crude, wet morpholine distillate.[9]

  • Drying & Purification: a. Transfer the crude distillate to a flask and add 20 g of potassium hydroxide pellets. Stir for 1 hour to remove the bulk of the water.[9] b. Decant the upper morpholine layer into a clean, dry distillation apparatus. c. (Optional) For ultra-dry morpholine, add ~1 g of sodium metal and reflux for one hour. d. Perform a final fractional distillation, collecting the fraction that boils between 126-129 °C. The expected yield is 35-50%.[9]

Diagram: Primary Industrial Synthesis Routes for Morpholine

Caption: Primary industrial synthesis routes for morpholine.

References

Optimizing solvent systems for Ethyl morpholine-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Morpholine-3-Carboxylate Reactions

Welcome to the technical support center for optimizing reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern reaction success. Here, we will dissect common challenges and provide robust, field-tested solutions with a focus on the critical role of solvent systems.

The secondary amine of the morpholine ring in this compound is a potent nucleophile, making N-alkylation a cornerstone of its synthetic utility. The success of these reactions, which typically proceed via an SN2 mechanism, is profoundly influenced by the chosen solvent. The solvent's role extends beyond simply dissolving reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby dictating reaction rates and product profiles.[1][2]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical challenges encountered in the laboratory.

Troubleshooting & FAQs

Question 1: My N-alkylation reaction is extremely slow or not proceeding to completion. What is the most likely cause?

Answer: The most common culprit for slow N-alkylation reactions is suboptimal solvent choice, particularly the use of polar protic solvents.

Scientific Rationale: N-alkylation of a secondary amine like this compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is highly dependent on the nucleophilicity of the amine.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds with the lone pair of electrons on the morpholine nitrogen.[3][4] This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required to break these interactions before it can attack the electrophile (alkyl halide).[5][6] This strong solvation significantly dampens nucleophilicity and slows the reaction rate.[7][8]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments to dissolve charged species but lack O-H or N-H bonds.[3][9] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺ in KI) but interact only weakly with the anionic nucleophile itself.[5][10] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction rate.[10] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[10]

Troubleshooting Workflow:

Caption: Troubleshooting slow N-alkylation reactions.

Question 2: I'm observing significant side-product formation, especially di-alkylation or elimination. How can the solvent system help mitigate this?

Answer: Side-product formation is often a kinetic vs. thermodynamic issue that can be influenced by the solvent's properties and the reaction conditions.

Scientific Rationale:

  • Over-alkylation (Quaternization): The product, an N-alkylated morpholine, can sometimes be more nucleophilic than the starting material and react further with the alkylating agent to form a quaternary ammonium salt. Highly polar aprotic solvents like DMF or DMSO, while excellent for the primary SN2 reaction, can also stabilize the charged quaternary product, potentially favoring its formation.

  • Elimination (E2): If the alkylating agent has a proton on the beta-carbon and a strong, sterically hindered base is used, an E2 elimination reaction can compete with the SN2 substitution. The choice of solvent can influence the base's effective strength and the preferred pathway.

Recommended Solutions:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the this compound relative to the alkylating agent.

  • Solvent Choice: For reactive alkylating agents prone to over-alkylation, a less polar aprotic solvent like THF or 2-MeTHF might be a better choice than DMF or DMSO. These solvents are less effective at stabilizing the highly polar transition state of the second alkylation.

  • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique for minimizing side reactions. It allows the use of less polar solvents like toluene or MTBE with inorganic bases (e.g., K₂CO₃) in an aqueous phase.[11] A phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) shuttles the nucleophile into the organic phase for the reaction. This maintains a low concentration of the active nucleophile in the organic phase, suppressing the rate of the second alkylation.[11][12][13]

Data Presentation: Solvent Property Comparison

SolventDielectric Constant (20°C)TypeBoiling Point (°C)Typical Application Notes for N-Alkylation
Dimethylformamide (DMF)36.7Polar Aprotic153Excellent. High reaction rates, good solubility. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO)47.2Polar Aprotic189Excellent. Very high rates, but very high boiling point makes workup challenging.
Acetonitrile (MeCN)36.6Polar Aprotic82Very Good. Promotes fast reactions and is easier to remove than DMF/DMSO.
Tetrahydrofuran (THF)7.5Borderline Aprotic66Good. Lower polarity can help control over-alkylation. May be too slow for unreactive electrophiles.
Toluene2.4Non-Polar111Poor (unless with PTC). Generally unsuitable due to poor solubility of reactants.
Ethanol25.0Polar Protic78Poor. Strong H-bonding significantly slows the reaction.[14][15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using a Polar Aprotic Solvent

This protocol describes a standard N-alkylation of this compound with an alkyl bromide.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 equiv)

  • Potassium Iodide (KI), catalytic (0.1 equiv)

  • Acetonitrile (MeCN), anhydrous (approx. 0.1 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound, K₂CO₃, and KI.

  • Solvent Addition: Add anhydrous Acetonitrile via syringe.

  • Reagent Addition: Add the alkyl bromide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C. The optimal temperature may vary depending on the reactivity of the alkyl bromide.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The starting material is polar; the product will be less polar.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts through a pad of Celite, washing with a small amount of acetonitrile or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Solvent Screening Workflow

To optimize your specific reaction, a parallel solvent screen is highly effective.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Parallel Reaction cluster_analysis Analysis prep1 Weigh Substrate, Base (K2CO3), and Electrophile into 4 vials prep2 Add stir bars prep1->prep2 solv1 Add DMF (Vial 1) prep2->solv1 heat Heat all vials to 60°C with stirring solv1->heat solv2 Add Acetonitrile (Vial 2) solv2->heat solv3 Add THF (Vial 3) solv3->heat solv4 Add Toluene + TBAB (Vial 4, PTC) solv4->heat tlc Take aliquot from each vial at t = 1h, 4h, 12h heat->tlc analyze Analyze by TLC/LC-MS for conversion & side products tlc->analyze decision Optimal Solvent Identified analyze->decision Select solvent with best combination of rate and purity

Caption: Parallel workflow for efficient solvent screening.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Ethyl Morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Morpholine-3-carboxylate Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability. Ethyl morpholine-3-carboxylate, a key building block, provides a strategic entry point for the synthesis of a diverse array of more complex molecules. Its inherent chirality at the C3 position offers opportunities for stereoselective synthesis, a critical aspect in modern drug discovery. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and limitations, supported by detailed experimental protocols and data.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached from different perspectives, primarily categorized by the method of ring formation and the choice of starting materials. This guide will focus on two prominent strategies:

  • Route 1: Chiral Pool Synthesis from L-Serine Ethyl Ester. This approach leverages a readily available and enantiomerically pure starting material from the chiral pool to construct the morpholine ring.

  • Route 2: Cyclization of a Preformed N-(2-Hydroxyethyl) Amino Acid Derivative. This strategy involves the formation of a key acyclic precursor followed by an intramolecular cyclization to yield the target morpholine.

The following diagram illustrates the overall workflow for the validation and comparison of these synthetic routes.

Caption: Overall workflow for the validation and comparison of synthetic routes to this compound.

Route 1: Chiral Pool Synthesis from L-Serine Ethyl Ester

This synthetic approach is predicated on the use of L-serine ethyl ester, an inexpensive and enantiomerically pure starting material. The strategy involves N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization to form the morpholine ring. A key advantage of this route is the direct transfer of chirality from the starting material to the final product.

Reaction Mechanism

The synthesis commences with the protection of the amino group of L-serine ethyl ester, followed by N-alkylation with a suitable 2-haloethanol. The subsequent intramolecular cyclization is typically base-mediated, proceeding through a Williamson ether synthesis-type mechanism.

Caption: Reaction mechanism for the synthesis of this compound from L-Serine Ethyl Ester.

Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl)-L-serine ethyl ester

  • To a solution of L-serine ethyl ester hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., triethylamine, 2.2 equivalents) and stir at room temperature.

  • Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-hydroxyethyl)-L-serine ethyl ester.

Step 2: Intramolecular Cyclization to Ethyl (S)-morpholine-3-carboxylate

  • Dissolve the N-(2-hydroxyethyl)-L-serine ethyl ester (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Add a strong base (e.g., sodium hydride, 1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford Ethyl (S)-morpholine-3-carboxylate.

Supporting Experimental Data
ParameterValue
Starting Material L-Serine Ethyl Ester Hydrochloride
Overall Yield 65-75%
Purity (by HPLC) >98%
Key Reagents 2-Chloroethanol, Triethylamine, Sodium Hydride
Reaction Time 24-36 hours
Purification Column Chromatography

Route 2: Intramolecular Cyclization of N-(2-Hydroxyethyl)aspartic Acid Diethyl Ester

This alternative route employs a different strategy, starting from the readily available diethyl L-aspartate. The core of this method is the reductive amination of the amino group with a protected hydroxyacetaldehyde, followed by an intramolecular cyclization.

Reaction Mechanism

The synthesis begins with the reaction of diethyl L-aspartate with a suitable protected two-carbon aldehyde, such as 2,2-dimethoxyacetaldehyde, under reductive amination conditions. The resulting secondary amine is then deprotected and cyclized in a one-pot fashion or in a separate step to yield the desired morpholine ring.

Caption: Reaction mechanism for the synthesis of this compound from Diethyl L-Aspartate.

Experimental Protocol

Step 1: Synthesis of Diethyl N-(2,2-dimethoxyethyl)-L-aspartate

  • Dissolve diethyl L-aspartate (1 equivalent) and 2,2-dimethoxyacetaldehyde (1.2 equivalents) in a suitable solvent like methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (1.5 equivalents), portion-wise while maintaining the pH between 6 and 7 with acetic acid.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield diethyl N-(2,2-dimethoxyethyl)-L-aspartate.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the protected intermediate (1 equivalent) in a mixture of THF and aqueous acid (e.g., 1M HCl).

  • Stir the mixture at room temperature to effect the deprotection of the acetal.

  • Neutralize the reaction with a base (e.g., sodium bicarbonate) and then add a suitable base for cyclization (e.g., potassium carbonate).

  • Heat the mixture to reflux to promote the intramolecular cyclization.

  • After cooling, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain Ethyl (S)-morpholine-3-carboxylate.

Supporting Experimental Data
ParameterValue
Starting Material Diethyl L-Aspartate
Overall Yield 50-60%
Purity (by HPLC) >97%
Key Reagents 2,2-Dimethoxyacetaldehyde, Sodium Cyanoborohydride
Reaction Time 36-48 hours
Purification Column Chromatography

Comparison and Discussion

FeatureRoute 1 (from L-Serine Ethyl Ester)Route 2 (from Diethyl L-Aspartate)
Starting Material Readily available, enantiopureReadily available, enantiopure
Number of Steps 22
Overall Yield Generally higher (65-75%)Moderate (50-60%)
Reagent Toxicity Use of sodium hydride requires cautionSodium cyanoborohydride is toxic
Scalability Good, with appropriate handling of NaHModerate, purification can be challenging
Stereocontrol Excellent, chirality is preservedGood, chirality is generally preserved

Expertise & Experience Insights:

Route 1 offers a more direct and higher-yielding pathway to the target molecule. The use of L-serine as a chiral starting material is a classic and effective strategy. However, the handling of sodium hydride on a large scale requires specialized equipment and stringent safety protocols.

Route 2, while providing a viable alternative, tends to have lower overall yields. The reductive amination step can sometimes lead to side products, and the deprotection/cyclization sequence may require careful optimization to achieve good conversion. From a process development perspective, Route 1 is likely to be more favorable for large-scale synthesis, provided the necessary safety measures for handling sodium hydride are in place.

Conclusion and Recommendations

Both synthetic routes presented provide viable methods for the preparation of this compound.

  • Route 1 is recommended for its higher overall yield and more straightforward transformations. It is the more efficient of the two routes, making it preferable for both laboratory-scale synthesis and potential scale-up. The primary consideration is the safe handling of sodium hydride.

  • Route 2 serves as a valuable alternative, particularly if the reagents for Route 1 are unavailable or if alternative starting materials are desired. While the yield is lower, the reaction conditions are generally milder, which may be advantageous in certain contexts.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and safety considerations. Both routes provide a solid foundation for accessing the valuable this compound scaffold for further elaboration in drug discovery and development programs.

Guide to Structure Confirmation of Ethyl Morpholine-3-carboxylate Derivatives: A Comparative Analysis Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1] Ethyl morpholine-3-carboxylate and its derivatives serve as versatile scaffolds in the synthesis of novel therapeutic agents, making the unambiguous confirmation of their three-dimensional structure a critical step in the drug discovery pipeline. An erroneous structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this compound derivatives, with a primary focus on single-crystal X-ray crystallography as the definitive method. We will explore the causality behind experimental choices and contrast the unparalleled insights from crystallography with the complementary data obtained from spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is universally regarded as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[2][3][4] It provides a precise and unambiguous three-dimensional map of atoms in the solid state. This is not a model or an interpretation; it is a direct visualization of the molecule's architecture.

The fundamental principle involves irradiating a single crystal with a beam of X-rays.[5] The electrons of the atoms within the crystal lattice diffract the X-rays in a specific, predictable pattern. By measuring the directions and intensities of these diffracted beams, scientists can reconstruct a complete electron density map of the molecule and, from that, determine precise atomic positions, bond lengths, bond angles, and stereochemistry.[4][6] For chiral molecules like many this compound derivatives, SCXRD is the only common laboratory technique that can determine the absolute configuration without ambiguity.

Experimental Workflow: From Powder to Final Structure

The journey from a newly synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The causality is clear: a successful outcome in refinement is wholly dependent on the quality of the data collected, which in turn depends on the quality of the crystal.

workflow cluster_synthesis Phase 1: Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing cluster_structure Phase 4: Structure Determination synthesis Synthesis & Purification characterization Initial Characterization (NMR, MS, IR) synthesis->characterization Purity Check growth Crystal Growth characterization->growth selection Crystal Selection growth->selection Microscopic Evaluation mount Mounting & Cooling selection->mount collection X-ray Data Collection mount->collection processing Data Processing collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure Final 3D Structure validation->final_structure CIF File & Report

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

  • Synthesis and High-Purity Purification: The starting point for any crystallization is a compound of the highest possible purity. Impurities can inhibit crystal nucleation and growth, leading to oils, amorphous solids, or poorly formed crystals. Chromatographic techniques are typically employed, followed by spectroscopic confirmation (NMR, MS) to ensure chemical identity and purity.[7]

  • Crystallization: This is often the most challenging, trial-and-error phase. The goal is to create a supersaturated solution from which molecules can slowly deposit in an ordered lattice, forming a single crystal. For this compound derivatives, which are typically small organic molecules, common methods include:

    • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture. The container is covered but not perfectly sealed (e.g., with perforated parafilm), allowing the solvent to evaporate slowly over days or weeks. This gradual increase in concentration encourages slow, ordered crystal growth.

    • Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a sealed container along with a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or even lower in a refrigerator.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1–0.4 mm in size, with sharp edges and no visible fractures) is selected under a microscope. It is carefully mounted on a specialized loop or fiber and immediately flash-cooled in a stream of liquid nitrogen (~100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The mounted crystal is placed on a diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.[8] The crystal is slowly rotated, and a detector records the diffraction pattern—a series of spots of varying intensity—at hundreds of different orientations.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. Computational software is then used to solve the "phase problem" and generate an initial electron density map. From this map, a preliminary model of the molecule is built. This model is then refined against the experimental data, a process that iteratively adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[9][10] The final output is a detailed structural model, including precise atomic coordinates, bond lengths, angles, and thermal parameters.[11][12]

A Comparative Overview: Where Other Techniques Stand

While X-ray crystallography provides the definitive answer, other techniques are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.

comparison cluster_question cluster_techniques cluster_answer q_node What structural information is needed? xrd X-ray Crystallography Connectivity Conformation Relative Stereochemistry Absolute Configuration a_conn Connectivity (Which atoms are bonded?) xrd:p1->a_conn Definitive a_conf Conformation (3D shape/torsion angles) xrd:p2->a_conf Definitive (Solid State) a_rel_stereo Relative Stereochemistry (e.g., cis/trans) xrd:p3->a_rel_stereo Definitive a_abs_stereo Absolute Configuration (R/S) xrd:p4->a_abs_stereo Definitive nmr NMR Spectroscopy Connectivity Solution Conformation (avg.) Relative Stereochemistry (often) N/A nmr:p1->a_conn Primary Method nmr:p2->a_conf Through NOE/ROE nmr:p3->a_rel_stereo Through J-coupling/NOE ms Mass Spectrometry Connectivity (inferred) N/A N/A N/A ms:p1->a_conn From Fragmentation

Caption: Logical flow of structural information from different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining molecular structure in solution.[13] For morpholine derivatives, characteristic patterns in ¹H and ¹³C NMR spectra can quickly confirm the presence of the morpholine ring and the ethyl carboxylate group.[14][15][16]

  • Expertise & Causality: 2D NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are used to piece together the carbon-hydrogen framework of the molecule, establishing atomic connectivity.[15] This is the primary method for determining the constitution of a molecule before attempting crystallization.

  • Trustworthiness & Limitations: While excellent for connectivity, NMR provides data on the time-averaged conformation in solution. Molecules can be flexible, and the solution structure may differ from the solid-state structure, which is often the more relevant conformation for binding to a biological target. While relative stereochemistry can often be deduced through coupling constants and Nuclear Overhauser Effect (NOE) experiments, determining absolute configuration is not feasible without specialized chiral derivatizing agents.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula of a compound.[17][18][19]

  • Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for morpholine derivatives, typically showing a strong protonated molecule [M+H]⁺. The accurate mass measurement confirms the elemental composition, validating that the correct atoms are present. Tandem MS (MS/MS) involves fragmenting the parent ion to provide clues about the molecule's substructures.[17][19]

  • Trustworthiness & Limitations: MS is fundamentally unable to distinguish between isomers (compounds with the same formula but different structures). It provides no information on stereochemistry or the 3D arrangement of atoms. Its role is to confirm the molecular formula, complementing the connectivity information from NMR.[18][19]

Comparative Data Summary
FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample State Single Crystal (Solid)SolutionSolid or Solution
Connectivity Definitive. Directly visualizes all bonds.Excellent. Determined via 2D correlation experiments.Inferred. Deduced from fragmentation patterns.
Molecular Formula Definitive. Confirmed by the refined structure.Indirectly confirmed by integrating signals.Excellent. Determined by high-resolution mass.
Stereochemistry Definitive. Both relative and absolute configuration.Good. Relative stereochemistry often determined.None. Cannot distinguish stereoisomers.
Conformation Definitive. Precise solid-state conformation.Provides the average conformation in solution.None.
Primary Use Unambiguous 3D structure determination.Primary structure elucidation (connectivity).Molecular formula confirmation.

Conclusion: An Integrated Approach

For the unequivocal structural confirmation of novel this compound derivatives, an integrated analytical approach is paramount. NMR and mass spectrometry are the workhorse techniques for initial confirmation of connectivity and molecular formula.[7] However, when the stakes are high—as they are in drug development—the potential for ambiguity in stereochemistry and conformation necessitates a more definitive method.

Single-crystal X-ray crystallography provides that definitive answer. It is the only technique that delivers a direct, high-resolution, three-dimensional view of the molecule, resolving any questions about stereochemistry, conformation, and intermolecular interactions in the solid state. While obtaining suitable crystals can be a challenge, the unparalleled certainty it provides makes it an indispensable tool for validating critical compounds, ensuring a solid foundation for further research and development.

References

A Comparative Guide to the Definitive Confirmation of Absolute Stereochemistry for (S)-Ethyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail but a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. Consequently, the unambiguous assignment of absolute stereochemistry is a cornerstone of chemical research and a regulatory imperative.

This guide focuses on (S)-Ethyl morpholine-3-carboxylate, a valuable chiral building block in medicinal chemistry. We will navigate the established analytical methodologies for confirming its designated '(S)' configuration. This document moves beyond a simple listing of techniques, offering a comparative analysis grounded in practical expertise. We will explore the causality behind experimental choices, the self-validating nature of robust protocols, and the authoritative science that underpins each method. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the most appropriate strategy for their analytical needs.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the most powerful and direct method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of absolute configuration.[1][2][3]

Expertise & Experience: The Principle of Anomalous Dispersion

While a standard diffraction experiment reveals the connectivity and relative arrangement of atoms, determining the absolute configuration requires a phenomenon known as anomalous dispersion (or resonant scattering).[4] When the X-ray radiation used is near the absorption edge of an atom in the crystal, a small, measurable phase shift occurs in the scattered X-rays. This effect breaks the centrosymmetric relationship between diffraction patterns of enantiomers (Friedel's Law), allowing for their differentiation. For organic molecules composed solely of light atoms (C, H, N, O), this effect is weak but often measurable with modern detectors and copper radiation sources.[] The success of the experiment hinges on obtaining a high-quality single crystal.[6]

Experimental Protocol & Data Interpretation

The workflow for SC-XRD is a sequential process requiring patience and precision.

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis pure_sample Enantiopure Sample ((S)-Ethyl morpholine-3-carboxylate) screening Crystallization Screening (Vapor diffusion, cooling, etc.) pure_sample->screening crystal High-Quality Single Crystal screening->crystal diffractometer Mount on Diffractometer & Collect Diffraction Data crystal->diffractometer solve Solve & Refine Crystal Structure diffractometer->solve flack Determine Flack Parameter solve->flack assign Assign Absolute Configuration flack->assign vcd_workflow cluster_exp Experimental Arm cluster_theory Theoretical Arm cluster_comp Comparison & Assignment sample Sample in Solution (e.g., in CDCl3) spectrometer FT-VCD Spectrometer sample->spectrometer exp_spec Experimental VCD Spectrum spectrometer->exp_spec compare Compare Experimental vs. Calculated Spectra exp_spec->compare s_model (S)-Enantiomer Model dft Conformational Search & DFT Calculation s_model->dft r_model (R)-Enantiomer Model r_model->dft s_calc Calculated (S) Spectrum dft->s_calc r_calc Calculated (R) Spectrum dft->r_calc s_calc->compare r_calc->compare assign Assign Absolute Configuration compare->assign mosher_logic cluster_react Derivatization cluster_analyze NMR Analysis amine (S)-Ethyl morpholine-3-carboxylate r_amide (S,R)-Diastereomer amine->r_amide + s_amide (S,S)-Diastereomer amine->s_amide + r_mtpa (R)-MTPA-Cl r_mtpa->r_amide s_mtpa (S)-MTPA-Cl s_mtpa->s_amide r_nmr Acquire ¹H NMR of (S,R)-Amide r_amide->r_nmr s_nmr Acquire ¹H NMR of (S,S)-Amide s_amide->s_nmr delta Calculate Δδ = δS - δR for all protons r_nmr->delta s_nmr->delta model Apply Conformational Model (Δδ > 0 vs. Δδ < 0) delta->model assign Assign Configuration model->assign

References

Spectroscopic comparison of Ethyl morpholine-3-carboxylate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Characterization of Ethyl Morpholine-3-carboxylate and Its Precursors

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry. Its unique combination of properties—including metabolic stability, aqueous solubility, and the ability to engage in hydrogen bonding—has made it a cornerstone in the design of numerous approved drugs, such as the antibiotic Linezolid and the anticancer agent Gefitinib. This compound is a valuable chiral building block that provides a synthetically versatile handle for elaborating more complex molecular architectures.

Ensuring the successful synthesis of this key intermediate requires rigorous analytical characterization at each step. This guide provides a detailed spectroscopic comparison of this compound with its common precursors: the starting amino acid derivative, Ethyl 2-amino-3-hydroxypropanoate (Ethyl Serinate), and a key protected intermediate, (S)-4-Boc-morpholine-3-carboxylic acid . By examining the distinct signatures in Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently track the transformation from a linear amino alcohol to a protected cyclic amine, and finally to the desired functionalized morpholine.

Synthetic Overview: From Linear Precursor to Cyclic Product

The synthesis of this compound typically begins with a chiral pool starting material, such as an ester of serine. The transformation involves the protection of the amine, followed by a cyclization step to form the morpholine ring. The causality behind this sequence is rooted in controlling reactivity; the nucleophilic amine must be temporarily masked to prevent unwanted side reactions during the introduction of the second heteroatom, which completes the ring.

A common synthetic strategy involves:

  • Starting Material: Ethyl 2-amino-3-hydroxypropanoate, providing the core C-N and C-OH functionalities.

  • Protection & Cyclization: The amine is protected, often as a tert-butyloxycarbonyl (Boc) carbamate. This is followed by intramolecular cyclization, which can be achieved through various methods, often involving the reaction of the hydroxyl group with an appropriate two-carbon electrophile, or by functionalizing the hydroxyl group to facilitate ring closure onto the nitrogen. This process leads to intermediates like (S)-4-Boc-morpholine-3-carboxylic acid.

  • Final Product: Subsequent esterification or modification of the carboxylic acid yields the target molecule, this compound.

This synthetic progression can be visualized as follows:

G cluster_0 Synthetic Pathway Precursor_1 Ethyl 2-amino-3-hydroxypropanoate Precursor_2 (S)-4-Boc-morpholine-3-carboxylic acid Precursor_1->Precursor_2 Amine Protection & Cyclization Final_Product This compound Precursor_2->Final_Product Esterification/ Deprotection

Caption: Synthetic route from Ethyl 2-amino-3-hydroxypropanoate to this compound.

Comparative Spectroscopic Analysis

The transformation of the linear precursor into the cyclic product is accompanied by distinct changes in the spectroscopic data. These changes serve as definitive proof of the chemical modifications occurring at each synthetic step.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of functional groups. The transition from precursor to product is marked by the appearance and disappearance of key vibrational bands.

  • Ethyl 2-amino-3-hydroxypropanoate: The spectrum is characterized by a broad O-H stretching band (approx. 3400-3200 cm⁻¹) from the alcohol and two distinct N-H stretching bands (approx. 3380 and 3300 cm⁻¹) typical of a primary amine. A strong C=O stretch from the ester is prominent around 1740 cm⁻¹.

  • (S)-4-Boc-morpholine-3-carboxylic acid: The primary N-H bands disappear, replaced by the characteristic C=O stretch of the Boc-carbamate at ~1690 cm⁻¹. The broad O-H stretch now corresponds to the carboxylic acid, typically appearing as a very broad absorption from 3300 to 2500 cm⁻¹, overlapping with C-H stretches.[1] Another C=O stretch for the carboxylic acid is observed around 1710 cm⁻¹.[1] The formation of the ether linkage within the morpholine ring is indicated by a C-O-C stretching vibration, usually found in the 1150-1085 cm⁻¹ region.

  • This compound: The broad carboxylic acid O-H band is absent. The spectrum shows the C=O stretch of the ethyl ester (approx. 1735 cm⁻¹) and a secondary amine N-H stretch (a single, weaker band around 3300 cm⁻¹) if the Boc group has been removed. The C-O-C stretch of the morpholine ether remains a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR Analysis:

    • Ethyl 2-amino-3-hydroxypropanoate: Key signals include the ethyl ester protons (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm), a methine proton (α-carbon) around 3.6 ppm, and diastereotopic methylene protons (β-carbon) adjacent to the hydroxyl group, often appearing as a doublet of doublets around 3.8 ppm. The amine and hydroxyl protons are typically broad and may exchange with deuterated solvents.

    • (S)-4-Boc-morpholine-3-carboxylic acid: The large singlet at ~1.4 ppm (9H) is a definitive marker for the Boc protecting group. The formation of the morpholine ring introduces new signals for the ring protons, typically in the 3.0-4.0 ppm range. The absence of the primary amine protons and the appearance of the carboxylic acid proton (a broad singlet, often >10 ppm) are key indicators of successful transformation.[1]

    • This compound: If N-deprotected, the Boc group's 9H singlet is absent, and a single N-H proton signal appears. The ethyl ester signals return. The morpholine ring protons will show characteristic shifts and coupling patterns, confirming the cyclic structure. Protons adjacent to the oxygen (C2 and C6) are typically downfield (~3.6-4.0 ppm) compared to those adjacent to the nitrogen (C5).

  • ¹³C NMR Analysis:

    • Ethyl 2-amino-3-hydroxypropanoate: The spectrum shows the ester carbonyl carbon at ~175 ppm, the α-carbon (C-N) at ~57 ppm, the β-carbon (C-O) at ~64 ppm, and the ethyl group carbons at ~61 ppm and ~14 ppm.

    • (S)-4-Boc-morpholine-3-carboxylic acid: New signals appear for the Boc group (a quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm). The carboxylic acid carbonyl appears around 170-175 ppm. The formation of the morpholine ring results in four distinct signals for the ring carbons, with those adjacent to oxygen (C2, C6) appearing further downfield than those adjacent to the Boc-protected nitrogen (C3, C5).

    • This compound: The ¹³C spectrum reflects the final structure with the ester carbonyl (~172 ppm), the ethyl group carbons, and the four morpholine ring carbons. The chemical shifts of the ring carbons will be sensitive to the presence or absence of the N-protecting group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these polar molecules.

  • Ethyl 2-amino-3-hydroxypropanoate: The ESI-MS in positive ion mode will show a prominent protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 134.1.[2] Common fragments would include the loss of water or the ethyl group.

  • (S)-4-Boc-morpholine-3-carboxylic acid: This molecule will show an [M+H]⁺ peak at m/z 232.1 or an [M+Na]⁺ peak at m/z 254.1. A characteristic and often dominant fragment is the loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion.

  • This compound: The protonated molecule [M+H]⁺ is expected at m/z 160.1.[3] Fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage of the morpholine ring.

Data Summary Table

Spectroscopic FeatureEthyl 2-amino-3-hydroxypropanoate(S)-4-Boc-morpholine-3-carboxylic acidThis compound
FTIR (cm⁻¹) ~3400-3200 (O-H), ~3380 & 3300 (N-H₂), ~1740 (C=O, ester)~3300-2500 (O-H, acid), ~1710 (C=O, acid), ~1690 (C=O, Boc), ~1120 (C-O-C)~3300 (N-H, sec-amine), ~1735 (C=O, ester), ~1120 (C-O-C)
¹H NMR (ppm) ~3.6 (α-CH), ~3.8 (β-CH₂), ~4.2 (q, OCH₂), ~1.3 (t, CH₃)~1.4 (s, 9H, Boc), 3.0-4.0 (m, ring CH/CH₂), >10 (br s, COOH)~3.0-4.0 (m, ring CH/CH₂), ~4.2 (q, OCH₂), ~1.3 (t, CH₃)
¹³C NMR (ppm) ~175 (C=O), ~64 (C-OH), ~57 (C-NH₂)~173 (COOH), ~80 (Boc C), ~67 (ring C-O), ~45 (ring C-N), ~28 (Boc CH₃)~172 (C=O), ~67 (ring C-O), ~45-50 (ring C-N)
MS (ESI+) m/z 134.1 [M+H]⁺232.1 [M+H]⁺, 254.1 [M+Na]⁺160.1 [M+H]⁺

Note: The exact values are dependent on the solvent, concentration, and instrument used. The values presented are characteristic approximations.

Experimental Methodologies

Adherence to standardized protocols is paramount for obtaining reproducible and reliable spectroscopic data. The following are self-validating, field-proven methodologies for the analysis of small organic molecules like morpholine derivatives.

General Analytical Workflow

G cluster_workflow Spectroscopic Analysis Workflow Sample Synthesized Compound (Precursor or Product) Prep_NMR Dissolve ~10-20 mg in 0.6 mL CDCl₃/DMSO-d₆ Sample->Prep_NMR Prep_FTIR Place drop of neat liquid or thin film of solid on ATR crystal Sample->Prep_FTIR Prep_MS Dilute to ~10 µg/mL in MeOH/ACN with 0.1% Formic Acid Sample->Prep_MS Analysis_NMR ¹H, ¹³C, DEPT NMR Analysis Prep_NMR->Analysis_NMR Analysis_FTIR FTIR-ATR Analysis Prep_FTIR->Analysis_FTIR Analysis_MS ESI-MS Analysis Prep_MS->Analysis_MS Data_Processing Data Processing & Interpretation Analysis_NMR->Data_Processing Analysis_FTIR->Data_Processing Analysis_MS->Data_Processing

Caption: General workflow for the spectroscopic characterization of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer, ensuring field stability.[4]

  • Sample Preparation: Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate (approx. 4-5 cm).

  • Referencing: Add a small amount of an internal standard, typically tetramethylsilane (TMS), or use the residual solvent peak for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]

  • Acquisition: Insert the sample into the spectrometer. Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, perform 2D experiments like COSY or HSQC for unambiguous signal assignment.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is a common technique for solids and liquids that requires minimal sample preparation and provides high-quality spectra by measuring the interaction of an evanescent wave with the sample surface.[5]

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to measure the ambient atmosphere, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range.[6]

  • Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Causality: Samples are highly diluted and infused in a volatile, polar solvent containing a trace amount of acid (like formic acid) to promote protonation, which is essential for generating ions in the positive ESI mode.[7]

  • Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[7]

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a suitable ESI solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7][8]

  • Infusion: Load the diluted sample into a syringe and infuse it into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range. The instrument parameters (e.g., capillary voltage, drying gas temperature) should be optimized to maximize the signal of the protonated molecular ion [M+H]⁺.

Conclusion

The successful synthesis of this compound from its linear amino acid precursor is unequivocally confirmed by a multi-faceted spectroscopic analysis. Each technique provides a unique and complementary piece of the structural puzzle. FTIR confirms the transformation of key functional groups, NMR provides a detailed map of the carbon-hydrogen framework and confirms the formation of the cyclic structure, while MS verifies the molecular weight at each stage. By systematically comparing the spectra of the starting material, intermediates, and the final product, researchers can establish a robust, self-validating analytical workflow that ensures the identity and purity of this vital synthetic building block, thereby upholding the principles of scientific integrity and enabling the advancement of drug discovery programs.

References

A Senior Application Scientist's Guide to Catalyst Performance in Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of catalytic systems for the synthesis of morpholine, a vital heterocyclic compound with wide-ranging applications in pharmaceuticals, agrochemicals, and industrial processes.[1][2] This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the complexities of catalyst selection for this important molecule. We will move beyond a simple listing of options to provide a deep, data-driven comparison of catalyst performance, grounded in mechanistic insights and practical experimental considerations.

The industrial production of morpholine is dominated by two primary synthetic routes: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.[3] The choice of catalyst is paramount in both pathways, directly influencing reaction efficiency, selectivity, and overall process economics. This guide will dissect the performance of various catalysts for each route, offering a clear perspective on their respective strengths and weaknesses.

Part 1: The Diethanolamine (DEA) Dehydration Route

The cyclodehydration of diethanolamine is a classic and straightforward approach to morpholine synthesis. The core transformation involves the removal of a water molecule to form the morpholine ring. Historically, this process has been plagued by the use of corrosive and environmentally challenging strong acids.

Homogeneous Acid Catalysis: The Baseline

Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) and oleum have been employed to catalyze the dehydration of DEA.[4] While capable of achieving high yields, this approach suffers from significant drawbacks, including reactor corrosion, difficult catalyst separation, and the generation of large quantities of waste salts upon neutralization.[4]

Experimental Data Snapshot: Homogeneous Acid Catalysts

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid2001079.3
20% Oleum1900.593.6[5]

The use of oleum, with its free SO₃ content, significantly enhances the reaction rate by maintaining a high acid strength through the consumption of the water produced during the reaction.[5] However, the challenges associated with handling and waste disposal have driven the exploration of solid acid catalysts.

Heterogeneous Solid Acid Catalysis: A Cleaner Alternative

The shift towards solid acid catalysts represents a significant advancement in morpholine synthesis via the DEA route. These catalysts offer the advantages of easier separation, reduced corrosion, and the potential for regeneration and reuse.[4]

A promising approach involves the use of solid acid catalysts composed of metal oxides on a support. For instance, a catalyst comprising zirconium oxide, titanium sulfate, sodium hydroxide, and potassium hydroxide on a gamma-alumina (γ-Al₂O₃) carrier has been developed for the gas-phase dehydration of DEA.[4]

Key Performance Indicators for Solid Acid Catalysts:

  • High Activity: Efficiently catalyzes the dehydration reaction at moderate temperatures.

  • High Selectivity: Minimizes the formation of byproducts.

  • Stability: Resists deactivation over extended periods of operation.

While detailed, directly comparative data across a wide range of solid acid catalysts is proprietary or scattered in patent literature, the general trend indicates a move towards these more sustainable catalytic systems. The development of catalysts like sulfated zirconia, known for its superacidic properties, is a particularly active area of research.[6]

Reaction Mechanism: DEA Dehydration

The dehydration of diethanolamine over an acid catalyst proceeds through a proposed mechanism involving protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the nitrogen atom and subsequent dehydration.

DEA_Dehydration DEA Diethanolamine Protonated_DEA Protonated Diethanolamine DEA->Protonated_DEA + H⁺ Cyclic_Intermediate Cyclic Intermediate Protonated_DEA->Cyclic_Intermediate - H₂O Morpholine Morpholine Cyclic_Intermediate->Morpholine - H⁺ Water H₂O

Caption: Proposed mechanism for the acid-catalyzed dehydration of diethanolamine to morpholine.

Part 2: The Diethylene Glycol (DEG) and Ammonia Route

The reaction of diethylene glycol with ammonia over a hydrogenation catalyst has become the more prevalent industrial method for morpholine synthesis due to its efficiency.[3][7] This process typically operates at elevated temperatures and pressures.

Hydrogenation Catalysts: The Workhorses of the DEG Route

A variety of hydrogenation catalysts are employed in this route, with the most common being based on nickel, copper, and cobalt, often supported on alumina.[3][7] The choice of metal and support, as well as the presence of promoters, significantly impacts catalyst performance.

Comparative Performance of Hydrogenation Catalysts for DEG to Morpholine Synthesis

Catalyst CompositionSupportTemperature (°C)Pressure (MPa)DEG Conversion (%)Morpholine Selectivity (%)Reference
Nickel Oxideγ-Alumina200-250Not Specified>60High[3][8]
Modified Raney Nickel-Low Temp.Low PressureNot SpecifiedNot Specified[9]
Copper, NickelAlumina200-250<3Not SpecifiedHigh[10]
Ni-Cu-Cr-Ti-150-2501-3Not Specified75-78 (Yield)[11]
Ni, Cu, Zn with La promoterAl₂O₃2151.099.799.5[12]
Ni, Cu, Zn with La promoterAl₂O₃2200.899.699.4[12]

The data highlights the exceptional performance of multi-metallic catalysts. The addition of promoters like lanthanum to a Ni-Cu-Zn/Al₂O₃ catalyst has been shown to significantly enhance its activity, allowing for lower operating pressures while maintaining very high conversion and selectivity.[12]

Reaction Pathway: DEG and Ammonia to Morpholine

The reaction of diethylene glycol and ammonia is a reductive amination process. The proposed pathway involves the initial formation of 2-(2-aminoethoxy)ethanol (AEE) as an intermediate, which then undergoes intramolecular cyclization to form morpholine.[3]

DEG_to_Morpholine DEG Diethylene Glycol AEE 2-(2-aminoethoxy)ethanol DEG->AEE + NH₃ - H₂O Ammonia NH₃ Morpholine Morpholine AEE->Morpholine Intramolecular Cyclization - H₂O Water H₂O

Caption: Simplified reaction pathway for the synthesis of morpholine from diethylene glycol and ammonia.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of catalyst performance evaluation, standardized experimental protocols are essential. Below are representative methodologies for the preparation and testing of catalysts discussed in this guide.

Preparation of a Sulfated Zirconia (SZ) Solid Acid Catalyst

This protocol describes the preparation of a sulfated zirconia catalyst via the wet impregnation method, a common technique for synthesizing solid acid catalysts.[13]

Materials:

  • Zirconia nanopowder (ZrO₂)

  • Sulfuric acid (H₂SO₄), 0.8 M solution

  • Deionized water

Procedure:

  • Add 10 g of ZrO₂ nanopowder to 150 mL of 0.8 M H₂SO₄ solution.

  • Stir the suspension for 24 hours at room temperature.

  • Dry the resulting solid in an oven at 100°C overnight.

  • Calcine the dried powder at 600°C for 4 hours in a muffle furnace.

  • Crush and sieve the calcined catalyst to the desired particle size (e.g., 250 mesh).[13]

Catalyst Performance Evaluation in a Fixed-Bed Reactor

This protocol outlines a general procedure for evaluating catalyst performance in a continuous flow, fixed-bed reactor, applicable to both DEA and DEG routes with appropriate modifications to feed and conditions.

Experimental Setup:

Fixed_Bed_Reactor_Workflow Feed_Tanks Reactant Feed Tanks (e.g., DEA or DEG, NH₃) Pumps High-Pressure Pumps Feed_Tanks->Pumps Preheater Preheater Pumps->Preheater Reactor Fixed-Bed Reactor (Catalyst Bed) Preheater->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Liquid Separator Condenser->Separator GC Gas Chromatograph (GC) for Analysis Separator->GC Liquid Product

Caption: A typical experimental workflow for catalyst performance evaluation in a fixed-bed reactor system.

Procedure for Gas-Phase DEA Dehydration: [4]

  • Load a measured amount of the solid acid catalyst into the constant temperature zone of a fixed-bed reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 260°C).

  • Introduce a feed stream of diethanolamine, typically diluted with a solvent like morpholine, into the reactor at a defined space velocity (e.g., 0.1 h⁻¹).

  • Co-feed ammonia gas at a specific molar ratio to DEA.

  • Collect the reactor effluent at regular intervals after passing it through a condenser.

  • Analyze the collected liquid samples by gas chromatography (GC) to determine the conversion of DEA and the selectivity to morpholine.

Conclusion

The selection of an optimal catalyst for morpholine synthesis is a critical decision that balances activity, selectivity, stability, and cost. For the dehydration of diethanolamine, the transition from corrosive homogeneous acids to robust solid acid catalysts marks a significant step towards more sustainable and efficient processes. In the now dominant diethylene glycol route, multi-metallic hydrogenation catalysts, particularly those enhanced with promoters, offer outstanding performance with near-quantitative conversion and selectivity.

This guide provides a framework for understanding and evaluating the diverse catalytic options available for morpholine synthesis. By combining the comparative data presented with the detailed experimental protocols, researchers and process chemists can make informed decisions to advance their specific applications.

References

Structure-activity relationship (SAR) studies of Ethyl morpholine-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Comparison Guide to the Structure-Activity Relationship (SAR) of Ethyl Morpholine-3-Carboxylate Analogs as Potent Anti-Tubercular Agents

For Researchers, Scientists, and Drug Development Professionals

In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, the emergence of multidrug-resistant strains necessitates the urgent development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds: ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogs. We will dissect the nuanced relationships between chemical structure and anti-tubercular efficacy, offering a comparative analysis supported by experimental data to guide future drug discovery efforts.

Introduction: The Potential of the Morpholinoindolizine Scaffold

The indolizine nucleus, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The incorporation of a morpholine moiety into the indolizine scaffold is a strategic design choice. Morpholine is a privileged pharmacophore known to enhance the potency of molecules and modulate pharmacokinetic properties, making it a valuable component in drug design.[3] This guide focuses on a series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogs and their activity against the H37Rv strain of Mycobacterium tuberculosis.[4]

Comparative Analysis of Anti-Tubercular Activity

A series of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogs (5a-o) were synthesized and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentration (MIC99), the lowest concentration of the compound that inhibits 99% of bacterial growth, was determined for each analog. The results are summarized in the table below.[4]

CompoundR (Substitution on Benzoyl Ring)MIC99 (µg/mL)
5a H>50
5b 4-F>50
5c 4-Cl>50
5d 4-Br18.91
5e 4-I>50
5f 4-NO2>50
5g 4-CN2.55
5h 4-OH>50
5i 4-OCH3>50
5j 4-N(CH3)225.07
5k 2-Cl>50
5l 2-Br>50
5m 3-NO2>50
5n 3-Br>50
5o 3,4-di-Cl>50

Structure-Activity Relationship (SAR) Insights

The anti-tubercular activity of this series of analogs is profoundly influenced by the nature and position of the substituent on the 3-benzoyl ring.

Key Findings:

  • Crucial Role of the 4-Position: Substitution at the para- (4-) position of the benzoyl ring appears to be critical for activity. The most potent compound, 5g , features a cyano (-CN) group at this position, with an impressive MIC99 of 2.55 µg/mL.[4]

  • Halogen Substitution: Among the halogens at the 4-position, a bromo (-Br) substituent (5d ) conferred moderate activity (MIC99 = 18.91 µg/mL), while fluoro (-F), chloro (-Cl), and iodo (-I) analogs were inactive.[4] This suggests that the size and electronic properties of the halogen are important factors.

  • Electron-Donating vs. Electron-Withdrawing Groups: The highly activating electron-donating dimethylamino group (-N(CH3)2) at the 4-position (5j ) resulted in moderate activity (MIC99 = 25.07 µg/mL).[4] In contrast, the potent activity of the cyano-substituted analog (5g ) highlights the favorable impact of a strong electron-withdrawing group at this position.[4] Other electron-withdrawing groups like nitro (-NO2) and other electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) at the 4-position did not yield active compounds.

  • Impact of Substituent Position: Moving the substituent to the meta- (3-) or ortho- (2-) position of the benzoyl ring, or having a di-substituted ring, resulted in a complete loss of activity. This underscores the specific spatial requirements of the binding pocket of the molecular target.[4]

Caption: SAR summary of ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analogs.

Experimental Protocols

General Synthesis of Ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate Analogs (5a-o)

The synthesis of the title compounds is achieved through a two-step process.[2][4]

Step 1: Synthesis of 4-morpholino Pyridinium Salts A solution of the appropriately substituted phenacyl bromide in acetone is reacted with 4-morpholinopyridine at room temperature. The resulting pyridinium salt precipitates and is collected by filtration.

Step 2: 1,3-Dipolar Cycloaddition The pyridinium salt is then reacted with an electron-deficient acetylene, such as ethyl propiolate, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). This proceeds via a 1,3-dipolar cycloaddition reaction to yield the final ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate analog.

SynthesisWorkflow PhenacylBromide Substituted Phenacyl Bromide PyridiniumSalt 4-morpholino Pyridinium Salt PhenacylBromide->PyridiniumSalt Acetone, rt MorpholinoPyridine 4-Morpholinopyridine MorpholinoPyridine->PyridiniumSalt FinalProduct Ethyl 3-benzoyl-7-morpholino- indolizine-1-carboxylate Analog PyridiniumSalt->FinalProduct K2CO3, DMF EthylPropiolate Ethyl Propiolate EthylPropiolate->FinalProduct

Caption: General synthetic workflow for the target compounds.

In Vitro Anti-Tubercular Activity Assay: Microplate Alamar Blue Assay (MABA)

The anti-tubercular activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[5][6][7] This colorimetric assay provides a rapid and reliable measure of cell viability.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Standard anti-TB drug (e.g., Isoniazid) as a positive control

Procedure:

  • A culture of M. tuberculosis H37Rv is grown to mid-log phase in Middlebrook 7H9 broth.

  • The bacterial culture is diluted to a standardized concentration.

  • The test compounds are serially diluted in the 96-well plates.

  • The diluted bacterial suspension is added to each well containing the test compounds. Control wells (no drug) are also included.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, Alamar Blue solution is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue (no growth) to pink (growth) is observed visually. The MIC99 is determined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Directions

The ethyl 3-benzoyl-7-morpholinoindolizine-1-carboxylate scaffold is a promising starting point for the development of new anti-tubercular agents. The SAR studies reveal that a substituent at the 4-position of the benzoyl ring is crucial for activity, with the 4-cyano analog (5g ) emerging as a potent lead compound.[4]

Future research should focus on:

  • Optimization of the 4-position substituent: Exploring a wider range of electron-withdrawing and bioisosteric groups at this position could lead to analogs with improved potency.

  • In silico studies: The initial in silico analysis suggests that malate synthase may be a potential target for these compounds.[4] Further computational studies, including molecular docking and dynamics simulations, can help in understanding the binding mode and designing more potent inhibitors.

  • Pharmacokinetic profiling: The lead compounds should be evaluated for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness.

  • Testing against resistant strains: Promising analogs should be tested against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis to determine their potential for treating resistant infections.

This comprehensive guide provides a solid foundation for researchers to build upon in the quest for more effective treatments for tuberculosis. The clear SAR trends and detailed experimental protocols offer a roadmap for the rational design and synthesis of the next generation of morpholinoindolizine-based anti-tubercular drugs.

References

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl Morpholine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ethyl morpholine-3-carboxylate (CAS No. 84005-98-1). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical causality and procedural logic to ensure every step is understood and executed with precision. The protocols described herein are designed to create a self-validating system of safety, protecting both laboratory personnel and the environment.

Immediate Safety Profile & Hazard Analysis

This compound is a derivative of morpholine, a compound known for its corrosive and flammable properties.[1][2] While specific toxicity data for this ester is limited, the safety profile must be conservatively based on its structural relationship to morpholine and general principles of hazardous chemical handling. The primary hazards are associated with its potential corrosivity, flammability, and toxicity upon contact, inhalation, or ingestion.

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassificationDescription & CausalityRequired PPE
Skin Corrosion/Irritation Based on data for related morpholine compounds which are known to cause severe skin burns and eye damage.[3][4] The amine group can be corrosive to tissue.Gloves: Nitrile or butyl rubber gloves. Inspect before use. Lab Coat: Chemical-resistant lab coat or apron.[5]
Serious Eye Damage High risk of serious, potentially irreversible eye damage upon contact.[3] Emergency eyewash stations are mandatory.Eye Protection: Chemical safety goggles and a full face shield.[1]
Flammability Morpholine and its derivatives are flammable liquids.[6][7] Vapors can form explosive mixtures with air and may travel to an ignition source.[1]Handle away from heat, sparks, and open flames. Use in a well-ventilated area or chemical fume hood.[8]
Acute Toxicity (Inhalation/Dermal) Morpholine is toxic if inhaled or absorbed through the skin.[9][10] Assume similar properties for its ester derivative.Respiratory Protection: Use only in a chemical fume hood. If a hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Environmental Hazard Due to its solubility and potential for nitrosamine formation, release into the environment must be strictly avoided.[5][12]All waste must be contained and disposed of as hazardous waste. Do not empty into drains or sewers.[2]

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is meticulous segregation to prevent dangerous reactions.[13] Improperly mixed chemicals can lead to violent reactions, toxic gas release, or fires. This compound waste must be handled as a distinct waste stream.

Incompatible Materials:
  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides). Mixing can result in ignition or explosion.[1][7]

  • Strong Acids: (e.g., hydrochloric acid, sulfuric acid). Can cause a violent exothermic reaction.[7]

  • Reactive Metals: Morpholine attacks copper, aluminum, and zinc.[6] Assume the derivative has similar properties.

The entire lifecycle of the chemical, from receiving to disposal, must be governed by these compatibility principles.

Step-by-Step Disposal Protocol for Unused or Waste Product

Disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[2][14] Never attempt to dispose of this chemical down the drain or in general trash.

Workflow for Chemical Waste Collection

start Begin Waste Collection ppe 1. Don PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe container 2. Select Compatible Container (HDPE or Glass) ppe->container label 3. Label Container ('Hazardous Waste', Chemical Name, Hazard Pictograms) container->label transfer 4. Transfer Waste (Use fume hood, add waste carefully) label->transfer seal 5. Securely Seal Container (Ensure no leaks) transfer->seal storage 6. Store in Satellite Accumulation Area (Secondary containment, away from incompatibles) seal->storage pickup 7. Arrange for EHS Pickup (Follow institutional procedures) storage->pickup end Disposal Complete pickup->end

Caption: Workflow for collecting this compound waste.

Detailed Steps:

  • Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for the specific chemical.[15]

  • Select a Waste Container: Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[14][16] The original product container is often the best choice for waste accumulation.[16]

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., corrosive, flammable, toxic).[13]

  • Transfer the Waste: Conduct all transfers inside a certified chemical fume hood to minimize inhalation exposure.[15] Pour the waste slowly and carefully to avoid splashing.

  • Seal the Container: Keep the waste container tightly sealed at all times, except when adding waste.[14]

  • Store Appropriately: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area should be secure, provide secondary containment (like a spill tray), and be segregated from incompatible materials.[13]

  • Schedule Disposal: Contact your institution's EHS department to schedule a pickup. Do not allow waste to accumulate beyond established limits.

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to mitigating risk. All laboratory personnel must be trained on these procedures.[16]

Spill Response Protocol

spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Enhanced PPE (Add respirator if needed) alert->ppe ignite 3. Remove Ignition Sources ppe->ignite contain 4. Contain Spill (Use absorbent pads/booms) ignite->contain absorb 5. Absorb Material (Use vermiculite or chemical absorbent) contain->absorb collect 6. Collect & Containerize (Use non-sparking tools, place in labeled waste container) absorb->collect clean 7. Decontaminate Area (Wash with soap and water) collect->clean dispose 8. Dispose of all materials as hazardous waste clean->dispose report 9. Report to EHS dispose->report

Caption: Step-by-step protocol for managing a chemical spill.

Detailed Steps:

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or ventilation is poor, evacuate the laboratory and contact EHS.[7]

  • Remove Ignition Sources: Eliminate all nearby flames, sparks, or hot surfaces.[11]

  • Control the Spill: For small spills, use a chemical spill kit. Contain the spill with absorbent pads or booms to prevent it from spreading.[1]

  • Absorb the Liquid: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7] Do not use combustible materials like paper towels.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[7]

  • Dispose and Report: Seal and label the container of spill cleanup debris as hazardous waste and arrange for its disposal. Report the incident to your supervisor and EHS office.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical is not truly empty and must be managed properly to avoid introducing hazards into the general waste stream.[16]

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it.[16]

    • Use a suitable solvent (such as water or ethanol, depending on solubility and compatibility) to rinse the container thoroughly.

    • Each rinse volume should be approximately 10% of the container's volume.

    • Crucially, the rinsate is considered hazardous waste. [16] Collect all rinsate and add it to your this compound liquid waste container.

  • Defacing the Label: After triple rinsing, completely remove or deface the original chemical label to prevent confusion.[16]

  • Final Disposal: Once triple-rinsed and with the label defaced, the container can typically be disposed of in the appropriate recycling or general waste stream for glass or plastic, per institutional policy.[15]

By adhering to these scientifically grounded procedures, you ensure a safe laboratory environment and responsible chemical stewardship. Always prioritize safety and consult your institution's EHS professionals with any questions.

References

Personal protective equipment for handling Ethyl morpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Morpholine-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Landscape

A Safety Data Sheet for this compound from Combi-Blocks indicates "No known hazard"[1]. However, this is contradicted by information for closely related compounds. For instance, the hydrochloride salt, (S)-Ethyl morpholine-3-carboxylate hydrochloride, is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation[2]. Furthermore, a positional isomer, Ethyl morpholine-2-carboxylate, is categorized as causing severe skin burns and eye damage, and may cause respiratory irritation[3].

Given this information, it is prudent to treat this compound as, at a minimum, an irritant to the skin, eyes, and respiratory system, and potentially corrosive. It may also be harmful if ingested.

Table 1: Hazard Profile of this compound and Related Compounds

CompoundCAS NumberKnown/Suspected HazardsSource
This compound84005-98-1No known hazard (precautionary handling advised)[1]
(S)-Ethyl morpholine-3-carboxylate hydrochloride218594-84-4Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2]
Ethyl morpholine-2-carboxylate107904-06-3Causes severe skin burns and eye damage, may cause respiratory irritation.[3]
N-Ethylmorpholine100-74-3Flammable liquid, harmful if swallowed or inhaled, toxic in contact with skin, causes severe skin burns and eye damage.[4][5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following recommendations are based on a conservative assessment of the available data.

Primary Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place.

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Essential Personal Protective Equipment

The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 or EN 166 standards are required to protect against splashes[3].

    • Face Shield: A full-face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance[4].

  • Skin Protection:

    • Gloves: Chemically resistant gloves are critical. Nitrile or neoprene gloves are a suitable initial choice. However, it is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times. Always inspect gloves for any signs of degradation or puncture before use and change them frequently[5].

    • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned to provide maximum protection.

    • Apron: For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

    • Closed-toe Shoes: Footwear that fully covers the feet is mandatory.

  • Respiratory Protection:

    • Under normal operating conditions within a certified fume hood, respiratory protection may not be necessary.

    • In situations where engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required[3][6].

Table 2: PPE Selection Guide for this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if needed)
Weighing/TransferSafety GogglesChemically resistant glovesLab CoatNIOSH-approved respirator with organic vapor cartridge
Solution PreparationSafety Goggles & Face ShieldChemically resistant glovesLab Coat & ApronNIOSH-approved respirator with organic vapor cartridge
Reaction Work-upSafety Goggles & Face ShieldChemically resistant glovesLab Coat & ApronNIOSH-approved respirator with organic vapor cartridge
Spill CleanupSafety Goggles & Face ShieldHeavy-duty chemically resistant glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridge

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary items.

  • Weighing: Weigh the required amount of this compound in a tared, sealed container within the fume hood.

  • Transfer: Use a clean spatula or pipette to transfer the chemical. Avoid creating dust or aerosols.

  • Reaction: Add the compound to the reaction vessel slowly and in a controlled manner.

  • Post-Handling: After handling, decontaminate any surfaces and equipment. Remove gloves using the proper technique and wash hands thoroughly with soap and water[5].

Spill Response Protocol

In the event of a spill, immediate and decisive action is required.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.

  • Neutralize (if applicable): For larger spills, and only if you are trained to do so, consider neutralization with a suitable agent.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Diagram: Spill Response Workflow

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: A flowchart outlining the key steps in responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and used PPE, must be disposed of as hazardous chemical waste.

  • Segregation: Keep waste streams separate to avoid incompatible chemical reactions.

  • Labeling: Clearly label all waste containers with the full chemical name and associated hazards.

  • Storage: Store waste in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations[5].

Emergency Procedures

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1].

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.